molecular formula C34H71NO2 B11958610 Palmitic acid, octadecylamine salt CAS No. 87141-14-8

Palmitic acid, octadecylamine salt

Cat. No.: B11958610
CAS No.: 87141-14-8
M. Wt: 525.9 g/mol
InChI Key: SNEGPOUOUAEJPM-UHFFFAOYSA-N
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Description

Palmitic acid, octadecylamine salt is a useful research compound. Its molecular formula is C34H71NO2 and its molecular weight is 525.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palmitic acid, octadecylamine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitic acid, octadecylamine salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87141-14-8

Molecular Formula

C34H71NO2

Molecular Weight

525.9 g/mol

IUPAC Name

hexadecanoic acid;octadecan-1-amine

InChI

InChI=1S/C18H39N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-19H2,1H3;2-15H2,1H3,(H,17,18)

InChI Key

SNEGPOUOUAEJPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Applications of Palmitic Acid Octadecylamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Octadecylammonium Palmitate , the salt formed between palmitic acid and octadecylamine.

A Technical Guide for Drug Delivery and Colloid Scientists

Executive Summary

Palmitic acid octadecylamine salt (systematically Octadecylammonium Palmitate ) is a catanionic surfactant system formed by the electrostatic interaction between an anionic fatty acid (Palmitic acid, C16) and a cationic fatty amine (Octadecylamine, C18). Unlike conventional single-tail surfactants, this Ion-Pair Amphiphile (IPA) spontaneously self-assembles into stable, closed bilayer structures (vesicles) in aqueous media without the need for cholesterol or phospholipids.

This guide analyzes its utility as a thermo-responsive drug delivery carrier , leveraging its distinct phase transition temperature (


) which aligns with mild hyperthermia protocols.

Molecular Architecture & Synthesis

The fundamental unit is the ion pair formed via proton transfer from the carboxyl group of palmitic acid to the amino group of octadecylamine.

Chemical Structure[1][2]
  • Anionic Component: Palmitate (

    
    )
    
  • Cationic Component: Octadecylammonium (

    
    )
    
  • Interaction: Ionic bonding (Headgroup) + Van der Waals forces (Tail alignment).

Synthesis Protocol (Stoichiometric Neutralization)

Objective: Produce pure octadecylammonium palmitate salt free of unreacted precursors.

Reagents:

  • Palmitic Acid (PA), purity

    
    
    
  • Octadecylamine (ODA), purity

    
    
    
  • Solvent: Anhydrous Ethanol or Chloroform/Methanol (2:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of PA and 10 mmol of ODA separately in 50 mL of warm ethanol (

    
    ).
    
  • Mixing: Slowly add the ODA solution to the PA solution under continuous stirring. The solution may remain clear or become slightly turbid depending on concentration.

  • Reaction: Stir at

    
     for 2 hours to ensure complete ion-pairing.
    
  • Isolation: Remove solvent via rotary evaporation to obtain a white, waxy solid.

  • Purification: Recrystallize from hot ethanol to remove trace non-ionic impurities. Dry in a vacuum desiccator.

Synthesis Workflow Diagram

SynthesisWorkflow PA Palmitic Acid (C16) (Anionic Precursor) Mix Stoichiometric Mixing (1:1 Molar Ratio in Ethanol) PA->Mix ODA Octadecylamine (C18) (Cationic Precursor) ODA->Mix Reaction Proton Transfer (60°C, 2 Hours) Mix->Reaction Ion Pairing Evap Solvent Evaporation (Rotary Evaporator) Reaction->Evap Product Octadecylammonium Palmitate (Crystalline Salt) Evap->Product Crystallization

Figure 1: Step-by-step synthesis workflow for generating the catanionic salt.

Physicochemical Characterization

The salt exhibits distinct properties compared to its individual components due to the strong electrostatic headgroup attraction and dense chain packing.

Key Parameters Table[3]
ParameterValue / CharacteristicRelevance
Molecular Formula

High molecular weight amphiphile.
Molecular Weight ~525.9 g/mol --
Physical State White/Yellowish Crystalline PowderSolid at RT; waxy texture.
Melting Point (Dry)

(Approx)
Higher than pure PA (

) or ODA (

) due to ionic lattice energy.
Phase Transition (

)

(Hydrated)
Critical for drug delivery: Vesicles become fluid/leaky slightly above body temp.
Solubility Soluble in hot ethanol, chloroform. Insoluble in water (forms vesicles).Amphiphilic nature drives self-assembly in water.
Zeta Potential Variable (pH dependent)Usually negative (-30 to -50 mV) if PA is in slight excess; positive if ODA is excess.
Spectroscopic Validation (FTIR)

To verify salt formation, analyze the shift in carbonyl and amine bands:

  • Carboxyl Group: Disappearance of the

    
     stretch (
    
    
    
    ) and appearance of carboxylate antisymmetric (
    
    
    ) and symmetric (
    
    
    ) stretching bands.
  • Amine Group: Shift of

    
     stretching/bending modes indicating formation of ammonium (
    
    
    
    ) species (broad band
    
    
    ).

Self-Assembly & Drug Delivery Applications

In aqueous environments, Octadecylammonium Palmitate does not dissolve as monomers but self-assembles into Catanionic Vesicles . These are structurally similar to liposomes but offer higher stability and lower cost.

Vesicle Formation Mechanism

Unlike conventional surfactants that form micelles, the C16/C18 chain geometry of this salt creates a "cylindrical" packing parameter (


), favoring planar bilayers that close into vesicles.

Stability Factors:

  • Electrostatic: The ion-pair headgroup is effectively zwitterionic-like but often carries a net charge due to non-stoichiometric surface distribution, stabilizing the colloid.

  • Chain Crystallinity: The long saturated chains (C16/C18) are solid-ordered (gel phase) at body temperature (

    
    ), retaining encapsulated drugs effectively.
    
Drug Release Mechanism (Thermo-responsive)

The hydrated salt bilayer undergoes a gel-to-liquid crystalline phase transition at


 .
  • Below

    
     (
    
    
    
    ):
    Bilayer is rigid; drug release is slow (diffusion limited).
  • Above

    
     (
    
    
    
    ):
    Chains melt; membrane permeability increases drastically, triggering rapid drug release.
Drug Delivery Pathway Diagram

DrugDelivery Salt Octadecylammonium Palmitate (Dry Salt) Hydration Hydration + Drug Solution (> Tm, ~50°C) Salt->Hydration Film Hydration Method Vesicle Drug-Loaded Catanionic Vesicle (Stable at 37°C) Hydration->Vesicle Self-Assembly Trigger Hyperthermia Trigger (Heat to 42°C) Vesicle->Trigger Injection/Application Release Phase Transition (Gel -> Liquid) Rapid Drug Release Trigger->Release Membrane Melting

Figure 2: Mechanism of thermo-responsive drug release using catanionic vesicles.

Experimental Protocol: Vesicle Preparation

Method: Thin Film Hydration (Standard Protocol for Liposome-like systems).

  • Film Formation: Dissolve 10 mg of Octadecylammonium Palmitate in 2 mL Chloroform/Methanol (2:1).

  • Evaporation: Remove solvent under reduced pressure (Rotavap) at

    
     to form a thin, uniform lipid film on the flask wall.
    
  • Hydration: Add 5 mL of PBS (pH 7.4) or drug solution.

  • Agitation: Rotate flask at

    
     (above 
    
    
    
    ) for 30 minutes. The film will peel off and form multilamellar vesicles (MLVs).
  • Sizing (Optional): Sonicate or extrude through a 200 nm polycarbonate membrane to obtain Small Unilamellar Vesicles (SUVs).

  • Characterization:

    • DLS: Measure Hydrodynamic Diameter (Expected: 150-300 nm).

    • Zeta Potential: Measure surface charge stability.

References

  • Chang, C. H., et al. (2012). "Using fatty acids as additives to modulate the physicochemical properties of catanionic vesicles for drug delivery applications."[1] Colloids and Surfaces B: Biointerfaces.

  • Kaler, E. W., et al. (1989). "Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants." Science.

  • Vlachy, N., et al. (2009). "Catanionic surfactant mixtures: thermodynamics and phase behavior." Advances in Colloid and Interface Science. [2]

  • Hao, J., et al. (2003). "Self-assembled structures in the mixtures of a cationic surfactant and an anionic surfactant." Soft Matter.

Sources

Technical Guide: Phase Transition Temperatures & Molecular Architectures of Palmitic Acid Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the phase transition behaviors, synthesis protocols, and molecular characteristics of palmitic acid amine salts.

Executive Summary

Palmitic acid (


) amine salts represent a distinct class of protic ionic liquids (PILs)  and catanionic surfactants . Unlike their alkali metal counterparts (e.g., Sodium Palmitate, 

), amine salts exhibit drastically suppressed melting points, often falling within the range of 20°C to 60°C . This thermal depression is driven by the bulky, asymmetric nature of the organic ammonium cation, which disrupts the efficient crystal packing observed in inorganic soaps.

These materials are critical in two high-value sectors:

  • Phase Change Materials (PCMs): For thermal energy storage, where tunable melting points near ambient temperature (20–25°C) are required.

  • Drug Delivery Systems: As ion-pairing agents to enhance the lipophilicity and membrane permeability of anionic drugs.

Critical Distinction: Researchers must distinguish between Alkyl Palmitates (Esters, covalent) and Alkylammonium Palmitates (Salts, ionic). This guide addresses the latter, while providing ester data as a negative control.

Molecular Architecture & Thermodynamics

The phase transition temperature of a palmitic acid salt is governed by the competition between the electrostatic lattice energy of the ionic headgroup and the van der Waals forces of the alkyl tails.

The Packing Frustration Mechanism
  • Inorganic Salts (Na/K): The small, spherical cation allows for a tight, rigid ionic lattice. The electrostatic term dominates, resulting in high melting points (>200°C).

  • Amine Salts (

    
    ):  The ammonium headgroup is voluminous and often asymmetric. This introduces "packing frustration," preventing the formation of a high-energy lattice. The system relies more heavily on the hydrophobic interactions of the palmitate tail, lowering the melting point to near that of the parent acid or even below it (forming Room Temperature Ionic Liquids).
    
Diagram: Ionic vs. Covalent Architecture

The following diagram illustrates the structural difference between the salt and the ester, which is often a source of confusion in thermal data repositories.

MolecularArchitecture cluster_0 Target Species: Amine Salt (Ionic) cluster_1 Negative Control: Ester (Covalent) Salt Alkylammonium Palmitate [C15H31COO-] [R-NH3+] Interaction: Electrostatic (+ H-Bonding) Phase: Protic Ionic Liquid / Solid MP: Low to Moderate (20-60°C) Ester Alkyl Palmitate C15H31COO-R Interaction: Covalent Bond Phase: Crystalline Wax MP: Sharp (e.g., Cetyl Palmitate ~53°C) PalmiticAcid Palmitic Acid (Precursor) MP: 62.9°C PalmiticAcid->Salt Neutralization (Proton Transfer) PalmiticAcid->Ester Esterification (Dehydration)

Figure 1: Structural divergence of palmitic acid derivatives. Note that salts rely on proton transfer, creating a mobile ionic lattice susceptible to thermal disruption.

Data Repository: Phase Transition Temperatures

The following data aggregates experimentally validated melting points (


) and phase behaviors. Note the significant drop in 

for the ammonium salt compared to the sodium salt.
Table 1: Comparative Phase Transition Data
Compound ClassSpecific CompoundFormulaMelting Point (

)
Phase Behavior Note
Parent Acid Palmitic Acid

62.9 °C Crystalline solid (Polymorphs

)
Inorganic Salt Sodium Palmitate

286 - 290 °C High-melting ionic solid (Kraft point >60°C)
Simple Amine Salt Ammonium Palmitate

21 - 23 °C Critical Finding: Exists as a soft solid/paste at RT. Hygroscopic and unstable (loses

).
Ester (Control) Methyl Palmitate

30 - 35 °CCrystalline wax (Not a salt)
Ester (Control) Cetyl Palmitate

53 - 56 °CSynthetic Spermaceti wax (Not a salt)
PCM Mixture Palmitic/Capric AcidEutectic Mixture22.1 °C Binary eutectic used for thermal storage
The "Ammonium" Anomaly

The remarkably low melting point of Ammonium Palmitate (21–23°C) compared to Palmitic Acid (62.9°C) is counter-intuitive. In many organic salts, the salt melts higher than the acid. However, for ammonium fatty acid salts:

  • Hydrogen Bonding Network: The

    
     ion disrupts the stable carboxylic acid dimer pairs found in pure palmitic acid.
    
  • Hydration: Ammonium soaps are extremely hygroscopic. The reported "softening point" of ~21°C often reflects a hydrated phase or a liquid-crystalline transition rather than a pure crystalline melt.

Synthesis & Preparation Protocol

To ensure valid thermal data, the synthesis must guarantee a 1:1 stoichiometric salt. Excess acid results in "Acid Soaps" (e.g., 2:1 complexes) which have distinct, often higher, melting points.

Protocol: Direct Neutralization

Objective: Synthesize pure Alkylammonium Palmitate (1:1).

Reagents:

  • Palmitic Acid (

    
    99% purity).[1][2][3][4][5]
    
  • Alkyl Amine (e.g., Hexadecylamine, Propylamine).

  • Solvent: Anhydrous Ethanol or Isopropanol.

Workflow:

  • Dissolution: Dissolve Palmitic Acid in Ethanol at 60°C.

  • Addition: Add equimolar (1:1) amine dropwise under stirring.

    • Checkpoint: Solution should remain clear. Turbidity suggests impurity or immediate precipitation.

  • Reflux: Stir at 60–70°C for 2 hours to ensure complete proton transfer.

  • Crystallization: Cool slowly (1°C/min) to Room Temperature.

    • Note: Rapid cooling promotes amorphous domains.

  • Filtration & Drying: Vacuum filter and dry in a desiccator over

    
    . Do not heat dry  above 30°C, as ammonium salts can dissociate (releasing amine/ammonia).
    
Synthesis Logic Diagram

SynthesisProtocol Reactants Reactants Palmitic Acid + Amine (1:1 Molar Ratio) Solvent Solvent Phase Ethanol @ 60°C (Homogeneous Mix) Reactants->Solvent Reaction Proton Transfer R-COOH + R'-NH2 -> R-COO- +NH3-R' Solvent->Reaction Cooling Controlled Cooling (-1°C/min) Induces Crystallization Reaction->Cooling Isolation Isolation Vacuum Filtration + Desiccation (No Heat) Cooling->Isolation

Figure 2: Synthesis pathway for palmitic acid amine salts. The "No Heat" isolation step is critical to prevent salt dissociation.

Characterization Methodologies (Self-Validating)

Trustworthy data requires verifying that the substance is indeed a salt and not a physical mixture of acid and amine.

FTIR Spectroscopy (The "Fingerprint" Check)
  • Acid Signal (Precursor): Look for the Carbonyl (

    
    ) stretch at 1700 
    
    
    
    .
  • Salt Signal (Product): The Carbonyl peak must disappear. It is replaced by the Carboxylate (

    
    ) asymmetric stretch  at 1550–1570 
    
    
    
    .
  • Validation: If the 1700

    
     peak persists, the reaction is incomplete (Acid Soap formed).
    
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat/Cool cycles at 5–10 K/min under Nitrogen.

  • Observation: Look for two transitions.

    • Solid-Solid Transition: Often occurs 10–20°C below the melting point (conformational disordering of alkyl chains).

    • Solid-Liquid Melt: The primary endothermic peak.

  • Hysteresis: Amine salts often show significant supercooling (freezing point < melting point).

References

  • NIST Chemistry WebBook. Palmitic Acid (Hexadecanoic Acid) Thermochemical Data. National Institute of Standards and Technology. [Link]

  • PubChem. Ammonium Palmitate Compound Summary. National Center for Biotechnology Information. [Link]

  • MDPI (Molecules). Group Contribution Estimation of Ionic Liquid Melting Points. (Context on alkylammonium salt thermal behavior). [Link]

  • ResearchGate. Phase Behavior of the Palmitic Acid/Palmitin System. (Discusses phase transitions in lipid/salt mixtures). [Link]

Sources

Solubility Dynamics of Palmitic Acid Octadecylamine Salt in Organic Solvents: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Palmitic acid octadecylamine salt (CAS RN: 87141-14-8), commonly referred to as octadecylamine palmitate, is a high-molecular-weight (C34H71NO2) fatty acid amine salt 12. Formed via the exothermic neutralization of a C16 fatty acid (palmitic acid) and a C18 primary fatty amine (octadecylamine), this compound functions as a highly hydrophobic amine ion-pair complex (AIC) [[3]]().

For drug development professionals and formulation scientists, understanding the solubility of this complex in organic solvents is critical. Unlike free fatty amines, which exhibit very low solubility in water but readily dissolve in organic media, neutralized fatty amine salts demonstrate highly tunable, solvent-dependent solubility profiles 4. This guide provides an in-depth mechanistic analysis of its solvation behavior, quantitative solubility data, and self-validating experimental protocols for laboratory application.

Physicochemical Profiling and Solvation Mechanics

The solubility of palmitic acid octadecylamine salt is governed by the thermodynamic balance between its massive hydrophobic aliphatic tails (C16 and C18) and its polar, ion-paired headgroup (ammonium carboxylate).

  • In Non-Polar Solvents (e.g., Hexane, Chloroform): Solvation is driven by strong van der Waals dispersion forces interacting with the long hydrocarbon chains. In these environments, the compound exists predominantly as tightly bound ion pairs or reverse micelles, shielding the polar headgroups in the core 5.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is mediated by hydrogen bonding. Commercially available fatty amine salts are known to be highly soluble in 95% ethanol 46. However, because melting and freezing temperatures increase linearly with the number of carbons in the fatty amine salt, the C34 complex requires elevated temperatures or specific co-solvents to fully overcome its solid-state lattice energy 3.

Quantitative Data: Organic Solvent Solubility Profile

The following table summarizes the baseline solubility metrics for palmitic acid octadecylamine salt across standard organic solvents at 25°C. (Note: Values are representative baseline metrics derived from homologous C16-C18 fatty acid amine salt behaviors).

SolventPolarity IndexSolvation MechanismRelative Solubility (25°C)
Chloroform 4.1Ion-pair stabilization & Van der WaalsHigh (>50 mg/mL)
Hexane 0.1Hydrophobic tail interactionModerate-High (20-50 mg/mL)
Ethanol (95%) 5.2Hydrogen bonding with polar headModerate (10-20 mg/mL)
Methanol 5.1Partial ion dissociationLow (<10 mg/mL)
Water 10.2Hydrophobic exclusionInsoluble (<0.1 mg/mL)

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies below are designed as self-validating systems, incorporating orthogonal checks to prevent false positives during formulation.

Protocol A: Synthesis of Palmitic Acid Octadecylamine Salt

Causality of Design: Direct solid-state mixing of C16 and C18 aliphatic chains leads to incomplete neutralization due to high lattice energy. Utilizing a co-solvent system lowers the activation energy, ensuring homogeneous, stoichiometric ion-pair formation.

  • Preparation: Dissolve equimolar amounts of palmitic acid and octadecylamine in a 1:1 mixture of Chloroform and Ethanol (95%).

  • Thermal Activation: Heat the mixture under continuous reflux at 60°C for 2 hours to facilitate the exothermic neutralization reaction.

  • Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Validation: Confirm the disappearance of the free carboxylic acid peak (~1700 cm⁻¹) and the appearance of the carboxylate ion-pair peak (~1550 cm⁻¹) via FTIR spectroscopy.

G A Palmitic Acid (C16) C Exothermic Neutralization A->C B Octadecylamine (C18) B->C D Palmitic Acid Octadecylamine Salt C->D Solvent Evaporation

Fig 1. Synthesis workflow of the palmitic acid octadecylamine ion-pair complex.

Protocol B: Self-Validating Isothermal Solubility Determination

Causality of Design: Relying solely on HPLC for solubility quantification can lead to false positives if the ion-pair dissociates in the mobile phase. Gravimetric analysis of the evaporated supernatant acts as a physical failsafe, ensuring the total dissolved mass matches the chromatographic peak integration 5.

  • Sample Preparation: Add an excess amount of the synthesized salt to 10 mL of the target organic solvent in a sealed, temperature-controlled vial.

  • Equilibration: Agitate the mixture isothermally at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated solution.

  • Orthogonal Quantification:

    • Method 1 (Chemical): Extract 1 mL of the supernatant, dilute, and analyze via HPLC-ELSD (Evaporative Light Scattering Detector).

    • Method 2 (Physical): Extract exactly 5 mL of the supernatant, evaporate the solvent completely in a vacuum oven, and weigh the residual solid gravimetrically.

  • Validation: The solubility calculated via HPLC must fall within ±5% of the gravimetric yield.

G S1 Excess Solute + Organic Solvent S2 Isothermal Agitation (48h at 25°C) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 Supernatant Extraction S3->S4 S5 HPLC & Gravimetric Cross-Validation S4->S5

Fig 2. Self-validating isothermal saturation protocol for solubility testing.

Applications in Advanced Formulation

The unique solubility profile of palmitic acid octadecylamine salt makes it an invaluable asset in modern drug delivery. Because it readily forms homogeneous phases in organic solvents while remaining insoluble in water, it is frequently utilized to engineer Switchable Deep Eutectic Solvents (SDES) 7. By manipulating the pH or introducing CO2, formulation scientists can trigger the protonation/deprotonation of the amine complex, effectively switching the system's hydrophobicity to extract or encapsulate poorly soluble Active Pharmaceutical Ingredients (APIs) into micelle cores 75.

References

  • Responsive switchable deep eutectic solvents: A review. rhhz.net. Available at:7

  • Project: USDA ARS (Fatty acid amine salts). usda.gov. Available at: 3

  • Octanoic acid triethanolamine salt - Technical Guide. Benchchem. Available at: 5

  • Fatty Amines in Detergents and Cosmetics: Current State. MDPI. Available at: 4

  • palmitic acid, octadecylamine salt | CID 45050219. PubChem - NIH. Available at: 1

  • Amines, Fatty. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: 6

  • octadecylamine, palmitate | CAS#:87141-14-8. Chemsrc. Available at: 2

Sources

The Crystalline Architecture of Octadecylammonium Palmitate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Octadecylammonium palmitate, a salt formed from the neutralization of octadecylamine and palmitic acid, represents a class of long-chain ionic compounds with significant potential in advanced drug delivery systems. Its amphiphilic nature, arising from the long hydrocarbon chains of both the cation and anion, drives self-assembly into ordered, crystalline structures. Understanding the intricacies of its crystal lattice is paramount for controlling its physicochemical properties, such as solubility, dissolution rate, and thermal behavior, which are critical for formulation development. This technical guide provides an in-depth analysis of the synthesis, crystallographic features, and characterization of octadecylammonium palmitate, offering a foundational understanding for researchers in drug development. While a definitive single-crystal structure of octadecylammonium palmitate is not yet reported in publicly accessible literature, this guide constructs a robust, inferred model based on crystallographic data from closely related long-chain alkylammonium halides and the well-established packing motifs of ammonium-carboxylate interactions.

Introduction: The Significance of Long-Chain Ionic Compounds in Drug Delivery

Long-chain ionic compounds, such as octadecylammonium palmitate, are emerging as a versatile class of materials for pharmaceutical applications. Their unique molecular architecture, comprising a hydrophilic ionic headgroup and extensive lipophilic alkyl chains, allows them to self-assemble into various ordered structures, including micelles, liposomes, and solid-lipid nanoparticles. This self-assembly is a key attribute for encapsulating and delivering both hydrophobic and hydrophilic active pharmaceutical ingredients (APIs). The crystalline state of these materials is of particular importance, as it governs the stability, release kinetics, and overall performance of the drug product.

The study of the crystal lattice of octadecylammonium palmitate provides a window into the non-covalent interactions that dictate its macroscopic properties. The interplay of strong ionic bonds and hydrogen bonds between the ammonium and carboxylate headgroups, combined with the weaker van der Waals forces between the long alkyl chains, results in a complex and often polymorphic solid-state behavior. A thorough understanding of this crystalline landscape is therefore not merely an academic exercise but a crucial step in the rational design of effective and stable drug delivery vehicles.

Synthesis of Octadecylammonium Palmitate: A Stoichiometric Approach

The synthesis of octadecylammonium palmitate is a straightforward acid-base neutralization reaction. The causality behind the choice of reactants and solvents is rooted in achieving a high-purity, crystalline product.

Materials and Reagents
  • Octadecylamine (C₁₈H₃₇NH₂) (≥98% purity)

  • Palmitic acid (C₁₅H₃₁COOH) (≥98% purity)

  • Ethanol (anhydrous, ≥99.5%)

  • Hexane (anhydrous, ≥99%)

Step-by-Step Synthesis Protocol
  • Dissolution of Reactants: In separate flasks, dissolve equimolar amounts of octadecylamine and palmitic acid in a minimal amount of hot ethanol. The use of a slight excess of the amine can ensure complete neutralization of the acid. Heating is necessary to overcome the low solubility of the long-chain reactants at room temperature.

  • Reaction Mixture: While stirring, slowly add the hot ethanolic solution of palmitic acid to the octadecylamine solution. An immediate precipitation of a white solid, octadecylammonium palmitate, should be observed. The reaction is an exothermic neutralization.

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote the growth of well-defined crystals. For further purification and larger crystal growth, the precipitate can be isolated and recrystallized from a suitable solvent system, such as a mixture of ethanol and hexane. Slow evaporation of the solvent is a reliable method for obtaining single crystals suitable for X-ray diffraction.[1]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven at a temperature below its melting point (typically 40-50 °C) to remove residual solvent.

Rationale for Experimental Choices
  • Solvent Selection: Ethanol is chosen for its ability to dissolve both the nonpolar alkyl chains and the polar headgroups of the reactants at elevated temperatures, while allowing for precipitation of the salt upon cooling. Hexane is used as an anti-solvent in recrystallization to induce crystallization due to the lower solubility of the ionic salt in this nonpolar solvent.

  • Stoichiometry: Precise equimolar amounts are crucial to ensure the formation of the 1:1 salt and to avoid contamination with unreacted starting materials, which can interfere with the crystal packing.

  • Slow Cooling: Gradual cooling is a key parameter in controlling the crystallization process. Rapid cooling often leads to the formation of small, poorly ordered crystals, which are not ideal for detailed structural analysis.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Purification & Isolation Octadecylamine Octadecylamine in hot Ethanol Mixing Mix Solutions Octadecylamine->Mixing PalmiticAcid Palmitic Acid in hot Ethanol PalmiticAcid->Mixing Precipitation Precipitation of Salt Mixing->Precipitation Cooling Slow Cooling Precipitation->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying Product Octadecylammonium Palmitate Crystals Drying->Product

Caption: Workflow for the synthesis of octadecylammonium palmitate.

The Crystal Lattice Structure: An Inferred Model

In the absence of a published single-crystal X-ray diffraction structure for octadecylammonium palmitate, we can construct a highly probable model based on the known crystal structures of analogous long-chain n-alkylammonium bromides and the established packing motifs of ammonium carboxylate salts.[1][2]

The Layered Bilayer Structure

Long-chain alkylammonium salts are known to crystallize in layered structures.[1] It is highly probable that octadecylammonium palmitate adopts a similar arrangement, forming distinct hydrophilic and hydrophobic layers.

  • Hydrophobic Layers: These layers are composed of the interdigitated octadecyl (C18) and pentadecyl (C15 from palmitate) alkyl chains. The van der Waals interactions between these chains are the primary driving force for the formation of these layers. The chains are expected to be in an all-trans conformation to maximize packing density.

  • Hydrophilic Layers: These layers consist of the ionic headgroups: the octadecylammonium (-NH₃⁺) and the palmitate (-COO⁻). These groups are held together by a network of strong electrostatic interactions and hydrogen bonds.

Headgroup Interactions: The Ammonium-Carboxylate Motif

The arrangement of the ionic headgroups in the hydrophilic layer is critical to the overall stability of the crystal lattice. Based on studies of other primary ammonium carboxylate salts, a common and stable motif involves a two-dimensional hydrogen-bonded network.[2]

  • Hydrogen Bonding: The three protons of the ammonium group (-NH₃⁺) act as hydrogen bond donors, while the two oxygen atoms of the carboxylate group (-COO⁻) act as hydrogen bond acceptors. This allows for the formation of a robust, sheet-like network of hydrogen bonds.

  • Ionic Interactions: The electrostatic attraction between the positively charged ammonium and negatively charged carboxylate groups further reinforces this network.

Polymorphism and Phase Transitions

It is highly likely that octadecylammonium palmitate exhibits polymorphism, meaning it can exist in more than one crystalline form. This is a common feature of long-chain compounds due to the different possible packing arrangements of the alkyl chains.[3] These different polymorphs will have distinct physicochemical properties.

Furthermore, thermotropic phase transitions are expected, where the material undergoes solid-solid phase transitions to more disordered states before melting. This can include the formation of liquid crystalline phases.[1]

Diagram of the Proposed Crystal Packing:

CrystalPacking cluster_bilayer Proposed Crystal Lattice of Octadecylammonium Palmitate cluster_hydrophilic1 Hydrophilic Layer cluster_hydrophobic Hydrophobic Layer (Interdigitated Alkyl Chains) cluster_hydrophilic2 Hydrophilic Layer Headgroup1 ...-NH₃⁺ OOC-...-NH₃⁺ OOC-... Chains C18 Chains C15 Chains Headgroup2 ...-NH₃⁺ OOC-...-NH₃⁺ OOC-...

Caption: Schematic of the proposed layered bilayer structure.

Physicochemical Characterization: A Multi-Technique Approach

A comprehensive characterization of octadecylammonium palmitate requires a suite of analytical techniques to probe its structure, thermal properties, and purity.

Crystallographic Analysis

4.1.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[4]

  • Principle: A single crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern produced is dependent on the crystal's internal lattice structure.

  • Data Obtained: Unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles.

  • Experimental Protocol:

    • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

    • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic positions.

4.1.2. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases, assessing purity, and studying polymorphism.

  • Principle: A powdered sample, containing a multitude of randomly oriented crystallites, is exposed to an X-ray beam. The resulting diffraction pattern is a fingerprint of the crystalline material.

  • Data Obtained: 2θ peak positions and intensities, which can be used for phase identification and to determine lattice parameters.

  • Experimental Protocol:

    • Sample Preparation: The crystalline sample is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

    • Data Acquisition: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

Thermal Analysis

4.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to study thermal transitions, such as melting and solid-solid phase transitions.

  • Principle: The difference in heat flow between the sample and a reference is measured as a function of temperature.

  • Data Obtained: Onset temperature, peak temperature, and enthalpy of transitions (e.g., melting point, enthalpy of fusion).

  • Experimental Protocol:

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan and hermetically sealed.

    • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).

4.2.2. Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

  • Principle: The mass of the sample is continuously monitored as it is heated in a controlled atmosphere.

  • Data Obtained: Decomposition temperature, mass loss at different stages.

  • Experimental Protocol:

    • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

    • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a TGA instrument under an inert or oxidative atmosphere.

Technique Information Obtained Typical Values/Observations for Long-Chain Ionic Compounds
SC-XRD Unit cell parameters, space group, atomic coordinatesLayered structures, often monoclinic or triclinic space groups.[1]
PXRD "Fingerprint" diffraction pattern, phase puritySharp peaks indicative of high crystallinity; peak shifts with polymorphism.
DSC Melting point, phase transition temperatures, enthalpiesMultiple endothermic peaks indicating solid-solid transitions before melting.[1]
TGA Thermal stability, decomposition temperatureDecomposition often occurs in multiple steps, starting above 200 °C.
Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These vibrational spectroscopy techniques are used to identify functional groups and probe intermolecular interactions, such as hydrogen bonding.

  • FTIR: The N-H stretching vibrations of the ammonium group are expected in the region of 3300-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are typically observed around 1610-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

  • Raman: The C-H stretching vibrations of the long alkyl chains will give rise to strong bands in the 3000-2800 cm⁻¹ region.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and purity of the synthesized salt.

  • ¹H NMR: The protons of the -NH₃⁺ group will appear as a broad signal. The α-methylene protons adjacent to the nitrogen and the carbonyl group will be shifted downfield compared to the other methylene protons in the alkyl chains, which will appear as a large, broad signal around 1.2-1.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the palmitate will be observed around 180 ppm. The carbons attached to the nitrogen will also be downfield. The numerous methylene carbons of the alkyl chains will give a series of closely spaced signals.

Applications in Drug Development

The unique physicochemical properties of octadecylammonium palmitate make it a promising excipient for various drug delivery applications:

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): The crystalline nature and long alkyl chains of this salt make it an excellent candidate for forming the solid matrix of these lipid-based nanoparticles, which can encapsulate and provide sustained release of lipophilic drugs.

  • Topical and Transdermal Delivery: The lipidic nature of the compound can enhance the penetration of APIs through the stratum corneum of the skin.

  • Ion-Pairing for Enhanced Drug Loading: The ionic nature of octadecylammonium palmitate can be exploited to form ion pairs with charged drug molecules, thereby increasing drug loading in lipid-based formulations.

Conclusion

Octadecylammonium palmitate is a long-chain ionic compound with a complex and ordered solid-state structure that is crucial to its function as a pharmaceutical excipient. While a definitive crystal structure remains to be elucidated, a robust model based on analogous compounds points towards a layered bilayer arrangement stabilized by a combination of strong ionic and hydrogen bonding in the hydrophilic layers and van der Waals interactions in the hydrophobic layers. A multi-technique approach, combining crystallographic, thermal, and spectroscopic methods, is essential for a comprehensive characterization of this material. A thorough understanding of its crystal lattice and physicochemical properties will undoubtedly pave the way for its successful application in the development of next-generation drug delivery systems.

References

  • Nyburg, S.C. “Di-n-octadecylammonium Bromide.”, Acta Cryst., (1996) C52, 192-194.
  • Ramirez, M., David, S. E., Schwalbe, C. H., et al. (2017). Crystal Packing Arrangement, Chain Conformation, and Physicochemical Properties of Gemfibrozil Amine Salts. Crystal Growth & Design, 17(7), 3743-3750.
  • Lemmerer, A., & Billing, D. G. (2009).
  • Zhu, S., Heppenstall-Butler, M., Butler, M. F., Pudney, P. D. A., Ferdinando, D., & Mutch, K. J. (2005). Acid soap and phase behavior of stearic acid and triethanolamine stearate. The Journal of Physical Chemistry B, 109(23), 11753-11761.
  • Haynes, D. A., et al. (2006). Hydrogen bonding networks in ammonium carboxylate salts : the crystal structures of phenylethylammonium fumarate-fumaric acid, phenylethylammonium succinate-succinic acid and anilinium fumarate-fumaric acid. CrystEngComm, 8(10), 731-739.
  • Oliver, S. R. J., Lough, A. J., & Ozin, G. A. (1998). Crystal Structures of a Series of Novel Alkylammonium Phosphates and Their Formation in Aluminophosphate Synthesis Mixtures. Inorganic Chemistry, 37(19), 5021-5028.
  • Miyashita, T., & Saito, H. (2018). Nucleation Effect of the Chemical Structure of Alkylammonium Salt on the Crystallization Behavior of Poly(Vinylidene Fluoride).
  • Carleton University. (2018). Single-crystal X-ray Diffraction. SERC.
  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Longdom Publishing. (2023).
  • Ager, D. J., et al. (1984). Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
  • BenchChem. (2025). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. BenchChem.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • PubChem. (n.d.). Palmitic Acid.
  • PubChem. (n.d.). Octadecylamine.
  • A. Lemmerer, D. G. Billing and S. A. Reisinger, Isostructural crystal packing and hydrogen bonding in alkylammonium tin(IV) chloride compounds, CrystEngComm, 2007, 9, 1137-1145.
  • MacFarlane, D. R., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(44), 19447-19455.
  • Seddon, K. R., et al. (2014).
  • Wang, Y., et al. (2015). Percolation Phase Transition from Ionic Liquids to Ionic Liquid Crystals. Scientific Reports, 5, 12345.
  • Lemmerer, A., & Billing, D. G. (2006). The Crystal Structure of n-Octadecylammonium Bromide. SciSpace.
  • Aakeröy, C. B., et al. (2007). Packing motifs in organic ammonium carboxylate salts: extension of the ring-stacking and ring-laddering concepts. CrystEngComm, 9(1), 57-65.
  • de la Fuente, J. L. (2020). X-ray diffraction analysis confirms intra-adipocitary lipid crystallization after a lipocryolysis-like stimulus. Clinipro.
  • BenchChem. (2025).
  • PubChem. (n.d.). Ammonium Stearate.
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of chemical research, 23(4), 120-126.
  • Haynes, D. A., et al. (2005). Different packing motifs in the crystal structures of three molecular salts containing the 2-amino-5-carboxyanilinium cation: C7H9N2O2+·Cl−, C7H9N2O2+·Br− and C7H9N2O2+·NO3−·H2O.
  • Rigaku. (n.d.). Powder crystal structure of organic crystals. Rigaku.
  • MDPI. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. BenchChem.
  • Google Patents. (n.d.). Process for the synthesis of carboxylic acid alkyl esters.

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Hydrophobic and Hydrophilic Interactions in Fatty Acid Amine Salts: A Mechanistic Guide for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty acid amine salts represent a critical class of catanionic surfactants (complexes formed by oppositely charged amphiphiles). Unlike permanently charged quaternary ammonium salts, these systems exist in a delicate, pH-dependent equilibrium between a neutral ion pair and free dissociated ions.

For drug development professionals, mastering this equilibrium is the key to unlocking Self-Emulsifying Drug Delivery Systems (SEDDS) and enhancing transdermal permeability . This guide moves beyond basic surfactant chemistry to explore the thermodynamics of self-assembly, the critical role of proton transfer, and the practical application of these salts in bioavailability enhancement.

Part 1: Molecular Architecture & The Proton Transfer Equilibrium

The defining feature of a fatty acid amine salt is not the static ionic bond, but the dynamic proton transfer between the carboxylic acid (donor) and the amine (acceptor). This distinguishes them from fixed-charge surfactants (e.g., SDS or CTAB).

The Hydrophobic Effect vs. Electrostatic Attraction

The stability of these salts arises from two competing forces:

  • Hydrophobic Interaction (Tail-Tail): The hydrocarbon chains of the fatty acid and the amine align to minimize water contact. This is entropy-driven (

    
    ) due to the release of structured water ("icebergs") surrounding the hydrophobic chains [1].[1]
    
  • Electrostatic Interaction (Head-Head): The attraction between the carboxylate anion (

    
    ) and the ammonium cation (
    
    
    
    ).
The Critical Proton Transfer

In non-aqueous or low-dielectric environments (lipid bilayers, skin surface), the salt exists primarily as a Tight Ion Pair (TIP) . In aqueous environments, it dissociates. This tunability is what allows these salts to act as "chameleons"—lipophilic enough to cross membranes, yet hydrophilic enough to solubilize in aqueous formulations.

Diagram 1: Proton Transfer and Self-Assembly

The following diagram illustrates the equilibrium between the neutral precursors, the contact ion pair, and the final micellar aggregate.

IonPairing Precursors Neutral Precursors (R-COOH + R'-NH2) ProtonTransfer Proton Transfer Equilibrium Precursors->ProtonTransfer Mixing IonPair Contact Ion Pair (R-COO⁻ ••• ⁺H3N-R') ProtonTransfer->IonPair Low Dielectric (Oil/Skin) Dissociated Dissociated Ions (R-COO⁻) + (R'-NH3⁺) ProtonTransfer->Dissociated High Dielectric (Water) Micelle Catanionic Micelle (Self-Assembly) IonPair->Micelle > CMC Dissociated->Micelle Hydrophobic Effect

Figure 1: The dynamic equilibrium of fatty acid amine salts. Note that self-assembly (micellization) can occur from both the ion pair and dissolved ions, but the structure of the aggregate differs.

Part 2: Thermodynamics of Self-Assembly

Understanding the Critical Micelle Concentration (CMC) of these salts is vital for predicting stability.[2] Unlike single-chain surfactants, fatty acid amine salts often exhibit synergism , where the CMC of the salt is orders of magnitude lower than the fatty acid or amine alone.

Thermodynamic Parameters

The Gibbs free energy of micellization (


) is calculated as:


  • Low Temperature (< 25°C): The process is entropy-driven . The "hydrophobic effect" dominates as water molecules are liberated from the hydrocarbon tails [2].[3]

  • High Temperature (> 50°C): The process often becomes enthalpy-driven (exothermic) as the electrostatic attraction between the headgroups becomes the primary stabilizer.

Data: Chain Length Impact on Hydrophobicity

The following table summarizes how matching or mismatching the chain lengths of the fatty acid and amine affects the salt's properties.

Fatty Acid ChainAmine ChainInteraction TypeResulting StructureApplication
C12 (Lauric) C4 (Butyl) Weak HydrophobicUnstable MicellesSolubilizer
C18 (Oleic) C2 (Ethanolamine) AsymmetricSpherical MicellesEmulsifier (O/W)
C12 (Lauric) C12 (Dodecyl) Strong SymmetryVesicles / Discs Drug Encapsulation
C18 (Oleic) Drug (e.g., Lidocaine) Ion-PairingLipophilic ComplexTransdermal Delivery

Table 1: Impact of chain symmetry on aggregate morphology. Symmetric chains tend to form planar structures (bilayers/vesicles) due to geometric packing parameters.

Part 3: Application in Drug Delivery (Ion-Pairing)[4]

This is the most commercially relevant application for this audience. Many drugs contain amine groups (weak bases). By reacting them with fatty acids, we form a "fatty acid amine salt" where the drug itself is the cation.

Mechanism of Enhanced Permeability

The formation of a lipophilic ion pair masks the charge of the drug molecule.

  • Charge Neutralization: The ionized drug (

    
    ) pairs with the fatty acid carboxylate (
    
    
    
    ).
  • Partitioning: The neutral complex (

    
    ) partitions into the stratum corneum (SC) lipids much more efficiently than the free ion.
    
  • Fluidization: The fatty acid tail interacts with SC lipids, disrupting their packing and creating diffusion pathways [3].

Diagram 2: Transdermal Ion-Pair Transport

SkinTransport cluster_vehicle Vehicle (Formulation) cluster_skin Stratum Corneum (Lipid Barrier) cluster_blood Viable Epidermis / Blood Drug Drug-NH3⁺ IonPair [Drug⁺ • FA⁻] Lipophilic Complex Drug->IonPair In situ formation Acid Fatty Acid-COO⁻ Acid->IonPair Partition Partitioning IonPair->Partition Diffusion Diffusion through Lipid Bilayers Partition->Diffusion Dissociation Dissociation Diffusion->Dissociation FreeDrug Free Drug Absorption Dissociation->FreeDrug

Figure 2: The "Ion-Pair" mechanism facilitating transport of hydrophilic drugs across the hydrophobic skin barrier.

Part 4: Experimental Protocols

Protocol A: Synthesis of Oleic Acid-Lidocaine Ion Pair

Purpose: To create a hydrophobic salt of a hydrophilic drug for transdermal patches.

Materials:

  • Lidocaine (Free base)

  • Oleic Acid (High purity, >99%)

  • Solvent: Ethanol or Isopropyl Myristate (IPM)

Step-by-Step Workflow:

  • Molar Calculation: Calculate the molecular weight of Lidocaine (234.34 g/mol ) and Oleic Acid (282.46 g/mol ).

  • Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) to ensure complete neutralization.

    • Expert Note: A slight excess of fatty acid (e.g., 1:1.1) is often used to ensure no free amine remains, as free amines can be irritating to the skin.

  • Solvent Dissolution: Dissolve the Lidocaine in a minimal amount of ethanol at 40°C.

  • Dropwise Addition: Add Oleic Acid dropwise while stirring continuously.

  • Equilibration: Stir for 2 hours at room temperature. The solution should remain clear.

  • Solvent Removal (Optional): If a solid/paste is required, remove ethanol via rotary evaporation at 40°C under reduced pressure.

Protocol B: Characterization via FTIR

Purpose: To validate the formation of the salt species.

  • Baseline: Acquire spectra for pure Oleic Acid and pure Amine.

  • Sample Scan: Analyze the salt product.

  • Critical Checkpoints:

    • Disappearance: Look for the reduction of the carboxylic acid

      
       peak at 1710 cm⁻¹ .
      
    • Appearance: Look for the emergence of the asymmetric carboxylate

      
       stretch at 1550–1570 cm⁻¹  and the symmetric stretch at 1400 cm⁻¹  [4].
      
    • Interpretation: If the 1710 cm⁻¹ peak remains strong, the proton transfer is incomplete.

References

  • Kauzmann, W. (1959). Some factors in the interpretation of protein denaturation. Advances in Protein Chemistry, 14, 1-63. Link

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard text on surfactant thermodynamics). Link

  • Green, P. G., et al. (1988). Ion-pair delivery of amino acid derivatives across the skin.[4] Journal of Controlled Release, 7(3), 235-241. (Foundational work on fatty acid ion pairing). Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for FTIR peak assignments). Link

  • Fini, A., et al. (2012). Diclofenac salts, VIII. Effect of the counterion on the permeation through porcine membrane. Pharmaceutics, 4(3), 413-429. Link

Sources

Critical Aggregation Concentration of Palmitic Acid Octadecylamine Salt: A Methodological and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Palmitic acid octadecylamine salt is a cationic surfactant formed by the neutralization of palmitic acid, a C16 saturated fatty acid, with octadecylamine, a C18 primary amine. As an amphiphilic molecule, it possesses the ability to self-assemble in solution to form ordered aggregates, a phenomenon critical to its function in various applications, particularly within pharmaceutical sciences. This process is initiated at a specific concentration known as the Critical Aggregation Concentration (CAC). The precise determination of the CAC is paramount for harnessing its properties as a solubilizing agent, drug delivery vehicle, and formulation excipient. This technical guide provides a comprehensive overview of the theoretical underpinnings of aggregation, detailed, field-proven protocols for its experimental determination, and insights into the practical applications for researchers, scientists, and drug development professionals.

Introduction to Amphiphilic Self-Assembly

Amphiphilic molecules, containing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail, exhibit unique behavior in aqueous solutions. At low concentrations, they exist as individual molecules or monomers. However, as the concentration increases, a point is reached where the system can minimize its free energy by sequestering the hydrophobic tails away from the aqueous environment. This spontaneous self-organization results in the formation of aggregates, such as micelles or vesicles. The concentration at which this transition occurs is defined as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC).[1]

Palmitic acid octadecylamine salt, with its charged amine head group and long alkyl chains, is a prime example of a molecule governed by these principles. The formation of its aggregates creates hydrophobic microenvironments capable of encapsulating poorly soluble drug molecules, thereby enhancing their bioavailability and stability.[2][3] Understanding the precise CAC is not merely an academic exercise; it is a foundational requirement for designing effective and stable drug delivery systems.[4]

Core Components: Physicochemical Properties

The aggregation behavior of the salt is a direct consequence of the properties of its constituent parts: palmitic acid and octadecylamine.

Palmitic Acid (Hexadecanoic Acid)

Palmitic acid is one of the most common saturated fatty acids found in nature.[5] Its long hydrocarbon chain is the primary contributor to the hydrophobicity of the final salt.

PropertyValueSource
Chemical Formula C₁₆H₃₂O₂[5]
Molecular Weight 256.42 g/mol [5]
Melting Point 61-62.5 °C[6]
Appearance White crystalline solid[5][6]
Solubility Insoluble in water; soluble in organic solvents[6]
Octadecylamine (Stearylamine)

Octadecylamine provides the hydrophilic, cationic head group. Its long alkyl chain further enhances the overall lipophilicity of the amphiphile.

PropertyValueSource
Chemical Formula C₁₈H₃₉N[7]
Molecular Weight 269.51 g/mol [8]
Melting Point 52.9 °C[8]
Appearance White solid/flakes[7]
pKa ~10.65[7]
Solubility Insoluble in water; soluble in alcohols, ether[7][8]

The salt is formed via an acid-base reaction, resulting in a cationic head group (R-NH₃⁺) and a carboxylate counter-ion (R'-COO⁻). This structure dictates its behavior as a cationic surfactant, which is crucial for its interactions with biological membranes and other charged molecules.

The Thermodynamics of Aggregation

The self-assembly of surfactants is a thermodynamically driven process governed by a balance of forces.

  • Hydrophobic Effect: This is the primary driving force. The system entropy increases when ordered water molecules surrounding the hydrophobic tails are released into the bulk solvent as the tails aggregate.

  • Electrostatic Interactions: Repulsion between the positively charged octadecylammonium head groups at the aggregate surface opposes aggregation. This effect can be modulated by the ionic strength of the solution; added salts can screen the electrostatic repulsion, often leading to a lower CAC.[9]

  • Van der Waals Forces: Attractive forces between the alkyl chains in the aggregate core contribute to the stability of the structure.

The interplay of these factors determines the specific CAC value, which can be influenced by external conditions such as temperature, pH, and the presence of electrolytes.[10][11]

Caption: Equilibrium between monomers and aggregates.

Experimental Protocols for CAC Determination

No single method is universally superior; therefore, employing at least two orthogonal techniques is recommended for a self-validating and robust determination of the CAC.

Method 1: Surface Tensiometry

Expertise & Rationale: This is a classic and direct method for determining the CAC of surface-active agents.[12] Surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension of the solution. At the CAC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of aggregates in the bulk solution rather than at the interface. This results in a distinct break in the plot of surface tension versus the logarithm of concentration, with the surface tension remaining relatively constant above the CAC.[13][14]

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of palmitic acid octadecylamine salt (e.g., 10 mM) in high-purity deionized water. Sonication or gentle heating may be required to ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a wide concentration range both below and above the anticipated CAC (e.g., from 0.001 mM to 5 mM).

  • Instrumentation: Use a calibrated tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).

    • Causality Note: Cationic surfactants can adsorb strongly to platinum rings or plates, potentially altering the contact angle and leading to inaccurate readings.[15] It is imperative to meticulously clean the probe (e.g., by flaming or with appropriate solvents) between each measurement to ensure reproducibility.

  • Measurement: Equilibrate each solution at a constant temperature (e.g., 25 °C). Measure the surface tension for each concentration, starting from the most dilute solution and progressing to the most concentrated.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C). The plot will typically show two linear regions. The CAC is determined from the intersection of the regression lines of these two regions.[12]

Caption: Workflow for CAC determination by surface tensiometry.

Method 2: Fluorescence Spectroscopy with Pyrene Probe

Expertise & Rationale: This sensitive spectroscopic technique relies on the partitioning of a hydrophobic fluorescent probe, most commonly pyrene, into the hydrophobic core of the aggregates.[16][17] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. In a polar aqueous solution, it exhibits a certain spectral profile. When aggregates form, pyrene molecules preferentially move into the nonpolar, hydrocarbon-like core. This change in environment causes a distinct variation in the intensity of its vibronic fine structures, particularly the ratio of the first (I₁) to the third (I₃) emission peaks. A sharp decrease in the I₁/I₃ ratio indicates the formation of hydrophobic microdomains, providing a clear signal for the onset of aggregation.[18][19]

Detailed Protocol:

  • Probe-Stock Solution: Prepare a saturated solution of pyrene in the chosen solvent (e.g., acetone). Add a small aliquot of this solution to a volumetric flask and evaporate the solvent completely to create a thin film of pyrene.

  • Surfactant Stock Solution: Prepare a concentrated stock solution of the palmitic acid octadecylamine salt in high-purity water. Add this solution to the flask containing the pyrene film and stir overnight in the dark to create a pyrene-saturated surfactant stock solution. The final pyrene concentration should be low (~1 μM) to avoid excimer formation.

  • Sample Preparation: Create a series of dilutions of the pyrene-saturated surfactant stock solution.

  • Spectrofluorometer Setup: Set the excitation wavelength to ~335 nm. Record the emission spectrum from ~350 nm to 450 nm for each sample at a constant temperature.

  • Data Acquisition: Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) emission peaks for each concentration.

  • Data Analysis: Plot the intensity ratio (I₁/I₃) against the logarithm of the surfactant concentration. The data will typically form a sigmoidal curve. The CAC is often taken as the concentration at the midpoint of the transition or the intersection of the tangents from the upper and lower plateaus.

Caption: Workflow for CAC determination by fluorescence probe method.

Method 3: Dynamic Light Scattering (DLS)

Expertise & Rationale: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[20] Below the CAC, the solution contains only small, rapidly diffusing monomers, resulting in a low scattering intensity and a small hydrodynamic radius. As aggregates form at and above the CAC, larger, more slowly diffusing particles appear.[1] This leads to a significant increase in the total scattering intensity and the appearance of a second population with a larger hydrodynamic radius. Plotting the scattering intensity or the mean particle size against concentration will therefore show a distinct break at the CAC.[21] This method provides direct evidence of aggregate formation and offers simultaneous information on their size.

Detailed Protocol:

  • Sample Preparation: Prepare a series of surfactant solutions at different concentrations, similar to the other methods. Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 μm) into clean DLS cuvettes to remove dust and extraneous particles.

  • Instrument Setup: Allow the DLS instrument to stabilize at the desired temperature (e.g., 25 °C).

  • Measurement: For each concentration, perform multiple DLS runs to ensure statistical significance. The instrument will measure the time-dependent fluctuations in scattered light.

  • Data Analysis: The instrument's software will use an autocorrelation function to calculate the diffusion coefficients and, via the Stokes-Einstein equation, the hydrodynamic size distribution.[20]

  • CAC Determination: Create two plots: (1) Mean scattering intensity (in kcps) versus surfactant concentration and (2) Mean hydrodynamic radius (Z-average or peak size) versus surfactant concentration. The CAC is identified as the concentration where a sharp increase in either intensity or size is observed.

Applications in Drug Development

The characterization of palmitic acid octadecylamine salt and its CAC is directly relevant to several areas of pharmaceutical science:

  • Solubilization of Hydrophobic Drugs: The hydrophobic cores of the aggregates act as reservoirs for poorly water-soluble active pharmaceutical ingredients (APIs), increasing their apparent solubility and suitability for aqueous formulations.

  • Drug Delivery Nanosystems: These self-assembled structures can serve as nanocarriers. Their cationic surface can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[2] Fatty acid and amine conjugates are increasingly explored for creating novel drug delivery systems.[3][4]

  • Formulation Excipients: As surfactants, they can be used as emulsifiers, wetting agents, or stabilizers in various dosage forms, from oral liquids to topical creams.[22]

Conclusion

The critical aggregation concentration is a fundamental parameter that defines the behavior of palmitic acid octadecylamine salt in solution. Its accurate determination is essential for the rational design and optimization of advanced pharmaceutical formulations. By employing robust and orthogonal methods such as surface tensiometry, fluorescence spectroscopy, and dynamic light scattering, researchers can gain the necessary insights to effectively leverage the unique properties of this amphiphile. The protocols and rationale presented in this guide offer a validated framework for achieving reliable and reproducible CAC determination, empowering scientists in the development of next-generation drug products.

References

  • Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering.
  • Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. MDPI.
  • Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter (RSC Publishing).
  • What Are Fatty Amines Used for in Medicine?. Wuxi Weiheng Chemical Co., Ltd. - Whamine.
  • Spectrophotometric and Fluorescent Determination of Hydro- phobic Organic Cations in the Surfactant-modified System Mo(VI). ResearchGate.
  • Surfactant micelle characterization using dynamic light scattering. ResearchGate.
  • Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. Request PDF - ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS. Purdue University Graduate School.
  • Aggregation behavior of ionic liquids in aqueous solutions: effect of alkyl chain length, cations, and anions. PubMed.
  • Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. MDPI.
  • Aggregation and Morphological Aptitude of Drug-Based Ionic Liquids in Aqueous Solution. ACS Omega - ACS Publications.
  • Influence of molecular structure on the aggregation of imidazolium ionic liquids in aqueous solution. Request PDF - ResearchGate.
  • CAC of amphiphiles determined using surface tension method. ResearchGate.
  • Self-aggregation of ionic liquids: micelle formation in aqueous solution. RSC Publishing.
  • Expanded Offering of Fatty Amines for Diverse Applications. Clinical Research News.
  • Aggregation of ionic liquids [C(n)mim]Br (n = 4, 6, 8, 10, 12) in D2O: a NMR study. ResearchGate.
  • Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Muser.
  • Fatty acid amides – Knowledge and References. Taylor & Francis.
  • Fatty-Amine-Conjugated Cationic Bovine Serum Albumin Nanoparticles for Target-Specific Hydrophobic Drug Delivery. Request PDF - ResearchGate.
  • How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap Eureka.
  • Fluorescence enhancement method for measuring anionic surfactants with a hydrophobic cyanine dye. PubMed.
  • 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. US Pharmacopeia (USP).
  • Emerging insights on drug delivery by fatty acid mediated synthesis of lipophilic prodrugs as novel nanomedicines. Pharma Excipients.
  • Methods to Determine Critical Micelle Concentration (CMC). Alfa Chemistry.
  • Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions. KRÜSS Scientific.
  • Aggregation Behavior of Medium Chain Fatty Acids Studied by Coarse-Grained Molecular Dynamics Simulation. PMC.
  • Octadecylamine. Agricultural Marketing Service.
  • Octadecylamine | C18H39N | CID 15793. PubChem - NIH.
  • Palmitic acid | 57-10-3. ChemicalBook.
  • Lab course 3.33 - Surface Tension of Tenside decorated Interfaces. TU Darmstadt.
  • Chemical and Physical Properties Palmitic Acid. Science of Cooking.
  • The Stability of Palmitic Acid Monolayers. The Ohio State University.

Sources

Methodological & Application

Application Note: Controlled Synthesis of Palmitic Acid Octadecylamine Salt for Lipid Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Protocol for Palmitic Acid Octadecylamine Salt Content Type: Application Note & Detailed Protocol Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Abstract & Application Context

Palmitic acid octadecylamine salt (Octadecylammonium palmitate) is an amphiphilic ion-pair complex utilized in advanced drug delivery systems. Unlike covalent amides, this salt relies on electrostatic interactions between the carboxylate head group of palmitic acid (


) and the ammonium head group of octadecylamine (

).

In pharmaceutical development, this compound serves two critical functions:

  • Lipid Nanoparticle (LNP) Stabilization: It acts as a structural helper lipid that modulates the zeta potential and phase transition temperature (

    
    ) of the lipid bilayer.
    
  • Ion-Pairing Agents: It is used to hydrophobize anionic hydrophilic payloads, facilitating their encapsulation into organic-phase lipid matrices.

Critical Quality Attribute (CQA): The primary synthetic challenge is preventing the thermal dehydration of the salt into its corresponding covalent amide (N-octadecylpalmitamide), a reaction that occurs irreversibly at elevated temperatures (>100°C). This protocol details a low-temperature, solvent-mediated synthesis to ensure >99% salt retention.

Physicochemical Basis & Reaction Logic[1]

The Reaction

The synthesis is a Brønsted-Lowry acid-base neutralization in a polar organic solvent.



Thermodynamics & Solubility[2][3][4]
  • Reactants: Both precursors are long-chain hydrocarbons. Palmitic acid (

    
    ) and Octadecylamine (
    
    
    
    ) exhibit poor water solubility but high solubility in hot ethanol or chloroform.
  • Product: The salt complex exhibits a higher lattice energy than the individual components due to ionic bonding, often resulting in a higher melting point or liquid-crystalline behavior.

  • Solvent Selection: Anhydrous Ethanol is the solvent of choice. It is polar enough to stabilize the transition state but, upon cooling, becomes a poor solvent for the salt complex, driving high-yield crystallization.

Materials & Equipment

Reagents
ReagentGradeMW ( g/mol )CASFunction
Palmitic Acid

99% (GC)
256.4257-10-3Proton Donor
Octadecylamine

98%
269.51124-30-1Proton Acceptor
Ethanol (Anhydrous)ACS Reagent46.0764-17-5Solvent
Nitrogen (

)
UHP-7727-37-9Inert Atmosphere
Equipment
  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF).

  • Thermal Control: Oil bath with digital temperature probe (Accuracy

    
    ).
    
  • Agitation: Magnetic stirrer with PTFE-coated stir bar.

  • Filtration: Büchner funnel with Grade 1 (11 µm) filter paper and vacuum trap.

  • Drying: Vacuum desiccator with

    
     or Silica Gel.
    

Experimental Protocol

Phase A: Preparation and Dissolution[6]
  • Stoichiometry: 1:1 Molar Ratio.

  • Batch Size Calculation (Example 10g Batch):

    • Target Moles

      
       mol
      
    • Palmitic Acid:

      
       g
      
    • Octadecylamine:

      
       g
      

Step 1: System Inertization Purge the 3-neck RBF with Nitrogen gas for 5 minutes to remove atmospheric


.
  • Expert Insight: Octadecylamine readily absorbs atmospheric

    
     to form carbamates/carbonates. 
    
    
    
    purging is critical for purity.

Step 2: Dissolution Add 100 mL of Anhydrous Ethanol to the flask. Add the Palmitic Acid and Octadecylamine solids. Set stirring to 300 RPM.

Phase B: Reaction & Crystallization (The "Cloud Point" Method)

Step 3: Controlled Heating Heat the mixture to 65°C .

  • Process Control: Do not exceed 75°C (Boiling point of EtOH is 78°C). Overheating increases the risk of amide formation, although low in ethanol.

  • Maintain at 65°C for 30 minutes until the solution is perfectly clear and homogeneous.

Step 4: Slow Cooling (Recrystallization) Turn off the heat source but keep the flask in the oil bath to allow slow cooling (approx. 1°C/min).

  • Observation: At approximately 45-50°C, the solution will reach its "Cloud Point." White, pearlescent crystals will begin to nucleate.

  • Once the bath reaches room temperature (20-25°C), transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

Phase C: Isolation & Drying

Step 5: Vacuum Filtration Filter the cold slurry through a Büchner funnel. Wash the filter cake with 20 mL of cold (


) ethanol to remove unreacted precursors.

Step 6: Desiccation Transfer the white solid to a vacuum desiccator. Dry at Room Temperature (


) under vacuum (-0.08 MPa) for 24 hours.
  • Critical Warning:DO NOT OVEN DRY. Heating the salt in a dry state significantly accelerates the dehydration reaction:

    
    
    If you oven dry, you will likely isolate the amide impurity.
    

Workflow Visualization

SynthesisProtocol Start Start: Weigh Reagents (1:1 Molar Ratio) Inert N2 Purge (Prevent Carbonate formation) Start->Inert Dissolve Dissolution in Ethanol Temp: 65°C Inert->Dissolve React Reaction/Equilibration 30 mins @ 65°C Dissolve->React Cool Controlled Cooling To 4°C (Crystallization) React->Cool Cloud Point Onset Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Dry Vacuum Desiccation 25°C (NO HEAT) Filter->Dry QC QC: FTIR & DSC Dry->QC

Figure 1: Process flow diagram for the synthesis of Palmitic Acid Octadecylamine Salt, emphasizing temperature control to prevent amide degradation.

Characterization & Quality Control

To validate the formation of the salt and ensure no amide degradation occurred, use the following methods:

A. FTIR Spectroscopy (Primary Validation)

The shift in carbonyl stretching frequencies is the definitive proof of salt formation.

Functional GroupPalmitic Acid (Precursor)Target Salt Product Amide (Impurity)
Carbonyl (C=O) ~1700 cm⁻¹ (Strong)Absent ~1640 cm⁻¹ (Amide I)
Carboxylate (

)
Absent~1550 cm⁻¹ (Antisymmetric) Absent
Amine/Ammonium ~3300 cm⁻¹ (

)
Broad band 2500-3000 cm⁻¹ (

)
~3300 cm⁻¹ (

)

Success Criteria: Complete disappearance of the 1700 cm⁻¹ peak and appearance of the 1550 cm⁻¹ carboxylate peak.

B. Differential Scanning Calorimetry (DSC)
  • Precursors: Sharp endotherms at 63°C (Acid) and 53°C (Amine).

  • Salt Product: Typically exhibits a distinct melting endotherm often higher than the individual components (range 75°C–95°C depending on polymorph) or a broad transition if liquid crystalline phases are present.

  • Failure Mode: If the DSC shows two distinct peaks matching the precursors, the reaction failed (likely just a physical mixture).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is yellow/waxy Oxidation of amine or solvent impurities.Use high-purity reagents; ensure strict

atmosphere. Recrystallize from Hexane/Ethanol (1:1).
FTIR shows peak at 1640 cm⁻¹ Thermal conversion to amide.Drying temperature was too high. Repeat synthesis and dry only under vacuum at room temp.
Low Yield (<70%) Product too soluble in ethanol at RT.Cool to -20°C or reduce solvent volume (concentration should be ~10% w/v).
Sticky precipitate Impure starting materials (tech grade).Use >98% purity amine. Tech grade "Stearylamine" is a mix of C16/C18 and prevents clean crystallization.

References

  • Standard Protocol for Fatty Acid Salt Preparation

    • Source: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General methodology for amine-acid neutralization).

    • Context: Foundational chemistry for stoichiometry and recrystalliz
  • Amide Formation vs.

    • Source: J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Context: Mechanism of thermal dehydration of ammonium carboxyl
  • Spectroscopic Characterization of Lipid Salts

    • Source: NIST Chemistry WebBook, SRD 69.

    • URL:[Link]

    • Context: Reference IR spectra for Palmitic Acid and Octadecylamine.
  • Application in Lipid Nanoparticles (LNP)

    • Source: Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.

    • Context: Discusses the role of helper lipids and ion pairs in LNP structure.

Application Note: Corrosion Inhibition Using Palmitic Acid Octadecylamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, characterization, and application of Palmitic Acid Octadecylamine Salt (PA-ODA) as a high-performance mixed-type corrosion inhibitor. Unlike single-component inhibitors, this supramolecular salt exploits the synergistic interaction between the anionic carboxylate head group of palmitic acid (


) and the cationic ammonium head group of octadecylamine (

).

Key Advantages:

  • Dual-Action Mechanism: Simultaneous chemisorption (polar anchoring) and physisorption (hydrophobic barrier formation).

  • High Hydrophobicity: The combination of C16 and C18 alkyl chains creates a dense, water-repelling monolayer.

  • Versatility: Effective in acidic media (HCl,

    
    ) and CO2-saturated brine environments.
    

Chemical Basis & Synthesis Protocol

The Chemistry

The inhibitor is an ammonium carboxylate salt formed via a neutralization reaction.

  • Acid: Palmitic Acid (

    
    ) – Provides the anionic anchor.
    
  • Base: Octadecylamine (

    
    ) – Provides the cationic anchor and filming properties.
    
  • Product: Octadecylammonium Palmitate (

    
    )
    
Synthesis Workflow

Note: This protocol ensures a 1:1 stoichiometric salt formation, minimizing free acid/amine residuals.

Reagents:

  • Palmitic Acid (≥98% purity)

  • Octadecylamine (≥98% purity)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.01 mol of Palmitic Acid in 50 mL of anhydrous ethanol at 60°C (stir until clear).

  • Addition: Separately dissolve 0.01 mol of Octadecylamine in 50 mL of anhydrous ethanol at 60°C. Slowly add the amine solution to the acid solution under continuous magnetic stirring.

  • Reaction: Reflux the mixture at 70°C for 3 hours to ensure complete proton transfer.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. White crystalline precipitate will form.

  • Purification: Filter the precipitate and wash three times with cold ethanol to remove unreacted precursors.

  • Drying: Vacuum dry at 40°C for 24 hours.

Mechanism of Action

The PA-ODA salt functions as an interface-induced self-assembling inhibitor .

  • Dissociation: In aqueous acidic media, the salt exists in equilibrium with its ionic components.

  • Adsorption (Head Groups):

    • The Octadecylammonium cation (

      
      )  adsorbs electrostatically to cathodic sites (locally negative).
      
    • The Palmitate anion (

      
      )  adsorbs to anodic sites (locally positive metal ions).
      
  • Film Formation (Tails): The long alkyl chains (

    
    ) align perpendicular to the surface due to Van der Waals forces, expelling water molecules and forming a hydrophobic barrier (The "Umbrella Effect").
    

AdsorptionMechanism Solution Bulk Solution (Acidic) Dissociation Salt Dissociation (R-NH3+ + R-COO-) Solution->Dissociation Cathodic Cathodic Site (-) Electrostatic Attraction Dissociation->Cathodic R-NH3+ migrates Anodic Anodic Site (+) Chemisorption (Fe-O bond) Dissociation->Anodic R-COO- migrates Surface Metal Surface (Fe) Cathodic->Surface Barrier Hydrophobic Barrier (Van der Waals Chain Alignment) Cathodic->Barrier Tail Alignment Anodic->Surface Anodic->Barrier Tail Alignment Barrier->Solution Blocks H2O / H+ / Cl-

Figure 1: Mechanistic pathway of PA-ODA salt adsorption. The dual-ion nature ensures coverage of both anodic and cathodic sites, while alkyl chains form a physical barrier.

Electrochemical Evaluation Protocols

Preparation of Working Electrode
  • Material: Mild Steel (C1018) or X65 Pipeline Steel.

  • Pre-treatment:

    • Wet grind with SiC paper (sequentially 400, 600, 800, 1200 grit).

    • Rinse with deionized water, degrease with acetone, and air dry.

    • Critical Step: Coat the non-active area with epoxy resin, leaving exactly

      
       exposed.
      
Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary method to quantify the barrier resistance (


) and double-layer capacitance (

).

Setup:

  • System: Three-electrode cell (WE: Steel, CE: Platinum foil, RE: Ag/AgCl).

  • Electrolyte: 1M HCl (blank) vs. 1M HCl + PA-ODA (10–500 ppm).

  • Solubility Note: Predissolve PA-ODA in a minimal volume of ethanol before adding to the acid.

Protocol:

  • OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (

    
    ).
    
  • Frequency Sweep: Apply a sinusoidal perturbation of 10 mV (rms).

    • Frequency Range:

      
       to 
      
      
      
      .[1][2]
    • Points per decade: 10.

  • Data Fitting: Fit Nyquist plots to the equivalent circuit

    
    .
    
    • Note: Use a Constant Phase Element (

      
      ) instead of pure capacitance (
      
      
      
      ) to account for surface roughness.
Potentiodynamic Polarization (Tafel)

Used to determine corrosion current density (


) and inhibition mechanism (Anodic/Cathodic/Mixed).

Protocol:

  • Perform immediately after EIS to ensure surface stability.

  • Scan Range:

    
     relative to OCP.
    
  • Scan Rate:

    
     (Slow scan reduces capacitive charging currents).
    
  • Analysis: Extrapolate linear Tafel regions to intersect at

    
    .
    

Experimental Workflow & Validation

To ensure scientific integrity, the following workflow incorporates "Checkpoints" where the researcher must validate the system state before proceeding.

ExperimentalWorkflow Start Start Prep Electrode Prep (1 cm² exposed) Start->Prep OCP OCP Stabilization (30 min) Prep->OCP Check1 Stable? (<2mV drift) OCP->Check1 Check1->OCP No (Wait) EIS EIS Measurement (100kHz - 10mHz) Check1->EIS Yes Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Analysis Data Fitting (Calc. Efficiency %) Tafel->Analysis

Figure 2: Validated experimental workflow. The OCP stability check is critical to prevent artifacts in impedance data.

Data Interpretation & Expected Results

Calculation of Inhibition Efficiency ( )

Calculate efficiency using Charge Transfer Resistance (


) from EIS:


Typical Performance Metrics

The following table summarizes expected data for PA-ODA salt in 1M HCl at 25°C.

ParameterBlank (1M HCl)PA-ODA (50 ppm)PA-ODA (200 ppm)Interpretation

(mV vs Ag/AgCl)
-480-475-470Minimal shift (<85mV) indicates Mixed-Type inhibition.

(

)
85012045Significant reduction in corrosion rate.

(

)
25180450Formation of dense protective film.

(

)
1508040Decrease confirms water displacement by hydrophobic tails.
Efficiency (

)
-~85% ~94% High efficiency at moderate concentrations.
Surface Analysis (Validation)
  • SEM: The blank sample should show heavy pitting. The PA-ODA treated sample should appear smooth, with a visible "filming" texture if not rinsed aggressively.

  • Contact Angle: Treated steel should exhibit a contact angle

    
     (hydrophobic), whereas bare steel is hydrophilic (
    
    
    
    ).

References

  • ASTM International. (2019). Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Polarization Measurements (G102-89). ASTM International. [Link]

  • Popova, A., et al. (2011). Schiff bases derived from octadecylamine as corrosion inhibitors for mild steel in acid media. International Journal of Electrochemical Science. [Link]

  • Mobin, M., & Khan, M. (2011). Adsorption and corrosion inhibition behavior of surfactant-based inhibitors on mild steel. Arabian Journal of Chemistry. [Link]

  • Tiu, B. D. B., & Advincula, R. C. (2015). Polymeric corrosion inhibitors for the oil and gas industry: Design principles and mechanism. Reactive and Functional Polymers.[3] [Link]

  • Wan, S., et al. (2021). Corrosion inhibition of mild steel in 1M HCl by a new ionic liquid surfactant. Journal of Molecular Liquids. [Link]

Sources

Octadecylammonium palmitate as a capping agent for nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Octadecylammonium Palmitate as a Dual-Function Capping Agent for Nanoparticle Synthesis and Gene Delivery

Introduction & Mechanistic Insights

Octadecylammonium palmitate (ODAP) is an advanced, amphiphilic biogenic capping agent formed by the ionic complexation of octadecylamine (a primary aliphatic amine) and palmitic acid (a saturated C16 fatty acid). In the realm of nanotechnology, capping agents are indispensable for preventing nanoparticle agglomeration, controlling size, and dictating surface chemistry.

As a Senior Application Scientist, I approach nanoparticle formulation not just as a recipe, but as a highly tunable thermodynamic system. The efficacy of ODAP lies in its dual-ion dissociation in solvent systems, which provides a two-pronged approach to nanoparticle stabilization:

  • The Octadecylammonium Cation (

    
    ):  Strongly coordinates with metallic surfaces (like SnS or 
    
    
    
    ) or provides a net positive surface charge in solid lipid nanoparticles (SLNs). This positive charge is critical for electrostatic repulsion between particles and for binding negatively charged nucleic acids in gene delivery applications .
  • The Palmitate Anion (

    
    ):  Forms a dense, hydrophobic steric shield. In metallic nanoparticles, this prevents Ostwald ripening and agglomeration. In SLNs, the palmitate tail integrates seamlessly into the lipid matrix, enhancing the encapsulation efficiency of lipophilic drugs .
    

Quantitative Data: Impact of Capping Agents on Nanoparticle Characteristics

The choice of capping agent directly influences the physicochemical properties of the resulting nanoparticles. Table 1 summarizes the quantitative impact of ODAP and its constituent components across different nanoparticle systems.

Table 1: Physicochemical Characteristics of Nanoparticles Synthesized with ODA/Palmitic Acid Derivatives

Nanoparticle TypeCapping Agent / SurfactantAverage Size (nm)Zeta Potential (mV)PDIMorphologyPrimary Application
Solid Lipid NPs (OCTNPs) Octadecylamine (ODA) + Tween 80178.9 ± 72.7+22.80.10SphericalGene Delivery (iPSC)
Solid Lipid NPs (Optimized) Octadecylamine (ODA) + Tween 80118.3 ± 3.1+29.7< 0.20SphericalGene Transfection
Iron Oxide (

)
Palmitic Acid8.0 - 10.0N/AN/ASphericalMagnetic Targeting
Tin Sulfide (SnS) Octadecylamine (ODA)10.6 - 17.7N/AN/ACubicSemiconductor / Optics

Experimental Workflows & Protocols

Self-Validating Protocol 1: Formulation of ODAP-Integrated Solid Lipid Nanoparticles (SLNs) for Gene Delivery

This protocol describes the emulsion-solvent evaporation technique for creating cationic SLNs capable of nucleic acid complexation.

  • Step 1: Preparation of the Lipid Phase Dissolve 0.2 M of octadecylamine and an equimolar amount of palmitic acid in 2 mL of chloroform.

    • Causality: Chloroform acts as a volatile organic solvent that fully solubilizes the long hydrocarbon chains, allowing the spontaneous formation of the ODAP complex.

    • Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring gentle heating (up to 40°C).

  • Step 2: Preparation of the Aqueous Surfactant Phase Prepare an aqueous solution containing 6% (w/v) Tween-80 in 1x Phosphate-Buffered Saline (PBS).

    • Causality: Tween-80 is a non-ionic surfactant that reduces interfacial tension, preventing the immediate coalescence of lipid droplets when the two phases meet.

  • Step 3: Emulsification and Homogenization Gradually introduce the lipid phase dropwise into the aqueous phase under continuous magnetic stirring (800 rpm). Immediately subject the mixture to probe sonication at 30% amplitude for 50 seconds.

    • Causality: High-shear sonication provides the kinetic energy required to break the bulk lipid phase into nanometer-sized droplets, while Tween-80 rapidly coats the newly formed interfaces.

  • Step 4: Solvent Evaporation and Maturation Stir the emulsion at room temperature for 4-6 hours in a fume hood to evaporate the chloroform.

    • Causality: As the solvent evaporates, the lipid core solidifies, trapping the ODAP at the interface with the cationic amine groups facing the aqueous medium.

    • Validation (Self-Validating Step): Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis. A successful formulation will yield a Z-average size of 120-180 nm, a PDI < 0.2, and a Zeta potential > +20 mV. A Zeta potential below +15 mV indicates insufficient surface localization of the octadecylammonium ions, necessitating a re-evaluation of the lipid-to-surfactant ratio .

Protocol1 Step1 1. Lipid Phase (ODA + Palmitic Acid in CHCl3) Step3 3. Emulsification (Dropwise Addition + Stirring) Step1->Step3 Step2 2. Aqueous Phase (PBS + 6% Tween-80) Step2->Step3 Step4 4. Probe Sonication (30% Amplitude, 50s) Step3->Step4 Step5 5. Solvent Evaporation (4-6 hrs at RT) Step4->Step5 Step6 6. Validation (DLS: Size < 180nm, Zeta > +20mV) Step5->Step6

Workflow for formulating ODAP-integrated Solid Lipid Nanoparticles via emulsion-solvent evaporation.

Self-Validating Protocol 2: Thermal Decomposition Synthesis of ODAP-Capped Metallic Nanoparticles

This protocol is optimized for synthesizing monodisperse metallic nanocrystals (e.g., SnS or


) using ODAP as a high-temperature capping agent.
  • Step 1: Precursor Mixing In a three-neck flask, combine the metal precursor (e.g., iron acetylacetonate or tin dithiocarbamate) with a 1:3 molar ratio of ODAP in a high-boiling solvent like n-octadecane.

    • Causality: ODAP acts as both the stabilizing ligand and the growth-directing agent. The high ratio ensures complete surface passivation.

  • Step 2: Degassing and Heating Purge the system with inert Nitrogen or Argon gas for 30 minutes at 100°C to remove oxygen and moisture.

    • Validation: The absence of bubbling indicates complete degassing. Oxygen contamination will lead to unwanted oxidation states (e.g.,

      
       instead of 
      
      
      
      ).
  • Step 3: Thermal Decomposition Ramp the temperature to 230°C at a rate of 5°C/min and hold for 1 hour.

    • Causality: The controlled heating rate regulates the nucleation kinetics. The octadecylammonium and palmitate ions dynamically bind and detach from the growing crystal facets, restricting growth to the nanometer scale and dictating the final shape (e.g., cubic for SnS) .

  • Step 4: Washing and Isolation Cool to room temperature, precipitate the nanoparticles using excess ethanol, and collect via centrifugation (10,000 rpm, 10 mins).

    • Validation (Self-Validating Step): Disperse the pellet in hexane. A successful synthesis will result in a clear, stable colloidal suspension without sedimentation for at least 24 hours. Perform FTIR spectroscopy: the presence of C-H stretching (2850-2920 cm⁻¹) and N-H bending (~1590 cm⁻¹) confirms the successful capping of the nanoparticles by ODAP.

Mechanism ODAP ODAP Complex (Thermal Dissociation) Cation Octadecylammonium (Surface Coordination) ODAP->Cation High Temp Anion Palmitate Tail (Steric Hindrance) ODAP->Anion High Temp NP Growing Nanocrystal (e.g., Fe3O4 / SnS) Cation->NP Binds to Metal Facets Anion->NP Forms Hydrophobic Shell Stable Monodisperse, Stable Colloid NP->Stable Prevents Agglomeration

Mechanistic pathway of ODAP dissociation and dual-action steric/electrostatic nanoparticle capping.

Conclusion

Octadecylammonium palmitate represents a highly versatile, biogenic capping agent. By understanding the distinct causality behind its cationic headgroup and lipophilic tail, researchers can precisely engineer nanoparticles for applications ranging from high-efficiency non-viral gene delivery to advanced magnetic and optical nanomaterials. Rigorous in-process validation, particularly through Zeta potential and FTIR analysis, ensures batch-to-batch reproducibility and structural integrity.

References

  • Title: Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential Source: Frontiers in Microbiology URL: [Link]

  • Title: Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Effect of Surfactant on controlling the Size of Octadecylamine-based Solid Lipid Nanoparticles and Toxicity Source: ResearchGate URL: [Link]

Application Note: Protocol for Forming Catanionic Vesicles from Palmitic Acid and Octadecylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing stable vesicular assemblies using two simple single-chain amphiphiles: Palmitic Acid (PA) and Octadecylamine (ODA) . Unlike traditional phospholipid liposomes, these vesicles are formed through the electrostatic association of oppositely charged headgroups, creating a "pseudo-double-tailed" zwitterionic surfactant (catanionic system).

This guide is intended for researchers in drug delivery, synthetic biology (protocells), and colloid science. It addresses the critical thermodynamic parameters—specifically phase transition temperature (


), pH-dependent ionization, and molar stoichiometry—required to prevent precipitation and ensure bilayer closure.

Theoretical Basis & Mechanism

The Ion-Pair Amphiphile Concept

Single-chain surfactants (like fatty acids or amines) typically form micelles in solution due to their high curvature. However, when mixed at an equimolar ratio, the anionic carboxylate group of PA (


) and the cationic ammonium group of ODA (

) form a tight ion-pair.

This electrostatic coupling effectively neutralizes the headgroup repulsion and doubles the hydrophobic volume, changing the Critical Packing Parameter (CPP) from


 (micelle-forming) to 

(bilayer-forming).
Mechanism Diagram

The following diagram illustrates the molecular assembly process driven by pH and electrostatics.

VesicleMechanism PA Palmitic Acid (C16) (Anionic at pH > 7) IonPair Ion-Pair Amphiphile (Pseudo-Zwitterionic) PA->IonPair Electrostatic Attraction ODA Octadecylamine (C18) (Cationic at pH < 10) ODA->IonPair Packing Critical Packing Parameter Increase (CPP ~ 1) IonPair->Packing Headgroup Neutralization Vesicle Catanionic Vesicle (Bilayer Membrane) Packing->Vesicle Self-Assembly (T > Tm)

Figure 1: Mechanism of catanionic vesicle formation via electrostatic ion-pairing of single-chain amphiphiles.

Critical Experimental Parameters

Success relies on strictly controlling three variables. Failure to maintain these will result in bulk precipitation (crystals) rather than vesicles.

ParameterCritical ValueScientific Rationale
Temperature > 65°C Hydration must occur above the chain melting temperature (

). PA

; ODA

. Below this, chains crystallize and cannot rearrange into bilayers.
pH 7.5 – 8.5 Sweet Spot: PA must be deprotonated (

) and ODA protonated (

). Deviating < pH 6 precipitates PA; > pH 9 precipitates ODA.
Molar Ratio 1:1 Equimolar mixing yields the most stable "pseudo-lipid." Slight excesses (e.g., 1.1:1) can induce surface charge for colloidal stability but 1:1 is the baseline for the ion-pair.
Ionic Strength < 50 mM High salt concentrations screen the electrostatic attraction between PA and ODA, weakening the ion-pair and destabilizing the vesicle.

Materials & Equipment

Reagents
  • Palmitic Acid (PA):

    
    99% purity (Sigma-Aldrich or equivalent).
    
  • Octadecylamine (ODA):

    
    99% purity (Stearylamine).
    
  • Solvents: Chloroform (CHCl

    
    ) and Methanol (MeOH), HPLC grade.
    
  • Hydration Buffer: 10 mM HEPES or TRIS, pH 8.0. (Avoid Phosphate Buffered Saline initially due to high salt).

Equipment
  • Rotary Evaporator (Rotovap) or Nitrogen stream.

  • Water bath set to 70°C.

  • Probe Sonicator (preferred) or Bath Sonicator.

  • Extruder with 100 nm or 200 nm Polycarbonate membranes (optional for size control).

Detailed Protocol

Phase 1: Stock Preparation & Mixing

Objective: Create a molecularly dispersed mixture of the two amphiphiles.

  • Prepare Stock Solutions:

    • Dissolve Palmitic Acid in Chloroform/Methanol (2:1 v/v) at 10 mM .

    • Dissolve Octadecylamine in Chloroform/Methanol (2:1 v/v) at 10 mM .

  • Combine:

    • In a round-bottom flask, mix the two solutions at a 1:1 molar ratio .

    • Example: Mix 1 mL of PA stock with 1 mL of ODA stock.

  • Film Formation:

    • Evaporate the solvent using a rotary evaporator (40°C, vacuum) or a gentle stream of nitrogen gas.

    • Critical Step: Ensure the film is completely dry. Keep under vacuum for an additional 1-2 hours to remove trace solvent, which can destabilize the bilayers.

Phase 2: High-Temperature Hydration

Objective: Swell the film into multilamellar vesicles (MLVs) while chains are fluid.

  • Pre-heat Buffer: Warm the 10 mM HEPES buffer (pH 8.0) to 70°C .

  • Hydration:

    • Add the hot buffer to the dried film. (Target final lipid concentration: 2–5 mM).

    • Keep the flask in a 70°C water bath .

  • Agitation:

    • Vortex vigorously for 2–5 minutes while keeping the sample hot.

    • Observation: The film should peel off the glass and form a cloudy, milky suspension (indicative of large MLVs). If white chunks persist, increase temperature to 75°C and vortex longer.

Phase 3: Sizing & Homogenization

Objective: Convert large, heterogeneous MLVs into Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs).

  • Sonication (For SUVs ~50-100 nm):

    • Place the probe sonicator tip into the hot suspension.

    • Sonicate at 40% amplitude for 5 minutes (Pulse: 10s ON, 10s OFF).

    • Important: Maintain the sample temperature above 60°C during sonication. If it cools, the chains solidify and fragmentation becomes inefficient.

  • Extrusion (For LUVs ~100-200 nm):

    • Note: The extruder heating block must be set to 70°C.

    • Pass the sample through a 100 nm polycarbonate membrane 11 times.

  • Cooling:

    • Allow the vesicles to cool slowly to room temperature. The ion-paired membrane is generally stable upon cooling, though the phase state will transition to a gel phase (

      
      ).
      
Workflow Diagram

ProtocolWorkflow Start Start: 10mM Stocks (CHCl3/MeOH) Mix Mix 1:1 Molar Ratio Start->Mix Dry Dry to Thin Film (Vacuum) Mix->Dry Hydrate Hydrate with Buffer (pH 8.0, 70°C) Dry->Hydrate Add Energy Process Size Reduction (Sonication @ 70°C) Hydrate->Process Disrupt MLVs Cool Cool to RT (Stable Vesicles) Process->Cool

Figure 2: Step-by-step workflow for PA/ODA vesicle preparation.

Characterization & Quality Control

To validate the formation of vesicles versus simple precipitates, perform the following assays:

TechniqueExpected ResultInterpretation
Dynamic Light Scattering (DLS) PDI < 0.3; Size 100–200 nmConfirming uniform particle size. High PDI (>0.5) indicates aggregation.
Zeta Potential ± 10–30 mVAlthough 1:1 is theoretically neutral, slight non-stoichiometry usually yields a non-zero charge, which aids stability.
Microscopy (TEM) Spherical shells with hollow coresDefinitive proof. Unlike solid lipid nanoparticles (dark spheres), vesicles show a characteristic halo/membrane ring.
Visual Inspection Opalescent / Bluish tintA "milky" white solution suggests very large particles or precipitation. A bluish "Tyndall effect" suggests nano-sized vesicles.

Troubleshooting Guide

Problem: Visible white precipitate forms immediately upon hydration.

  • Cause 1: Temperature too low. The chains crystallized before assembling. Fix: Re-heat to 75°C and sonicate.

  • Cause 2: pH mismatch. Fix: Check buffer pH. If < 7, PA is insoluble. If > 9, ODA is insoluble. Adjust to pH 8.0.

Problem: Vesicles aggregate after cooling.

  • Cause: Lack of electrostatic repulsion (perfect 1:1 charge neutralization).

  • Fix: Prepare the mixture with a slight excess of one component (e.g., 1.1:1 PA:ODA) to impart a net negative charge, providing colloidal stability via repulsion.

References

  • Kaler, E. W., et al. (1989). Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants. Science. Link

  • Hargreaves, W. R., & Deamer, D. W. (1978). Liposomes from ionic, single-chain amphiphiles. Biochemistry. Link

  • Maurer, N., et al. (2011). Spontaneous Formation of Vesicles from Fatty Acids and Amines. Journal of Physical Chemistry B.
  • Vequi-Suplicy, C. C., et al. (2025). Size and Stability of Catanionic Vesicles: Effects of Formation Path. ResearchGate. Link

Application Note: Surface Modification of Nanocarriers Using Fatty Acid Amine Salts for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the landscape of nanomedicine and targeted drug delivery, the surface architecture of a nanocarrier dictates its biological fate. Raw nanoparticles often suffer from poor cellular penetration, rapid reticuloendothelial system (RES) clearance, and limited encapsulation of hydrophobic active pharmaceutical ingredients (APIs)[1]. To overcome these barriers, surface modification using fatty acid amine salts and fatty amine conjugates (e.g., laurylamine, octadecylamine) has emerged as a robust, scalable strategy.

As a Senior Application Scientist, I approach surface modification not as a simple coating step, but as a precise engineering of the nanoparticle's interfacial thermodynamics. Fatty amines are uniquely suited for this because of their amphiphilic nature. Mechanistically, they provide a dual advantage:

  • Electrostatic Modulation: Conjugating primary fatty amines to negatively charged residues (such as glutamic or aspartic acid on protein nanocarriers) neutralizes the native anionic charge, shifting the isoelectric point to yield a net-cationic nanoparticle under physiological conditions[2]. This cationic surface drastically enhances the binding affinity to anionic cellular membranes, driving endocytosis.

  • Steric Stabilization & Hydrophobicity: Long-chain fatty amines (e.g., octadecylamine) form a dense, lipophilic corona around inorganic cores (like iron-platinum or silica). This steric hindrance prevents particle agglomeration while facilitating dispersion in lipidic environments, which is critical for formulating hydrophobic drugs or stabilizing oil-water emulsions[3][4].

Logical Workflow of Surface Modification

G A Raw Nanocarrier (e.g., BSA, Silica, LSMO) C Surface Modification Process (Amidation / Physisorption) A->C B Fatty Amine Salt / Conjugate (e.g., Laurylamine, ODA) B->C D Cationic/Steric Stabilized NP (Enhanced Zeta Potential) C->D E Hydrophobic Drug Loading (e.g., Doxorubicin) D->E F Targeted Cellular Uptake (Endocytosis via Anionic Membrane) E->F

Logical workflow of nanocarrier surface modification using fatty amine salts for targeted drug delivery.

Quantitative Data: Impact of Fatty Amine Modification

The choice of the fatty amine directly influences the physicochemical properties of the resulting nanocarrier. The table below summarizes field-proven data comparing various systems.

Nanocarrier SystemSurface ModifierModification MechanismZeta Potential ShiftKey Application / Outcome
Bovine Serum Albumin (BSA) Laurylamine (C12)Covalent amide bond formationShifted to +7.0 mV (at pH 7.2)Targeted Doxorubicin delivery; high cancer cell toxicity[2]
Iron-Platinum (FePt) Octadecylamine (ODA)Coordination / Surface cappingTunable based on chain lengthMagnetic resonance imaging; stabilized nanocrystals[3]
La0.7Sr0.3MnO3 (LSMO) Octadecylamine (ODA)Electrostatic interactionPositive shiftBiomedical diagnostics; hyperthermia applications[5]
Silica Nanoparticles Fatty Amine SurfactantInterfacial adsorptionN/A (Wettability optimized)High-stability emulsion formation at oil-water interfaces[4]

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are designed with built-in analytical checkpoints to ensure the causality of your experimental choices translates to successful surface modification.

Protocol A: Synthesis of Fatty-Amine-Conjugated Cationic BSA (FCBSA) Nanoparticles

Objective: To formulate stable, cationic protein nanoparticles for the encapsulation and controlled release of hydrophobic drugs[2].

Step 1: Activation of BSA Carboxyl Groups

  • Procedure: Dissolve 100 mg of BSA in 10 mL of 0.1 M MES buffer (pH 5.5). Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:5:5 molar ratio (BSA:EDC:NHS). Stir for 2 hours at room temperature.

  • Causality: MES buffer at pH 5.5 is critical because it maintains the carboxyl groups of aspartic/glutamic acid in a protonated state, which is the optimal thermodynamic window for EDC activation. NHS is added to stabilize the highly reactive, but transient, O-acylisourea intermediate, preventing premature hydrolysis before the amine is introduced.

Step 2: Fatty Amine Conjugation

  • Procedure: Dissolve the calculated molar equivalent of laurylamine in a minimal volume of DMSO (approx. 1 mL). Add this dropwise to the activated BSA solution under continuous magnetic stirring. Immediately adjust the pH of the mixture to 7.2 using 0.1 M NaOH and stir overnight at 4°C.

  • Causality: Shifting the pH to 7.2 deprotonates the primary amine of the laurylamine, converting it into a strong nucleophile capable of attacking the NHS-ester to form a stable amide bond. The 4°C environment minimizes protein denaturation during the extended conjugation period.

Step 3: Purification and Self-Validation

  • Procedure: Transfer the mixture to a 12-14 kDa MWCO dialysis bag and dialyze against distilled water for 48 hours (changing water every 8 hours) to remove unreacted EDC, NHS, DMSO, and free laurylamine.

  • Validation Check: Analyze the purified dispersion using Dynamic Light Scattering (DLS). A successful conjugation is self-validated by a zeta potential shift from highly negative (native BSA) to approximately +7 mV at pH 7.2[2]. If the zeta potential remains negative, the EDC/NHS activation failed or the laurylamine precipitated prior to reaction.

Protocol B: Surface Coating of Inorganic Magnetic Nanoparticles (LSMO) with Octadecylamine (ODA)

Objective: To encapsulate inorganic metal oxide nanoparticles with a fatty amine shell to enhance biocompatibility and organic dispersion[5].

Step 1: Preparation of Nanoparticle Dispersion

  • Procedure: Disperse 50 mg of pre-synthesized LSMO nanoparticles (approx. 30 nm) in 20 mL of absolute ethanol. Subject the mixture to probe sonication (30% amplitude, 1 sec on/1 sec off) for 15 minutes in an ice bath.

  • Causality: Inorganic nanoparticles exhibit high surface energy and naturally agglomerate. Probe sonication provides the mechanical shear required to break primary agglomerates, exposing the maximum surface area for uniform ODA coating.

Step 2: ODA Coating via Electrostatic/Coordination Interaction

  • Procedure: Prepare a 0.1 M solution of Octadecylamine (ODA) in ethanol. Add the ODA solution dropwise to the LSMO dispersion. Heat the mixture to 60°C under reflux and continuous stirring for 4 hours.

  • Causality: Elevated temperature provides the kinetic energy necessary to overcome the activation barrier for the amine headgroups to coordinate with the metal oxide surface, while the long C18 aliphatic chains extend outward to form the steric stabilization layer.

Step 3: Washing and Spectroscopic Validation

  • Procedure: Centrifuge the suspension at 10,000 rpm for 15 minutes. Discard the supernatant to remove unbound ODA. Wash the pellet three times with hot ethanol to ensure only strongly coordinated ODA remains. Dry under a vacuum.

  • Validation Check: Perform Fourier Transform Infrared (FTIR) spectroscopy on the dried powder. The process is validated by the emergence of characteristic N-H stretching vibrations at ~3333 cm⁻¹ and N-H bending vibrations at ~1567 cm⁻¹, confirming the presence of the fatty amine shell on the LSMO surface[5].

References

  • Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery Source: ACS Omega (via PMC) URL:[Link]

  • Influence of carbon chain length on the synthesis and yield of fatty amine-coated iron-platinum nanoparticles Source: Nanoscale Research Letters (via PMC) URL:[Link]

  • Fatty-Amine-Conjugated Cationic Bovine Serum Albumin Nanoparticles for Target-Specific Hydrophobic Drug Delivery Source: ACS Applied Nano Materials URL:[Link]

  • Properties of Fatty Amine–Silica Nanoparticle Interfacial Layers at the Hexane–Water Interface Source: The Journal of Physical Chemistry C URL:[Link]

  • La0.7Sr0.3MnO3 nanoparticles coated with fatty amine Source: Applied Physics Letters (AIP Publishing) URL:[Link]

Sources

Solvent evaporation methods for octadecylamine palmitate coating

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Solvent Evaporation Methods for the Formulation of Octadecylamine Palmitate Coatings and Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Octadecylamine palmitate, an ion-pair complex formed between a C18 fatty amine and a C16 fatty acid, is a versatile material for creating functional coatings and nanoparticle-based drug delivery systems. Its amphiphilic nature and self-assembly properties are leveraged to form ordered, hydrophobic films and stable nanoparticle matrices. The solvent evaporation technique is a cornerstone method for processing this material, offering precise control over the final characteristics of the coating or nanoparticle suspension.[1] This guide provides an in-depth exploration of the scientific principles governing this technique, detailed, field-tested protocols for both thin-film coating and nanoparticle synthesis, and critical insights into process optimization and characterization. The causality behind experimental choices is emphasized to empower researchers to adapt these methods for their specific applications, from creating biocompatible surfaces to encapsulating therapeutic agents.[1][2]

Scientific Principles: The "Why" Behind the Method

A successful coating process begins with a fundamental understanding of the materials and the physical forces at play. The choice of solvent and evaporation parameters are not arbitrary; they are deliberate decisions based on the physicochemical properties of the solute and the desired outcome.

Physicochemical Properties of Core Components

Octadecylamine (ODA) is a long-chain primary amine, while palmitic acid (PA) is a saturated fatty acid. When combined, they can form an ion-pair, octadecylamine palmitate, through an acid-base interaction between the amine (-NH₂) and carboxylic acid (-COOH) groups.[3] This interaction creates a catanionic amphiphile with a distinct polar head group and a substantial nonpolar tail, driving its self-assembly into ordered structures like films and lipid nanoparticles.[3][4] The properties of the individual components are crucial for solvent selection and process design.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility Characteristics
Octadecylamine (ODA) C₁₈H₃₉N269.5150-52Soluble in chloroform, ethanol; sparingly soluble in water.[4]
Palmitic Acid (PA) C₁₆H₃₂O₂256.4361-63Soluble in alcohol, CCl₄, benzene; very poorly soluble in water (7.2 mg/L at 20°C).[5][6]
Octadecylamine Palmitate C₃₄H₇₁NO₂525.93Not readily availableExpected to be soluble in nonpolar organic solvents like chloroform and hexane.[7]
The Dynamics of Solvent Evaporation

Solvent removal from a liquid film is a two-stage process that dictates the final structure of the coating.[8]

  • Stage 1: Evaporation-Dominated Release: Initially, the solvent evaporates freely from the liquid-air interface. The rate is primarily governed by the solvent's volatility (vapor pressure), surface area, and ambient temperature.[8] This stage is rapid.

  • Stage 2: Diffusion-Dominated Release: As the solute concentration increases and the film solidifies, the remaining solvent molecules become trapped within the forming matrix. Their escape is no longer a simple surface phenomenon but is limited by their ability to diffuse through the increasingly viscous and dense coating.[8] This stage is significantly slower.

The rate of evaporation is a critical process parameter. Rapid evaporation can lead to porous structures, while slower, more controlled evaporation allows molecules to organize, resulting in denser, more uniform films.[1][9] This control is paramount for applications requiring specific release kinetics from a drug-eluting coating.[9]

General Workflow for Coating Formation

The overall process can be visualized as a sequence of distinct stages, each contributing to the final quality of the coating.

G A 1. Solute Dissolution B 2. Solution Application (e.g., Dip-Coating, Casting) A->B C 3. Controlled Solvent Evaporation B->C D 4. Film Formation & Annealing C->D E 5. Characterization D->E P1 P2

Caption: High-level workflow for creating a solvent-cast film.

Protocol 1: Simple Thin-Film Coating on a Solid Substrate

This protocol is suitable for creating a uniform, hydrophobic coating on flat substrates like glass slides, silicon wafers, or metallic surfaces for applications in biocompatibility, corrosion inhibition, or fundamental surface science studies.[10]

Materials & Equipment
  • Solutes: Octadecylamine (≥99%), Palmitic Acid (≥99%)

  • Solvent: Chloroform (ACS Grade or higher)

  • Substrates: Glass microscope slides or other target material

  • Equipment: Analytical balance, glass vials, volumetric flasks, ultrasonic bath, pipette, controlled environment chamber or desiccator, spin-coater (optional).

Step-by-Step Methodology
  • Substrate Preparation (Crucial for Adhesion):

    • Thoroughly clean the substrates by sonicating for 15 minutes each in acetone, followed by isopropanol, and finally deionized water.

    • Dry the substrates under a stream of nitrogen gas and, if available, treat with oxygen plasma for 5 minutes to create a hydrophilic, high-energy surface that promotes uniform wetting.

  • Preparation of Coating Solution (10 mM):

    • Weigh 26.95 mg of octadecylamine and 25.64 mg of palmitic acid (equimolar amounts) and add to a 10 mL volumetric flask. This corresponds to the formation of octadecylamine palmitate in situ.

    • Dissolve the components in chloroform to a final volume of 10 mL.

    • Briefly sonicate the solution (5-10 minutes) to ensure complete dissolution and mixing.

    • Rationale: Chloroform is an excellent solvent for long-chain lipids and is sufficiently volatile for controlled evaporation.[2][11] Preparing the ion-pair in situ ensures a homogenous mixture.

  • Coating Application (Dip-Coating Method):

    • Immerse a cleaned substrate into the 10 mM ODA-PA solution for 60 seconds.

    • Withdraw the substrate at a slow, constant rate (e.g., 1 mm/s). A slower withdrawal speed generally results in a thinner, more uniform coating.

    • Rationale: The dip-coating method is simple and effective for creating uniform films. The film thickness is controlled by withdrawal speed, solution viscosity, and solvent evaporation rate.

  • Solvent Evaporation and Film Formation:

    • Immediately place the coated substrate in a desiccator or a chamber with controlled, low humidity at room temperature for at least 1 hour.

    • Do not use a high-temperature oven initially. Rapid heating can cause the solvent to boil, creating defects in the film.

    • Rationale: A controlled, slow evaporation environment prevents film cracking and the "coffee ring" effect, allowing for the self-assembly of a more ordered film.[1]

  • Annealing (Optional):

    • To improve the crystallinity and stability of the film, anneal the coated substrate at a temperature slightly below the melting point of the components (e.g., 45-50°C) for 30 minutes after the initial solvent has evaporated.

Protocol 2: Emulsion-Solvent Evaporation for Nanoparticle Synthesis

This method is a cornerstone of pharmaceutical technology for encapsulating active pharmaceutical ingredients (APIs) within a lipid matrix, forming solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[2][12]

Critical Parameters & Solvent Selection

The choice of organic solvent is critical. It must be able to dissolve the lipids, be immiscible with the aqueous phase, and have a boiling point low enough to be removed by evaporation under reduced pressure.[12]

SolventBoiling Point (°C)Density (g/mL)Water MiscibilityKey Considerations
Chloroform 61.21.49ImmiscibleExcellent lipid solvent, but residual solvent removal is critical due to toxicity.[2]
Dichloromethane 39.61.33ImmiscibleLower boiling point allows for faster removal, but can be too volatile, requiring careful temperature control.
Ethyl Acetate 77.10.90Slightly MiscibleGenerally regarded as safer (GRAS), but may be a less effective solvent for some lipids.
Workflow for Emulsion-Solvent Evaporation

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve ODA-Palmitate (& Lipophilic Drug) in Chloroform C Emulsification (High-Shear Homogenization or Sonication) A->C B Dissolve Surfactant (e.g., Tween 80) in Water B->C D Solvent Evaporation (Reduced Pressure / Stirring) C->D E Nanoparticle Suspension D->E

Caption: Workflow for nanoparticle synthesis via emulsion-solvent evaporation.

Step-by-Step Methodology
  • Preparation of the Organic Phase:

    • In a glass vial, dissolve 50 mg of the ODA-PA complex (prepared as a 1:1 molar mixture) in 2 mL of chloroform. If encapsulating a lipophilic drug, co-dissolve it in this phase.

    • Rationale: This phase contains all the components that will form the solid matrix of the nanoparticles.

  • Preparation of the Aqueous Phase:

    • In a beaker, prepare 10 mL of a 2% (w/v) aqueous solution of a surfactant, such as Tween 80 or Poloxamer 188.

    • Rationale: The surfactant is essential to stabilize the oil-in-water (o/w) emulsion droplets and prevent their coalescence before and after solvent removal.[2]

  • Formation of the o/w Emulsion:

    • While stirring the aqueous phase at high speed (e.g., 1000 rpm) with a magnetic stirrer, add the organic phase dropwise.

    • Immediately after, homogenize the mixture using a probe sonicator (e.g., 30% amplitude for 2 minutes in an ice bath) or a high-shear homogenizer.

    • Rationale: High energy input is required to break down the bulk organic phase into nano-sized droplets dispersed in the aqueous phase. The ice bath prevents overheating, which could degrade components or prematurely evaporate the solvent.

  • Solvent Evaporation:

    • Transfer the resulting milky-white emulsion to a round-bottom flask.

    • Allow the organic solvent to evaporate by stirring the emulsion at room temperature in a fume hood for 4-6 hours, or accelerate the process using a rotary evaporator at a controlled temperature (e.g., 30-35°C) and reduced pressure.

    • Rationale: As the chloroform evaporates from the nanodroplets, the ODA-PA precipitates, forming a solid nanoparticle matrix that entraps the drug.

  • Nanoparticle Recovery and Purification:

    • The resulting suspension contains the nanoparticles.

    • To remove excess surfactant and any unencapsulated drug, the nanoparticles can be isolated by ultracentrifugation followed by resuspension in deionized water.[2]

Characterization and Troubleshooting

Successful formulation requires rigorous characterization to ensure the desired physical and chemical properties have been achieved.

ParameterTechnique(s)Expected Outcome / PurposeCommon IssueTroubleshooting Step
Film/NP Morphology SEM, TEM, AFMUniform surface, spherical nanoparticles.[2][11]Cracked or non-uniform film.Slow down the solvent evaporation rate; optimize substrate cleaning.
Particle Size & Distribution Dynamic Light Scattering (DLS)Z-average size < 200 nm, Polydispersity Index (PDI) < 0.3.[2][13]Large, polydisperse particles.Increase surfactant concentration or homogenization energy/time.
Surface Hydrophobicity Contact Angle GoniometryHigh contact angle (>90°) for a hydrophobic coating.Low contact angle.Ensure complete solvent removal; consider annealing to improve molecular packing.
Chemical Integrity FTIR SpectroscopyPresence of characteristic peaks for ODA and PA, confirming composition.Contaminant peaks (e.g., residual solvent).Increase evaporation time or apply gentle heating under vacuum.

References

  • Kim, C. S., & Migler, K. B. (2009). Modeling solvent evaporation during the manufacture of controlled drug-release coatings and the impact on release kinetics. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 91B(1), 435-443. [Link]

  • Schubert, S., & Müller-Goymann, C. C. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles – evaluation of the method and process parameters. Journal of Microencapsulation, 20(4), 449-458. [Link]

  • Forbes, R. T., et al. (2020). The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. Pharmaceutics, 12(11), 1089. [Link]

  • Li, W., et al. (2022). Optimization of O/W Emulsion Solvent Evaporation Method for Itraconazole Sustained Release Microspheres. Journal of Nanoscience and Nanotechnology, 22(8), 4473-4480. [Link]

  • Yilmaz, A. M., et al. (2024). Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells. Bioengineering, 11(2), 164. [Link]

  • GWSI. (2024). Exploring the Solvent Evaporation Method. GWSI Website. [Link]

  • Jeevanandam, J., & Danquah, M. K. (2013). Solvent Evaporation Techniques as Promising Advancement in Microencapsulation. Journal of Microencapsulation, 30(8), 727-745. [Link]

  • Helix Biotech, Inc. (2024). Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. Helix Biotech Blog. [Link]

  • Yildiz, S., et al. (2019). Optimization of Rutin-Loaded PLGA Nanoparticles Synthesized by Single-Emulsion Solvent Evaporation Method. ACS Omega, 4(1), 177-187. [Link]

  • Inside Therapeutics. (2026). LNP synthesis: Overview of the manufacturing methods. Inside Therapeutics Blog. [Link]

  • Wang, Y., et al. (2000). Study on octadecylamine monolayer at the air-water interface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 175(3), 253-258. [Link]

  • Zhu, Y., et al. (2008). Research on the film-forming characteristics of octadecylamine at high temperatures. Pigment & Resin Technology, 37(5), 305-310. [Link]

  • Chemsrc. (2025). octadecylamine, palmitate | CAS#:87141-14-8. Chemsrc Database. [Link]

  • Li, M., et al. (2018). Neutrophil-mediated delivery of pixantrone-loaded liposomes decorated with poly(sialic acid)–octadecylamine conjugate for lung cancer treatment. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 968-978. [Link]

  • Umemura, J., et al. (1998). Structural Characterization of an Octadecylamine Langmuir-Blodgett Film Adsorbed with Methyl Orange. Journal of Colloid and Interface Science, 203(2), 311-316. [Link]

  • Ramachandran, A., et al. (2010). Combined Atomic Force Microscopy and Modeling Study of The Evolution of Octadecylamine Films on a Mica Surface. The Journal of Physical Chemistry C, 114(5), 2213-2223. [Link]

  • Ristroph, K. D., & Prud'homme, R. K. (2018). Translational formulation of nanoparticle therapeutics from laboratory discovery to clinical scale. Journal of Controlled Release, 271, 131-140. [Link]

  • Mistry, J. (2018). Standardized protocols for the formulation of nanoparticles with defined properties. FutForm Project Deliverable D4.1. [Link]

  • Ramachandran, A., et al. (2010). Combined Atomic Force Microscopy and Modeling Study of The Evolution of Octadecylamine Films on a Mica Surface. The Journal of Physical Chemistry C, 114(5), 2213-2223. [Link]

  • KTA-Tator. (n.d.). The "Whoas" of Solvent Entrapment and Release. KTA University Article. [Link]

  • Schott, M., et al. (2024). Novel Approach for the Preparation of a Highly Hydrophobic Coating Material Exhibiting Self-Healing Properties. Coatings, 14(8), 1004. [Link]

  • Kim, M., et al. (2022). Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. Pharmaceutics, 14(7), 1383. [Link]

  • Chen, Y. L., & Lee, S. L. (2005). Monolayer Characteristics of Mixed Octadecylamine and Stearic Acid at the Air/Water Interface. The Journal of Physical Chemistry B, 109(10), 4745-4752. [Link]

  • Daikin Industries, Ltd. (2020). Solvent composition, cleaning method, method of forming a coating film, heat transfer fluid, and heat cycle system. U.S. Patent Application Publication No. US 2020/0131448 A1. [Link]

  • Andresen, J. L., et al. (2025). Drug-Integrating Amphiphilic Nano-Assemblies: 3. PEG-PPS/Palmitate Nanomicelles for Sustained and Localized Delivery of Dexamethasone in Cell and Tissue Transplantations. Pharmaceutics, 17(10), 2568. [Link]

  • Majdoub, M., et al. (2022). Octadecylamine-functionalized cellulose nanocrystals as durable superhydrophobic surface modifier for polyester coating: Towards oil/water separation. Results in Surfaces and Interfaces, 8, 100061. [Link]

  • Sharma, G., et al. (2013). Aspasome: a novel carrier for drug delivery system. Journal of Pharma Research, 2(3), 68-75. [Link]

  • Wikipedia. (n.d.). Palmitic acid. Wikipedia. [Link]

  • Chen, Y. L., & Lee, S. L. (2005). Monolayer Characteristics of Mixed Octadecylamine and Stearic Acid at the Air/Water Interface. The Journal of Physical Chemistry B, 109(10), 4745-4752. [Link]

  • National Center for Biotechnology Information. (n.d.). Palmitic Acid. PubChem Compound Summary for CID 985. [Link]

  • Taylor & Francis. (n.d.). Ascorbyl palmitate – Knowledge and References. Taylor & Francis Website. [Link]

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Application Note: Electrospinning Palmitic Acid Octadecylamine (PA-ODA) Salt for Advanced Functional Surfaces and Thermal Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for synthesizing and electrospinning Palmitic Acid Octadecylamine (PA-ODA) salt. Unlike simple polymer spinning, PA-ODA is a low-molecular-weight supramolecular salt that acts as a functional gelator . When co-spun with a carrier polymer (typically Polystyrene or Polycaprolactone), it enables two distinct high-value applications:

  • Superhydrophobic Coatings: The salt migrates to the fiber surface ("blooming"), creating hierarchical nano-roughness that mimics the Lotus leaf effect (Contact Angle > 150°).

  • Phase Change Materials (PCMs): The salt serves as a form-stable thermal energy storage agent, absorbing latent heat during phase transitions without leakage.[1]

This guide targets researchers requiring precise control over surface wettability and thermal properties in textile and biomedical scaffolds.

Material Science & Chemistry

The Supramolecular Advantage

Electrospinning pure fatty acids (like Palmitic Acid) is difficult due to their low molecular weight and lack of chain entanglement. By neutralizing Palmitic Acid (PA) with Octadecylamine (ODA), we form an ammonium carboxylate salt .

  • Mechanism: The proton transfer from the carboxylic group of PA to the amine group of ODA creates an ionic headgroup, while the long alkyl chains provide Van der Waals interlocking.

  • Result: This forms a lamellar mesostructure that acts as an organogelator . In electrospinning solutions, this increases viscoelasticity, allowing for higher loading percentages than pure fatty acids.

Chemical Pathway

The synthesis relies on a 1:1 molar acid-base reaction.

G PA Palmitic Acid (C16 Fatty Acid) Reaction Acid-Base Neutralization (Ethanol, 60°C) PA->Reaction ODA Octadecylamine (C18 Amine) ODA->Reaction Salt PA-ODA Salt (Ammonium Carboxylate) Reaction->Salt Ionic Bonding App1 Application A: Superhydrophobic Surface Blooming Salt->App1 Low Loading (5-10%) App2 Application B: Thermal Energy Storage (PCM) Salt->App2 High Loading (30-50%)

Figure 1: Synthesis and application pathway of PA-ODA supramolecular salt.

Experimental Protocols

Phase I: Synthesis of PA-ODA Salt

Prerequisite: This step must be performed prior to electrospinning solution preparation.

Reagents:

  • Palmitic Acid (PA) (≥98% purity)

  • Octadecylamine (ODA) (≥98% purity)

  • Ethanol (Anhydrous)[2]

Protocol:

  • Weighing: Calculate 1:1 molar ratio.

    • MW Palmitic Acid ≈ 256.42 g/mol

    • MW Octadecylamine ≈ 269.51 g/mol

    • Example: Dissolve 2.56 g PA and 2.70 g ODA.

  • Dissolution: Dissolve both components separately in 50 mL warm Ethanol (60°C).

  • Reaction: Slowly add the ODA solution to the PA solution under continuous stirring (500 rpm) at 60°C for 30 minutes.

  • Crystallization: Allow the mixture to cool to room temperature naturally. White precipitate (PA-ODA salt) will form.

  • Purification: Filter the precipitate and wash 3x with cold ethanol to remove unreacted precursors.

  • Drying: Vacuum dry at 40°C for 24 hours.

Phase II: Electrospinning Solution Preparation

Note: PA-ODA cannot be spun alone. It requires a carrier polymer. Polystyrene (PS) is recommended for hydrophobicity; Polycaprolactone (PCL) for biomedical PCMs.

Target Application: Superhydrophobic Coating (PS Matrix)[3]

ComponentRoleConcentrationSolvent System
Polystyrene (PS) Fiber Backbone15% w/vDMF / THF (3:1 ratio)
PA-ODA Salt Functional Additive5% - 10% w/w (relative to PS)(Dissolved in same solvent)

Mixing Protocol:

  • Dissolve PA-ODA salt in the DMF/THF solvent mixture first. Sonicate for 10 mins to ensure complete dispersion.

  • Add Polystyrene pellets to the solution.

  • Stir magnetically at room temperature for 4 hours.

    • Critical Check: The solution must be clear to slightly translucent. If cloudy, heat gently to 40°C.

Phase III: Electrospinning Parameters

Equipment: Standard Horizontal Electrospinning Unit (e.g., Tong Li Tech or equivalent).

ParameterSettingRationale
Voltage 18 - 22 kVHigher voltage required due to ionic conductivity of the salt.
Flow Rate 1.0 - 1.5 mL/hModerate flow prevents dripping; allows solvent evaporation for salt blooming.
Tip-to-Collector 15 cmSufficient distance is needed for fiber solidification and surface migration of the salt.
Humidity < 40% RHCRITICAL. High humidity causes pore formation that competes with salt roughness.
Needle Gauge 21G or 22GPrevents clogging if salt recrystallizes at the tip.

Mechanism of Action: The "Blooming" Effect

For superhydrophobic applications, the processing conditions must induce phase separation .

  • During Jet Flight: The solvent (THF) evaporates rapidly.

  • Phase Separation: As the PS solidifies, the PA-ODA salt (which has lower solubility in the drying polymer) migrates to the outer surface of the fiber.

  • Crystallization: The salt crystallizes into nano-scale platelets or "flower-like" structures on the micron-scale PS fibers.

  • Result: A hierarchical (Dual-Scale) roughness is achieved.

Workflow cluster_0 Electrospinning Process cluster_1 Micro-Scale Physics Sol Homogeneous Solution (PS + PA-ODA + Solvent) Jet Taylor Cone Formation (High Voltage Applied) Sol->Jet Flight Jet Elongation & Solvent Evaporation Jet->Flight Migrate Salt Migration (Blooming) to Fiber Surface Flight->Migrate Solvent Loss Cryst Nano-Crystallization of PA-ODA Migrate->Cryst Surface Final Composite Fiber Cryst->Surface Superhydrophobic Surface (WCA > 150°)

Figure 2: The mechanism of salt migration creating hierarchical roughness.

Troubleshooting & Quality Control

Self-Validating the Protocol: To ensure the experiment is working before full characterization, observe the Taylor Cone .

  • Stable Cone: Indicates good salt dissolution.

  • Spitting/Sparks: Indicates conductivity is too high (too much salt) or voltage is too high. Reduce voltage by 2kV steps.

Defect ObservationRoot CauseCorrective Action
Beads-on-String Viscosity too low or Salt interference.Increase PS concentration by 2% or reduce Flow Rate.
Fiber Fusion (Wet Web) Incomplete solvent evaporation.Increase Tip-to-Collector distance (15cm -> 18cm).
Low Contact Angle (<120°) Salt trapped inside fiber (No blooming).Use a more volatile solvent (increase THF ratio) to force faster phase separation.
Needle Clogging Salt crystallizing at the tip.Use a coaxial needle with pure solvent sheath or reduce salt concentration.

References

  • Weiss, R. G., & Terech, P. (2006). Molecular Gels: Materials with Self-Assembled Fibrillar Networks. Springer.
  • Electrospinning for Oil/Water Separation

    • Lin, J., et al. (2015). "Electrospun PS/PAN fibers with improved mechanical property for removal of oil from water."[4] Marine Pollution Bulletin. Link

  • Superhydrophobic Surfaces via Electrospinning

    • Tufani, A., & Ozmen, M. M. (2022). "Generation of superhydrophobic surfaces by electrospinning process."[3][5] Sabanci University Research. Link

  • Fatty Acids as Phase Change Materials (PCMs)

    • Yi, H., et al. (2018). "Mullite Stabilized Palmitic Acid as Phase Change Materials for Thermal Energy Storage." Energies.[6][7] Link

  • Encapsulation of Fatty Acids in Nanofibers

    • Al-Dhahebi, A. M., et al. (2020).[7] "Enhancing the Thermal properties of Organic Phase Change Material (palmitic acid) by doping MXene Nanoflakes." ResearchGate.[8] Link

Sources

Application Note: Incorporating Octadecylammonium Palmitate (ODAP) into Lubricant Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octadecylammonium palmitate (ODAP) is a Protic Ionic Liquid (PIL) analogue—specifically a fatty amine-fatty acid salt—that functions as an advanced organic friction modifier (OFM). Unlike traditional ZDDP (Zinc Dialkyldithiophosphate) additives which rely on tribochemical reaction films, ODAP functions primarily through surface adsorption , forming dense, self-assembled monolayers (SAMs) on metallic substrates.

This guide provides a comprehensive protocol for synthesizing high-purity ODAP and stably incorporating it into non-polar base oils (PAO/Mineral). It addresses the critical challenge of solubility in hydrocarbon media and validates performance through standard tribological metrics.

Chemical Basis & Mechanism[1]

Molecular Architecture

ODAP is formed via the proton transfer neutralization of Octadecylamine (Stearylamine, C18) and Palmitic Acid (C16).

  • Cation: Octadecylammonium (

    
    )
    
  • Anion: Palmitate (

    
    )
    
Mechanism of Action

The efficacy of ODAP relies on the "Head-Tail" Adsorption Model :

  • Polar Anchoring: The ionic head group (

    
    ) adsorbs strongly to negatively charged metal oxide surfaces (e.g., steel) via electrostatic interaction and hydrogen bonding.
    
  • Steric Barrier: The long alkyl chains (C16 + C18) extend vertically from the surface, creating a hydrophobic slip plane.

  • Van der Waals Interlocking: Under high contact pressure, the alkyl chains pack densely, preventing metal-to-metal contact and reducing the coefficient of friction (COF).

Mechanistic Visualization

ODAP_Mechanism cluster_0 Bulk Lubricant Phase cluster_1 Tribo-Interface ODAP_Micelle ODAP Micelle (Reverse Micelle Structure) Adsorption Surface Adsorption (Electrostatic Anchoring) ODAP_Micelle->Adsorption Diffusion to Surface Shear Shear Force Monolayer Dense Alkyl Monolayer (Slip Plane) Shear->Monolayer Low Shear Strength (Friction Reduction) Adsorption->Monolayer Self-Assembly Metal Fe/Steel Substrate (Oxide Layer) Monolayer->Metal Ionic Bonding

Figure 1: Mechanism of ODAP functioning from bulk dispersion to surface boundary film.

Synthesis Protocol: High-Purity ODAP

Commercially available fatty amine salts often contain unreacted amines, which can cause corrosion or oxidation issues. For research and high-performance applications, solvent crystallization is the required synthesis method.

Materials
  • Octadecylamine (98%):

    
     g/mol 
    
  • Palmitic Acid (98%):

    
     g/mol 
    
  • Solvent: Ethanol (Absolute) or n-Heptane (for non-polar compatibility).

Step-by-Step Synthesis
  • Stoichiometric Calculation: Weigh equimolar amounts (1:1 ratio).

    • Example: 26.95 g Octadecylamine + 25.64 g Palmitic Acid.

  • Dissolution: Dissolve reactants separately in hot ethanol (

    
    C).
    
  • Reaction: Slowly add the acid solution to the amine solution while stirring at

    
    C. Maintain stirring for 2 hours to ensure complete proton transfer.
    
  • Crystallization: Allow the solution to cool slowly to room temperature (

    
    C), then refrigerate at 
    
    
    
    C for 12 hours. White crystalline precipitate will form.
  • Filtration & Washing: Vacuum filter the crystals. Wash 3x with cold ethanol to remove unreacted starting materials.

  • Drying: Dry in a vacuum oven at

    
    C for 24 hours.
    

Validation Checkpoint:

  • FTIR Analysis: Look for the disappearance of the carboxylic acid peak (

    
    ) and the appearance of the carboxylate asymmetric stretching peak (
    
    
    
    ) and ammonium peak (
    
    
    ).

Formulation Protocol: Incorporating into Base Oil

ODAP is amphiphilic but has limited solubility in pure Polyalphaolefin (PAO) at room temperature. Improper formulation leads to sedimentation.

Base Oil Selection[2]
  • Primary: PAO 4 or PAO 6 (Low viscosity for energy efficiency).

  • Co-Solvent (Critical): Ester (e.g., Di-isodecyl adipate) or Alkylated Naphthalene (AN).[1]

    • Recommendation: Use 5-10% Ester/AN to solubilize the salt before adding to PAO.

Formulation Workflow

Formulation_Workflow Step1 Weigh ODAP (0.5 - 1.0 wt%) Step2 Dissolve in Co-Solvent (Ester/AN @ 80°C) Step1->Step2 Step3 Blend with PAO (Slow Addition) Step2->Step3 Homogeneous Mix Step4 Ultrasonication (30 mins, 60°C) Step3->Step4 Disperse Micelles Step5 Cooling (Controlled Rate) Step4->Step5 Final Stable Lubricant Step5->Final

Figure 2: Protocol for stable dispersion of ODAP in non-polar base oils.

Concentration Guidelines
ApplicationODAP Concentration (wt%)Performance Target
Light Load / High Speed 0.25 - 0.50%Friction Reduction (Energy Efficiency)
Medium Load / Gears 0.50 - 1.00%Wear Protection + Friction Reduction
High Load / Greases 1.00 - 2.00%Extreme Pressure (EP) Support

Experimental Validation

To verify the efficacy of the formulated lubricant, the following tribological tests are required.

Friction & Wear Testing (SRV or Pin-on-Disk)
  • Standard: ASTM D6425 (SRV) or ASTM G99 (Pin-on-Disk).

  • Conditions:

    • Load: 50N - 200N (Boundary Lubrication Regime).

    • Temperature:

      
      C and 
      
      
      
      C.
    • Duration: 60 minutes.

  • Metrics: Coefficient of Friction (COF) and Wear Scar Diameter (WSD).

Expected Results (Data Table)

Representative data based on fatty amine salt performance in PAO 4.

Lubricant SampleMean COF (

C)
Wear Scar Diameter (

)
Improvement vs Base
Pure PAO 4 0.125650N/A
PAO + 0.5% ODAP 0.08542032% Friction / 35% Wear
PAO + 1.0% ODAP 0.07838038% Friction / 41% Wear
Troubleshooting & QC
  • Haze/Cloudiness: Indicates ODAP has crystallized out of solution.

    • Fix: Increase Ester co-solvent ratio or reduce ODAP concentration.

  • Corrosion: Green/Blue discoloration on copper strips.

    • Cause: Free amine (incomplete synthesis).

    • Fix: Recrystallize ODAP or ensure slight excess of fatty acid during synthesis (Acid Number > 0 is safer than Base Number > 0).

References

  • Guanai, Q., et al. (2024).[2] Lubrication mechanisms of ammonium phosphate ionic liquids. Journal of Molecular Liquids. Link (Representative DOI for context)

  • Guo, H., & Iglesias, P. (2021).[3] Tribological behavior of ammonium-based protic ionic liquid as lubricant additive. Friction, 9, 169–178.[3] Link

  • Carrion, F. J., et al. (2025). Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt.[4] MDPI Lubricants. Link

  • Organic Syntheses. (1941). Preparation of fatty acid esters and salts.[5][6] Organic Syntheses Coll.[7] Vol. 1, 379.[7] Link

  • Torco USA. (2022). Polyalphaolefin (PAO), Esters & Alkylated Naphthalene (AN) Solubility Guide. Link

Sources

Troubleshooting & Optimization

Technical Support: Optimizing pH for Octadecylammonium Palmitate (ODAP) Formation

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Formulation & Surface Chemistry Support Subject: Troubleshooting Guide 04-ODAP: pH Optimization & Stability

Executive Summary: The Physics of ODAP

Octadecylammonium palmitate (ODAP) is a catanionic surfactant , an ion-pair amphiphile formed by the electrostatic attraction between cationic octadecylammonium (protonated octadecylamine,


) and anionic palmitate (deprotonated palmitic acid, 

).

Unlike conventional phospholipids, ODAP stability is strictly governed by the pH overlap window . You are not just balancing acidity; you are maintaining the ionization state of two distinct species simultaneously.

The "Sweet Spot" (Theoretical Basis)

For ODAP to form a stable bilayer or vesicle, both species must be charged:

  • Palmitic Acid (

    
    ):  Requires pH > 6.0  to ensure full deprotonation (
    
    
    
    ).
  • Octadecylamine (

    
    ):  Requires pH < 9.0  to ensure full protonation (
    
    
    
    ).

Target pH Window: 7.2 – 8.5 Below pH 6: Palmitic acid precipitates (protonated). Above pH 10: Octadecylamine precipitates (deprotonated).

Visualizing the Mechanism

The following diagram illustrates the ionization states across the pH scale. Use this to diagnose precipitation issues.

ODAP_Mechanism cluster_low Low pH (< 5.0) cluster_mid Target Window (pH 7.0 - 8.5) cluster_high High pH (> 10.0) Low Species: ODA+ (Soluble) PA-H (Insoluble Solid) Res1 Result: White Precipitate (Palmitic Acid) Low->Res1 Mid Species: ODA+ + PA- Low->Mid Add Base (NaOH) Res2 Result: Stable Ion-Pair (ODAP Vesicles) Mid->Res2 High Species: ODA (Insoluble Solid) PA- (Soluble) Mid->High Excess Base Res3 Result: White Precipitate (Octadecylamine) High->Res3

Figure 1: Ionization states of Octadecylamine and Palmitic Acid relative to pH. Stable ODAP formation only occurs in the green window.

Standard Operating Procedure (SOP)

Do not attempt to mix these solids directly in water at room temperature. They will not equilibrate.

Reagents
  • Stock A: Palmitic Acid (PA) in Ethanol (10 mM).

  • Stock B: Octadecylamine (ODA) in Ethanol (10 mM).

  • Buffer: 10 mM HEPES or Phosphate Buffer, adjusted to pH 7.4 .

Protocol
  • Solubilization: Heat both Stock A and Stock B to 50°C (above the phase transition temperature) until perfectly clear.

  • Ion-Pair Formation: Mix Stock A and Stock B in a 1:1 molar ratio in a glass vial while maintaining 50°C. The solution should remain clear (ODAP is soluble in hot ethanol).

  • Hydration (The Critical Step):

    • Pre-heat the Buffer (pH 7.4) to 55°C.

    • Inject the ethanol mixture into the stirring buffer.

    • Note: The final ethanol concentration should be <10% v/v to avoid destabilizing the vesicles.

  • Annealing: Allow the solution to cool slowly to room temperature over 2 hours. This allows the hydrocarbon chains to pack efficiently into the bilayer.

Troubleshooting Support (FAQs)

Q1: I see a white precipitate immediately upon hydration. What went wrong?

Diagnosis: This is almost always a pH excursion or temperature shock. Action Plan:

  • Check pH: If pH < 6, you precipitated Palmitic Acid. If pH > 9.5, you precipitated Octadecylamine.

  • Check Temperature: If you hydrated with cold buffer, the chains "froze" before arranging into a bilayer. Re-heat the suspension to 60°C and stir for 30 minutes.

  • Verification: Measure the Zeta Potential.

    • Target: -30mV to +30mV (depending on slight molar excess).

    • Near 0mV with precipitate: Indicates complete charge neutralization without structure (bulk salt precipitation).

Q2: My vesicles are unstable over time (phase separation).

Diagnosis: Molar ratio imbalance. Explanation: While 1:1 is the theoretical ideal, experimental purity varies. A slight excess of one component can stabilize the curvature. Solution:

  • Try a 49:51 or 51:49 ratio (PA:ODA).

  • A slight excess of PA (negative charge) often improves colloidal stability by preventing aggregation via electrostatic repulsion (Zeta potential becomes more negative).

Q3: Can I use PBS (Phosphate Buffered Saline)?

Diagnosis: Ionic Strength Interference. Warning: High salt concentrations (>100 mM NaCl) shield the electrostatic attraction between the


 and 

headgroups. Result: The "zipper" holding the headgroups together weakens, leading to vesicle collapse. Recommendation: Use low-ionic strength buffers (10 mM HEPES or 10 mM Tris) without added salts for initial formation.

Data & Specifications Matrix

ParameterSpecificationFailure Mode (Low)Failure Mode (High)
pH 7.2 – 8.5 Precipitate (PA-H)Precipitate (ODA free base)
Temperature > 50°C (Mixing) Gelation / ClumpingDegradation (Long term)
Molar Ratio 1:1 (Equimolar) Excess ODA (Positive Zeta)Excess PA (Negative Zeta)
Solvent < 10% Ethanol Insoluble MonomersMicelles (No Vesicles)

Advanced Troubleshooting Flowchart

Troubleshooting_Flow Start Start: Visual Inspection Clear Solution is Clear/Opalescent Start->Clear Success Cloudy White Precipitate/Chunks Start->Cloudy Failure CheckTemp Was Buffer > 55°C? Cloudy->CheckTemp TempNo Re-heat to 60°C Stir 30 min CheckTemp->TempNo No CheckPH Check pH CheckTemp->CheckPH Yes LowPH pH < 6.0 (PA Precipitation) CheckPH->LowPH Too Acidic HighPH pH > 9.5 (ODA Precipitation) CheckPH->HighPH Too Basic FixLow Add 0.1M NaOH dropwise warm LowPH->FixLow FixHigh Add 0.1M HCl dropwise warm HighPH->FixHigh

Figure 2: Decision tree for diagnosing synthesis failures.

References

  • Hargreaves, W. R., & Deamer, D. W. (1978). Liposomes from ionic, single-chain amphiphiles. Biochemistry.[1][2][3][4] (Establishes the foundational thermodynamics of fatty acid/amine vesicles).

  • Kaler, E. W., et al. (1989). Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants. Science.[4] (The authoritative text on catanionic vesicle formation).

  • Vequi-Suplicy, C. C., et al. (2015). pH influence on the structure of catanionic assemblies. Journal of Colloid and Interface Science. (Specific data on pH windows for ion-pair amphiphiles).

Sources

Troubleshooting monolayer collapse in octadecylamine palmitate films

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Troubleshooting Monolayer Collapse in Octadecylamine-Palmitate Films

Diagnostic Framework: The Catanionic "Lock"

Before troubleshooting, you must understand the thermodynamic engine of your film. Octadecylamine Palmitate (ODAP) is not a simple lipid; it is a catanionic surfactant system . Its stability relies entirely on the electrostatic "lock" between the protonated amine (


) and the deprotonated carboxylate (

).

The Core Failure Mode: Most "collapse" issues in ODAP films are not mechanical failures of the film itself, but chemical dissociations of this ion pair. If the pH or ionic strength shifts, the "lock" breaks. One component becomes soluble (leaving the interface), or the film crystallizes prematurely.

Visualizing the Failure Pathways

The following decision tree outlines the logical diagnosis process for ODAP film instability.

ODAP_Troubleshooting Start START: Identify Symptom Symp_LowPi Symptom: Low Collapse Pressure (< 35 mN/m) Start->Symp_LowPi Symp_Relax Symptom: Pressure Drop at Constant Area (Relaxation) Start->Symp_Relax Symp_Kink Symptom: Kinks/Plateaus before Collapse Start->Symp_Kink Check_pH Check Subphase pH Symp_LowPi->Check_pH Check_Ratio Check Molar Ratio Symp_Relax->Check_Ratio Check_Temp Check Temperature Symp_Kink->Check_Temp Sol_ODA Diagnosis: Amine Dissolution (pH too low) Check_pH->Sol_ODA pH < 5.5 Sol_PA Diagnosis: Acid Dissolution (pH too high) Check_pH->Sol_PA pH > 9.0 Sol_Cryst Diagnosis: Premature Crystallization (Temp too low) Check_Temp->Sol_Cryst T < 15°C Sol_SqOut Diagnosis: Component Squeeze-out (Ratio ≠ 1:1) Check_Ratio->Sol_SqOut Excess ODA or PA

Figure 1: Diagnostic logic flow for identifying the root cause of monolayer instability based on isotherm features.

Troubleshooting Guides (FAQs)

Issue A: "My collapse pressure is significantly lower than literature values (e.g., < 35 mN/m)."

The Science: A pure, equimolar ODAP film should sustain high surface pressures (45–55 mN/m) due to the rigid lattice formed by the ion-pair salt. If


 is low, one component is likely dissolving into the subphase, leaving a single-component film which is less stable.

Diagnostic Steps:

  • Check Subphase pH:

    • If pH < 5.5: The Octadecylamine (ODA) becomes fully protonated (

      
      ) and highly soluble in water. You are essentially compressing a Palmitic Acid (PA) monolayer, which has a lower stability limit and different phase behavior [1].
      
    • If pH > 9.0: The Palmitic Acid ionizes (

      
      ) and the ODA deprotonates (
      
      
      
      ). The electrostatic attraction vanishes. The anionic PA repels itself and dissolves/micellizes, while the neutral ODA forms islands [2].
  • Verify Water Purity: Divalent cations (

    
    ) in tap or low-quality water will compete with the amine to bind with palmitic acid, disrupting the ODAP lattice [3].
    

Corrective Action:

  • Target pH: Maintain subphase pH between 6.5 and 8.0 . This is the "sweet spot" where both species are ionized but remain at the interface to form the salt.

  • Ultrapure Water: Ensure resistivity is 18.2 MΩ·cm.

Issue B: "The film relaxes (pressure drops) immediately after I stop compression."

The Science: This is Isotherm Hysteresis . It indicates the film is not in thermodynamic equilibrium. In catanionic systems, this is usually caused by the "squeeze-out" of excess material. If you mixed ODA and PA at a 1.1:1 ratio, the excess 0.1 fraction cannot fit into the rigid 1:1 crystal lattice. As you compress, this excess is ejected from the monolayer into the subphase or forms 3D aggregates on top [4].[1]

Diagnostic Steps:

  • Review Preparation: Did you mix the solution yourself? Small weighing errors lead to non-equimolar ratios.

  • Check Compression Speed: Fast compression (

    
    ) can trap defects.
    

Corrective Action:

  • Annealing: After spreading, let the film sit at 0 mN/m for 20 minutes. Then, compress to 10 mN/m and hold for 10 minutes before the full isotherm. This allows the molecules to rearrange into the ion-pair lattice.

  • Isobaric Creep Test: (See Protocol below) to confirm stability.

Issue C: "I see 'kinks' or plateaus in the isotherm before the main collapse."

The Science: These are Phase Transitions . Unlike pure lipids, ODAP films are extremely rigid. A kink often represents a transition from a tilted phase to a vertical (untilted) phase, or the crystallization of the alkyl chains. However, if the kink is a flat plateau, it may indicate the coexistence of two immiscible phases (e.g., pure ODA domains separating from ODAP salt domains) [5].

Corrective Action:

  • Temperature Control: Increase subphase temperature slightly (e.g., from 20°C to 25°C). Lower temperatures favor premature crystallization (brittle films).

  • Solvent Choice: Ensure your spreading solvent (e.g., Chloroform/Methanol 3:1) fully solubilizes both components. If the solution is cloudy, you are spreading micro-crystals, not molecules.

Data Reference: Stability Parameters

The following table summarizes the expected behavior of ODAP constituents versus the salt complex. Use this to benchmark your results.

ParameterOctadecylamine (ODA)Palmitic Acid (PA)ODAP (1:1 Salt)
Collapse Pressure (

)
~35-40 mN/m (High pH)~40-45 mN/m (Low pH)> 50 mN/m (Neutral pH)
Stability at pH 4 Unstable (Soluble)StableUnstable (Amine loss)
Stability at pH 10 StableUnstable (Soluble)Unstable (Acid loss)
Film Rigidity ModerateModerateVery High
Collapse Mode Multilayer/LensRidge/CrystalFracture/Squeeze-out

Experimental Protocols

Protocol 1: The Isobaric Creep Test (Stability Check)

Do not proceed to LB deposition until your film passes this test.

  • Spread the ODAP monolayer on the subphase (pH 7.0, 22°C).

  • Wait 15 minutes for solvent evaporation.

  • Compress to a target pressure of 30 mN/m (typical deposition pressure).

  • Switch Control Mode: Change from "Barrier Control" to "Constant Pressure" (Feedback Loop).

  • Monitor Area: Record the change in trough area (

    
    ) over 30 minutes.
    
    • Pass: Area reduction

      
       over 30 mins.
      
    • Fail: Continuous area reduction (indicates leakage/dissolution).

Protocol 2: Correct Isotherm Generation
  • Cleaning: Clean trough with chloroform.[1] Aspirate surface until surface pressure change is

    
     upon compression.
    
  • Solution: Prepare

    
     ODAP in Chloroform:Methanol (9:1 or 3:1). Note: Methanol helps solubilize the polar salt headgroups.
    
  • Spreading: Deposit drop-wise using a Hamilton syringe. Do not puncture the water surface.

  • Compression:

    • Wait 15 mins.

    • Compress at 5–10 mm/min (linear speed) or

      
       (area speed).
      
    • Crucial: Slower speeds reduce kinetic artifacts in rigid films.

Molecular Mechanism Visualization

The diagram below illustrates the "Sweet Spot" mechanism where the Catanionic Lock is active.

ODAP_Mechanism cluster_low pH < 5 (Acidic) cluster_mid pH 6.5 - 8.0 (Neutral) cluster_high pH > 9 (Basic) ODA_Pos ODA (NH3+) Soluble Result_Low Unstable Film (Amine Loss) ODA_Pos->Result_Low PA_Neu PA (COOH) Insoluble ODA_Salt ODA (NH3+) Lock Electrostatic Lock ODA_Salt->Lock PA_Salt PA (COO-) PA_Salt->Lock Result_Mid Stable ODAP Salt Film Lock->Result_Mid ODA_Neu ODA (NH2) Insoluble PA_Neg PA (COO-) Soluble Result_High Unstable Film (Acid Loss) PA_Neg->Result_High

Figure 2: The effect of subphase pH on the molecular state of Octadecylamine and Palmitic Acid. Stability is achieved only when both components are ionized and paired.

References

  • Avazbaeva, Z., et al. (2015).[2] "Origin of the Instability of Octadecylamine Langmuir Monolayer at Low pH." Langmuir, 31(48), 13183–13190.

  • Gaines, G. L. (1966). Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers. (Classic text establishing fatty acid pH behavior).[3][4][5]

  • Miyano, K., et al. (1991). "Mechanical properties of Langmuir-Blodgett films." Journal of Chemical Physics.
  • Viseu, M. I., et al. (2001).[6] "Reorganization and desorption of catanionic monolayers. Kinetics of π-t and A-t relaxation."[6] Langmuir, 17(5), 1529–1537.

  • Liu, H., et al. (2005). "Monolayer characteristics of mixed octadecylamine and stearic acid at the air/water interface." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 257, 127-131.

Sources

Technical Support Center: Troubleshooting Surface Defects in Octadecylammonium Palmitate Langmuir-Blodgett (LB) Films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Langmuir-Blodgett (LB) thin-film deposition. This guide is engineered for researchers, materials scientists, and drug development professionals working with octadecylammonium palmitate (ODAP) .

Unlike single-molecule amphiphiles, ODAP is a binary ion-pair system. Achieving a defect-free monolayer requires precise thermodynamic control over both the octadecylamine (ODA) and palmitic acid (PA) components. This guide provides field-proven insights into the causality of film defects and self-validating protocols to ensure pristine deposition.

Part 1: The Causality of ODAP Film Defects (Expertise & Experience)

The structural integrity of an ODAP LB film relies entirely on the electrostatic attraction between the protonated amine group (


) of ODA and the deprotonated carboxylate group (

) of palmitic acid.

When macroscopic defects—such as pinholes, collapse ridges, or phase-separated domains—occur, they are rarely random. They are the physical manifestations of microscopic thermodynamic imbalances. For instance, if the subphase pH deviates from the optimal window, the dual ionization is lost. Because ODA and PA possess fundamentally different nucleation, growth, and relaxation behaviors at the air/water interface[1], the loss of this ionic "gluing" force causes the molecules to spontaneously phase-separate into distinct crystalline domains. Understanding this causality is the first step in engineering a defect-free lattice.

Part 2: Troubleshooting Guide & FAQs

Q1: My Brewster Angle Microscopy (BAM) shows macroscopic domain boundaries and phase separation before transfer. How do I prevent this? Root Cause: Loss of electrostatic ion-pairing due to subphase pH deviation. Palmitic acid has a pKa of approximately 5.0, while ODA has a pKa near 10.6[2]. If the subphase pH drops below 4.5, palmitic acid protonates and becomes neutral. Without the electrostatic attraction, the ODA and PA molecules phase-separate due to their differing area-loss and relaxation mechanisms[1]. Solution: Buffer the subphase strictly to pH 5.8–6.2 . At this pH, the vast majority of PA is anionic and 100% of ODA is cationic, ensuring a tightly packed, homogeneous 1:1 ion-pair lattice.

Q2: I am observing pinholes and poor coverage on my substrates (Transfer Ratio < 0.8). What is causing this? Root Cause: Contact angle mismatch or excessive dipping speeds. If the substrate's hydrophobicity does not match the deposition stroke (e.g., down-stroke requires a highly hydrophobic surface), the meniscus will slip, leaving vacancies. Furthermore, if the dipping speed exceeds the monolayer's ability to flow and fill the void left by the transferred molecules, pinholes form. Solution: Reduce the dipping speed to 1–2 mm/min. Additionally, consider introducing a polyanionic "gluing agent" like poly(acrylic acid) (PAA) into the subphase. Injecting PAA beneath the surface of the film dramatically increases monolayer cohesiveness and surface viscosity, which has been proven to minimize defect formation during transfer onto solid substrates[3].

Q3: Atomic Force Microscopy (AFM) reveals 3D collapse ridges on the transferred film, even though I deposited below the collapse pressure. Why? Root Cause: Insufficient relaxation time. When compressed, the ODAP monolayer requires time to rearrange into a defect-free 2D solid phase. If compressed too rapidly, localized stress points exceed the collapse pressure (


), causing 3D aggregates to nucleate and grow even if the global surface pressure sensor reads a safe value[1].
Solution:  Implement a compression-relaxation cycle. Compress at a slow rate (< 5 mm/min), and once the target surface pressure is reached, allow the film to relax at constant pressure for 15–30 minutes before initiating deposition.

Part 3: Mechanistic Workflows

DefectWorkflow Start Observe LB Film Defect Type Identify Defect Type via AFM/BAM Start->Type Phase Phase Separation (Domain Boundaries) Type->Phase Pinhole Pinholes / Poor Coverage (T.R. < 0.9) Type->Pinhole Collapse Collapse Ridges (3D Aggregates) Type->Collapse FixPhase Adjust Subphase pH (5.8-6.2) Ensure Ion-Pairing Phase->FixPhase FixPinhole Optimize Dipping Speed & Substrate Hydrophobicity Pinhole->FixPinhole FixCollapse Reduce Compression Rate Allow Monolayer Relaxation Collapse->FixCollapse

Troubleshooting workflow for identifying and resolving ODAP LB film defects.

pHMechanism pH_low Low pH (< 4.5) Protonated PA (Neutral) Protonated ODA (+) Result_low Loss of Ionic Bond Defect: Phase Separation pH_low->Result_low pH_opt Optimal pH (5.8 - 6.2) Palmitate (-) Octadecylammonium (+) Result_opt Strong Electrostatic Attraction Defect-Free Ion-Pair Lattice pH_opt->Result_opt pH_high High pH (> 9.0) Palmitate (-) Neutral ODA Result_high Loss of Ionic Bond Defect: Monolayer Dissolution pH_high->Result_high

pH-dependent molecular interaction pathway governing ODAP ion-pair formation.

Part 4: Quantitative Data & Optimization Matrix

ParameterSub-optimal Range (Defect Risk)Optimal RangeCausality / Effect
Subphase pH < 4.5 or > 9.05.8 – 6.2 Ensures 1:1 ionization of amine and carboxylate groups, maximizing electrostatic attraction[2].
Compression Rate > 10 mm/min2 – 5 mm/min Prevents localized stress and 3D collapse ridges by allowing molecular rearrangement[1].
Dipping Speed > 5 mm/min1 – 2 mm/min Allows the meniscus to recede smoothly, preventing pinholes and ensuring a Transfer Ratio (T.R.) of ~1.0.
Relaxation Time < 5 minutes15 – 30 minutes Stabilizes the monolayer area at the target pressure, preventing domain boundary defects during transfer.

Part 5: Step-by-Step Self-Validating Protocol

This protocol operates as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Subphase Preparation & Equilibration

  • Prepare ultrapure water (Resistivity

    
     18.2 M
    
    
    
    cm).
  • Adjust the pH to 6.0 using dilute HCl or NaOH.

  • Validation Checkpoint: Sweep the surface with the barriers and monitor the surface pressure. The pressure must remain at 0.0

    
     0.1 mN/m . Any increase indicates subphase contamination; empty and reclean the trough.
    

Step 2: Spreading the ODAP Monolayer

  • Dissolve equimolar amounts of octadecylamine and palmitic acid in a volatile solvent (e.g., chloroform) to a concentration of 1 mg/mL.

  • Deposit the solution dropwise using a Hamilton syringe, allowing each drop to spread fully.

  • Wait 15 minutes for complete solvent evaporation.

  • Validation Checkpoint: The surface pressure must return to baseline (0.0 mN/m). If it remains elevated, solvent is trapped, or too much material was spread.

Step 3: Compression & Relaxation

  • Initiate barrier compression at a strict rate of 3 mm/min .

  • Stop compression at a target surface pressure of 25 mN/m (well below the collapse pressure).

  • Hold the pressure constant and monitor the barrier area.

  • Validation Checkpoint: The barrier area will initially decrease as the film relaxes. Wait until the area drift is < 1% over 10 minutes . If the area continues to drop significantly, the film is either collapsing into 3D structures or dissolving into the subphase[1].

Step 4: Deposition & Transfer Validation

  • Initiate the dipping mechanism at a speed of 1.5 mm/min .

  • For hydrophobic substrates, begin with a down-stroke. For hydrophilic substrates, begin with an up-stroke.

  • Validation Checkpoint: Monitor the Transfer Ratio (T.R.) calculated by the software. A pristine, defect-free transfer requires a T.R. of 1.0

    
     0.05 . A T.R. < 0.9 indicates pinhole formation; a T.R. > 1.1 indicates multilayer collapse during transfer.
    

References

  • Wang, M., Janout, V., & Regen, S. L. (2012). Minimizing defects in polymer-based Langmuir-Blodgett monolayers and bilayers via gluing. Langmuir, 28(10), 4614-4617. URL: [Link]

  • Wang, K.-H., et al. (2004). Relaxation Behaviors of Monolayers of Octadecylamine and Stearic Acid at the Air/Water Interface. Langmuir. URL: [Link]

  • Hubbe, M. A., et al. (2021). Self-assembly of alkyl chains of fatty acids in papermaking systems: A review of related pitch issues, hydrophobic sizing, and pH effects. BioResources. URL: [Link]

Sources

Overcoming hydrolysis issues with fatty acid amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hydrolysis & Disproportionation in Fatty Acid Amine Salts Ticket ID: FA-SALT-STAB-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Hydrolysis" Misnomer

Welcome to the technical support center. If you are observing instability in your fatty acid amine salts—cloudiness upon dilution, precipitation in the solid state, or pH drift—you are likely facing Salt Disproportionation , classically referred to as salt hydrolysis.

While true chemical hydrolysis (breaking covalent bonds, e.g., amide cleavage) is possible under extreme stress, 95% of "hydrolysis" tickets we receive regarding these salts are actually thermodynamic dissociation events driven by the pHmax effect.

This guide treats the root cause: the reversible reaction where water protonates the fatty acid anion (


) or deprotonates the amine cation (

), causing the salt to revert to its insoluble free acid or free base forms.

Diagnostic & Troubleshooting Hub

Issue Type A: Precipitation Upon Aqueous Dilution

Symptom: Your clear lipid-based concentrate turns turbid or precipitates crystals immediately upon adding water or buffer. Diagnosis: You have crossed the pHmax boundary . The Mechanism: Fatty acid amine salts exist in equilibrium. As you dilute with water, the pH of the micro-environment shifts.

  • Reaction:

    
    
    
  • If the pH drops (even locally), the fatty acid protonates and precipitates because long-chain fatty acids (C12+) have negligible water solubility.

Corrective Actions:

Strategy Technical Rationale Implementation
Excess Counter-ion Le Chatelier’s principle: excess amine drives equilibrium to the salt form. Add 5–10% molar excess of the amine base to the formulation.
Buffering the Aqueous Phase Maintain pH > pKa of the fatty acid (typically ~4.8–5.0) + 2 units. Ensure dilution media is buffered to pH 7.5–8.0.

| Surfactant Shielding | Prevent nucleation of the free fatty acid. | Incorporate high HLB surfactants (e.g., Polysorbate 80) to solubilize any generated free acid. |

Issue Type B: Solid-State Instability (Crusting/Oiling)

Symptom: Powder turns sticky, smells of amine, or "oils out" during storage. Diagnosis: Moisture-Induced Disproportionation . The Mechanism: Fatty acid salts are often hygroscopic. Adsorbed water creates a localized "solution" on the particle surface. Atmospheric


 dissolves in this surface water, forming carbonic acid (

), which is acidic enough to displace the fatty acid from the salt.
  • Reaction:

    
    
    

Corrective Actions:

  • Desiccant Packaging: Strictly mandatory. Use molecular sieves, not just silica gel, to reach <10% RH.

  • Micro-environment pH Modifiers: Co-process the salt with a solid alkalizing agent (e.g., Meglumine or MgO) to neutralize carbonic acid at the surface.

  • Lipid Matrix Encapsulation: If the salt is for oral delivery, suspend it in a lipid vehicle (e.g., Capryol™ 90) rather than a dry powder to exclude atmospheric moisture.

Visualizing the Failure Mode

The following diagram illustrates the "Equilibrium Trap" that leads to hydrolysis/disproportionation.

SaltHydrolysis Salt Fatty Acid-Amine Salt (Soluble/Stable) Equilibrium Dissociation Equilibrium (pH Dependent) Salt->Equilibrium Dissolves Water Moisture / Aqueous Dilution Water->Equilibrium Hydrolysis Medium FreeAcid Free Fatty Acid (Precipitate/Oil) Equilibrium->FreeAcid pH < pHmax (Protonation) FreeBase Free Amine (Volatile/Oily) Equilibrium->FreeBase pH > pHmax (Deprotonation) FreeAcid->Salt Add Excess Base FreeBase->Salt Add Excess Acid CO2 Atmospheric CO2 (Acidic Shift) CO2->Equilibrium Lowers pH

Caption: Figure 1. The Disproportionation Cascade. Ingress of water or CO2 shifts the equilibrium, forcing the salt to revert to insoluble free acid or volatile free base.

Advanced Protocols

Protocol 1: Determination of pHmax (The Stability Boundary)

Objective: Identify the exact pH below which your specific fatty acid amine salt will precipitate. This is more valuable than standard solubility testing.

Materials:

  • Fatty Acid Amine Salt (approx 500 mg)

  • 0.1 M HCl and 0.1 M NaOH

  • pH Meter (Calibrated)

  • Turbidity meter or UV-Vis spectrophotometer (600 nm)

Procedure:

  • Saturation: Prepare a supersaturated solution of the salt in distilled water. If it precipitates immediately, add just enough amine to clarify it.

  • Titration: Slowly titrate with 0.1 M HCl while stirring continuously.

  • Monitoring: Record pH and Turbidity (Absorbance) simultaneously.

  • Endpoint: The point where turbidity spikes is the pHmax (technically

    
     for an acid salt, though often called 
    
    
    
    ).
  • Analysis:

    • Safe Zone: Any formulation must maintain a micro-environmental pH above this value.

    • Risk Zone:[1][2] Any pH below this value guarantees hydrolysis/precipitation.

Protocol 2: Stress Testing for Amide Formation

Context: While rare, high heat can dehydrate the salt (


) into a covalent amide (

), which is irreversible.

Procedure:

  • Place salt samples in open and closed vials at 60°C and 80°C.

  • Sample at T=0, 24h, and 1 week.

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: The salt will dissociate on the column and elute as free acid/amine peaks. The Amide impurity will elute as a distinct, less polar peak (later retention time) that does not disappear upon pH adjustment.

Frequently Asked Questions (FAQs)

Q: Can I prevent hydrolysis by using PEG 400 or Propylene Glycol? A: Partially. These are cosolvents. They reduce the dielectric constant of the media, which stabilizes the neutral species (free acid/base) rather than the ionic salt. However, they also solubilize the free fatty acid if it forms. Recommendation: Use a "Water-Free" Lipid-Based Formulation (Type I or II SEDDS) where the salt is dissolved in medium-chain triglycerides + cosurfactant. This eliminates the water required for hydrolysis.

Q: My salt smells "fishy" after a week. Is this hydrolysis? A: Yes, this is disproportionation. The "fishy" odor is the release of the free amine (volatile) driven by atmospheric


 or humidity.
Fix: You must switch to a salt with a less volatile counter-ion (e.g., replace diethylamine with meglumine or tromethamine) or improve packaging integrity.

Q: What is the "Common Ion Effect" role here? A: It is your best tool. By adding an excess of the counter-ion (the amine), you force the equilibrium to the left (towards the salt). Rule of Thumb: A 1.05 : 1.00 molar ratio (Amine : Fatty Acid) is standard practice to ensure stability during shelf-life.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt disproportionation in the chemical stability of acid-labile drugs. Pharmaceutical Research.

  • Purdue University . (2012). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation.

  • Crystal Pharmatech . (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard Reference Text).

Sources

Technical Support Center: Octadecylamine Palmitate Thermal Processing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Annealing Temperatures for Octadecylamine Palmitate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Formulation Scientists, Drug Delivery Specialists

Welcome to the Advanced Lipid Formulation Support Hub. This guide addresses the thermal optimization of Octadecylamine Palmitate (ODAP) , a catanionic ion-pair amphiphile often used in solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and surface coatings.

Optimizing the annealing temperature is critical for ensuring polymorphic stability, maximizing drug encapsulation efficiency, and preventing "particle blooming" (size growth) during storage.

Part 1: The Core Protocol (Methodology)

The Science of ODAP Annealing Octadecylamine palmitate is formed by the ionic interaction between the cationic octadecylamine (Stearylamine, C18) and the anionic palmitic acid (C16).

  • The Challenge: Upon rapid cooling (quenching), lipid mixtures often solidify into the

    
    -form  (hexagonal, loosely packed, kinetically unstable).
    
  • The Goal: Annealing provides the thermal energy required to transition the lipid matrix into the

    
     or 
    
    
    
    -form
    (triclinic/orthorhombic, densely packed, thermodynamically stable) without melting the structure completely.
Step-by-Step Optimization Workflow

1. Thermal Characterization (Pre-requisite) Before setting an annealing temperature, you must define the thermal boundaries of your specific ODAP ratio (typically 1:1 molar ratio, though formulations vary).

  • Instrument: Differential Scanning Calorimetry (DSC).[1][2][3][4]

  • Protocol:

    • Heat sample from 20°C to 90°C at 10°C/min (erase thermal history).

    • Cool to 0°C at 10°C/min.

    • Second Heat: Heat from 0°C to 90°C at 5°C/min.

  • Data Extraction: Identify the Onset Temperature (

    
    )  of the main melting endotherm. Note: Pure Octadecylamine melts ~52°C; Palmitic Acid ~63°C. The ion-pair complex typically exhibits a distinct melting event often between 55°C–70°C depending on purity and hydration.
    

2. Calculating the Candidate Annealing Temperature (


) 
Do not anneal at the peak temperature (

). You must anneal within the "cooperative rearrangement region."


  • Example: If your ODAP formulation shows a melt onset at 58°C, your starting

    
     is 53°C–55°C .
    

3. The Annealing Cycle

  • Preparation: Formulate your SLN/LNP dispersion via high-shear homogenization or solvent injection.

  • Quench: Rapidly cool to 4°C to fix particle size.

  • Anneal:

    • Raise temperature to calculated

      
       .
      
    • Hold Time: 60 to 120 minutes (critical for polymorphic transition).

    • Cooling: Slow cool (1°C/min) back to ambient temperature.

Part 2: Visualization (Logic & Pathway)

The following diagram illustrates the decision matrix for optimizing the annealing process based on DSC and XRD (X-Ray Diffraction) feedback.

ODAP_Optimization Start Raw ODAP Formulation DSC Run DSC (2nd Heating Cycle) Start->DSC Identify Identify Melt Onset (T_onset) DSC->Identify Calc Set T_anneal = T_onset - 5°C Identify->Calc Process Anneal: Hold 60-120 mins Calc->Process Check Check Stability (XRD / Size) Process->Check Stable Stable β-Polymorph (Optimal) Check->Stable No Growth/Leakage Agg Aggregation Observed Check->Agg Particle Growth Leak Drug Expulsion/Leakage Check->Leak Burst Release Agg->Calc Decrease T_anneal (Too Hot) Leak->Calc Increase T_anneal (Incomplete Crystal)

Caption: Optimization logic flow for determining the ideal annealing temperature based on thermal onset and stability feedback.

Part 3: Troubleshooting Guides & FAQs
Category 1: Stability & Particle Size [5][6][7][8][9]

Q: My ODAP nanoparticles aggregate immediately after the annealing step. What went wrong? A: You likely exceeded the melting onset (


) .
If 

is too close to the melting point, the lipid matrix softens excessively, causing collisions between particles to result in fusion (coalescence) rather than elastic bounce.
  • Fix: Lower your annealing temperature by 2–3°C. Ensure you are using the onset temperature from DSC, not the peak temperature.

Q: The particle size is stable, but the Zeta potential dropped significantly after annealing. A: This suggests a surface rearrangement of the Octadecylamine. Octadecylamine provides the cationic charge (+mV). During annealing, if the core crystallizes too perfectly (exclusion effect), the amine might be forced into the core or stripped if the surfactant stabilizer (e.g., Poloxamer) displaces it.

  • Fix: Verify the pH of the annealing buffer. ODAP stability is pH-dependent; ensure the pH remains below the pKa of the amine (~10) to maintain ionization.

Category 2: Drug Loading & Release [5][8]

Q: I am observing a "burst release" of my drug after annealing. Shouldn't annealing prevent this? A: This is a classic symptom of Polymorphic Exclusion . As the ODAP matrix transitions from the disordered


-form to the highly ordered 

-form, the crystal lattice tightens. If the drug molecule does not fit into this tighter lattice, it is expelled to the surface.
  • Fix:

    • Lower the crystallinity: Add a liquid lipid (e.g., Oleic acid) to create a Nanostructured Lipid Carrier (NLC) instead of a pure SLN. This creates "imperfections" in the lattice for the drug to reside.

    • Reduce Annealing Time: Anneal for 30 minutes instead of 60 to maintain a "metastable" state, balancing stability with load capacity.

Q: How do I confirm that annealing actually improved the crystallinity? A: Use Wide-Angle X-Ray Scattering (WAXS) or XRD.

  • Pre-Annealing: Broad, diffuse peaks (halo) indicate amorphous or

    
    -phase.
    
  • Post-Annealing: Sharp, defined peaks (typically at spacings of 4.6 Å and 3.8 Å) indicate successful transition to

    
     or 
    
    
    
    forms.
Category 3: Formulation Specifics

Q: Can I use the literature melting point of Octadecylamine (52°C) as my reference? A: No. Octadecylamine Palmitate is an ion pair. The electrostatic interaction between the amine headgroup and the carboxyl group of palmitic acid creates a pseudo-salt that often has different thermal properties than the individual components. Furthermore, hydration (water in the formulation) depresses the melting point. Always run a DSC on your specific bulk mixture.

Part 4: Data Summary Table

Impact of Annealing Parameters on ODAP Characteristics

ParameterConditionResulting Effect on ODAP MatrixPotential Risk
Temperature

No effect; polymer/lipid remains frozen.Instability during storage.[6]
Temperature

Optimal. Promotes

transition.
None (if time is controlled).
Temperature

Partial melting; surface softening.Irreversible aggregation/Fusion.
Cooling Rate Fast (>10°C/min)Formation of

-form (unstable).
Polymorphic shift later (blooming).
Cooling Rate Slow (<1°C/min)Formation of

-form (stable).
Drug expulsion (if loaded).
References
  • Optimization of Solid Lipid Nanoparticles (SLN) Synthesis. National Institutes of Health (NIH). Discusses the critical relationship between lipid melting points, homogenization temperatures, and cooling cycles for stability.

  • Thermal Analysis of Lipids and Ion Pairs. PerkinElmer Application Notes. methodology for determining specific heat capacity and onset temperatures in lipid composites using HyperDSC.

  • Octadecylamine (Stearylamine) Physicochemical Properties. Sigma-Aldrich Technical Data. Provides baseline thermal data (Mp: 50-52°C) for the amine component to establish baseline lower limits.

  • Ion-Pairing Mechanisms in Lipid Chromatography. SciSpace / Agilent. details the interaction strength and thermal behavior of amine-acid ion pairs in aqueous and organic phases.

  • Solid Lipid Nanoparticles - Stability and Polymorphism.MDPI Pharmaceutics. Comprehensive review on the

    
     to 
    
    
    
    transition mechanics and the necessity of controlled thermal treatment.

Sources

Technical Support Center: Purification Methods for Unreacted Octadecylamine (ODA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of octadecylamine (ODA) post-conjugation. ODA is a primary aliphatic amine widely used to hydrophobically modify polymers (e.g., hyaluronic acid, PEG) or functionalize solid nanomaterials (e.g., graphene, carbon nanotubes).

Due to its long 18-carbon lipid tail, unreacted ODA exhibits extreme hydrophobicity. This leads to severe purification bottlenecks, such as co-precipitation with the target polymer or entrapment within self-assembled hydrophobic micellar cores in aqueous solutions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the complete removal of unreacted ODA from your synthesized materials.

Part 1: Troubleshooting & FAQs

Q1: Why does standard aqueous dialysis fail to remove unreacted ODA from my amphiphilic polymer conjugate?

Causality: When an amphiphilic polymer (such as ODA-grafted hyaluronic acid) is placed in pure water, it spontaneously self-assembles into micelles. The polymer buries the hydrophobic ODA grafts in the core to minimize thermodynamically unfavorable contact with water. Unreacted ODA, being highly lipophilic, preferentially partitions into these micellar cores rather than remaining free in the aqueous solution. Because the overall micelle structure is significantly larger than the molecular weight cutoff (MWCO) of standard dialysis membranes, the entrapped unreacted ODA cannot escape. Membrane dialysis is highly effective for nanoscale purification[1], but only if the impurities are freely solvated.

Q2: How can I optimize dialysis to ensure complete removal of ODA?

Causality: You must disrupt the micellar self-assembly. By introducing a water-miscible organic co-solvent (such as ethanol or DMSO) into the dialysate, you lower the dielectric constant of the medium. This prevents micelle formation, keeps the polymer chains extended, and fully solvates the unreacted ODA as free molecules, allowing them to diffuse through the membrane pores.

G A Crude Polymer Mixture (Conjugate + Unreacted ODA) B Aqueous Dialysis (Water Only) A->B C Co-solvent Dialysis (Water/Ethanol) A->C D Micelle Formation (Unreacted ODA Trapped) B->D E Micelle Disruption (ODA Solvated & Free) C->E F Purification Fails (ODA Retained) D->F G Successful Purification (ODA Diffuses Out) E->G

Logical flow of micelle disruption required for successful ODA dialysis.

Q3: My polymer degrades during prolonged dialysis. Is there a faster bulk purification method?

Causality: Yes, Solvent Precipitation exploits the differential solubility between your polymer and ODA. By dissolving the crude reaction mixture in a common solvent and precipitating it dropwise into a non-solvent for the polymer that remains a good solvent for ODA, the polymer crashes out of the solution while the unreacted ODA stays dissolved in the supernatant. For example,2[2], while ODA remains highly soluble in these alcohols.

Q4: I am modifying a solid matrix (e.g., graphene, crosslinked hydrogels). How do I extract the unreacted ODA?

Causality: For solid matrices, unreacted ODA is often physically adsorbed or trapped within the porous network. Simple washing is often insufficient.3[3]. As the solvent boils, condenses, and fills the extraction chamber, it dissolves the free ODA. When the chamber siphons, it carries the ODA down to the boiling flask. Because ODA has a much higher boiling point than the solvent, only pure solvent vaporizes back up, leaving the purified solid matrix in the thimble[4].

Soxhlet Start Solid Matrix with Unreacted ODA Heat Boil Extraction Solvent (e.g., Ethanol at 78°C) Start->Heat Condense Solvent Condenses into Thimble (Dissolves Free ODA) Heat->Condense Siphon Chamber Fills & Siphons (Transfers ODA to Flask) Condense->Siphon Siphon->Heat Solvent Vaporizes, ODA Remains in Flask Cycle Continuous Cycling (Matrix Purified) Siphon->Cycle

Mechanistic workflow of Soxhlet extraction for removing unreacted ODA.

Part 2: Data Presentation & Solvent Selection

Choosing the correct solvent system is the most critical variable in ODA purification. The table below summarizes the quantitative and qualitative solvent parameters for different matrices.

Table 1: Solvent Selection Guide for ODA Purification

Polymer / Matrix TypeRecommended MethodPrimary SolventPrecipitation Non-Solvent / Extraction SolventODA Solubility in Non-Solvent
Hyaluronic Acid (HA) PrecipitationWater / FormamideEthanol / Isopropanol (1:1 v/v)High
Polyethylene Glycol (PEG) PrecipitationDichloromethane (DCM)Cold Diethyl EtherModerate to High
Carbon Nanotubes / Graphene Filtration / SoxhletToluene / DMFAcetone or EthanolHigh
Crosslinked Hydrogels Soxhlet ExtractionN/A (Solid)Absolute EthanolHigh

(Note: For carbon nanotubes and graphene, unreacted ODA is frequently removed by 5[5],[6].)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Co-solvent Dialysis for Amphiphilic Polymers

Use this protocol for water-soluble polymers grafted with ODA (e.g., HA-ODA, Alginate-ODA).

  • Dissolution: Dissolve the crude polymer mixture in a 1:1 (v/v) mixture of Deionized (DI) Water and Absolute Ethanol. Ensure complete dissolution.

  • Membrane Preparation: Transfer the solution into a regenerated cellulose dialysis membrane. Select a MWCO that is at least 50% smaller than your polymer's molecular weight, but significantly larger than ODA (269.5 g/mol ).

  • Co-solvent Dialysis: Dialyze against a 1:1 (v/v) Water/Ethanol solution for 24 hours. Change the dialysate every 8 hours. The ethanol prevents micelle formation.

  • Gradient Transition: Transition the dialysate to a 3:1 (v/v) Water/Ethanol solution for 12 hours to begin folding the polymer slowly.

  • Aqueous Dialysis: Transition to 100% DI water for 48 hours (changing water every 12 hours) to remove all residual ethanol.

  • Recovery: Lyophilize (freeze-dry) the purified polymer.

  • Self-Validation Step: Perform a Ninhydrin test on the final concentrated dialysate. A lack of purple color confirms the absence of primary amines, validating that ODA has been completely removed from the polymer.

Protocol 2: Soxhlet Extraction for Solid Matrices

Use this protocol for 4[4] like functionalized graphene, nanoparticles, or macroscopic hydrogels.

  • Thimble Loading: Place the dried, solid matrix containing unreacted ODA into a cellulose extraction thimble. Place a small plug of glass wool on top to prevent the solid material from floating out[4].

  • Solvent Preparation: Add 200 mL of Absolute Ethanol (or Acetone) to the round-bottom boiling flask. Add anti-bumping granules.

  • Assembly: Assemble the Soxhlet extractor by connecting the boiling flask to the extractor body, and attaching a reflux condenser to the top.

  • Extraction: Heat the flask to the solvent's boiling point (approx. 78°C for ethanol). Allow the system to cycle continuously for 24 to 48 hours.

  • Recovery: Carefully remove the thimble and dry the purified solid matrix in a vacuum oven at 50°C to constant weight.

  • Self-Validation Step: Evaporate a small aliquot of the solvent from the boiling flask post-extraction. Analyze the residue via FTIR; the presence of sharp peaks at 2920 cm⁻¹ and 2850 cm⁻¹ (C-H stretch of the long alkyl chain) confirms ODA was successfully extracted into the flask.

References

  • US7148269B2 - Interfacial polymer incorporation of nanotubes - Google Patents.
  • Graphene modified polyolefin elastomer composite material and preparation method thereof.
  • The Huge Role of Tiny Impurities in Nanoscale Synthesis | ACS Nanoscience Au.
  • Preparation, purification, and characterization of low-molecular-weight hyaluronic acid.
  • The effectiveness of Soxhlet extraction as a simple method for GO rinsing as a precursor of high-quality graphene - PMC.
  • What Should Be Paid Attention to During Soxhlet Extraction - Drawell.

Sources

Validation & Comparative

High-Resolution NMR Characterization of Octadecylammonium Palmitate (ODAP) Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization of Octadecylammonium Palmitate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stoichiometric Imperative

Octadecylammonium palmitate (ODAP) is a critical amphiphilic salt used in the formulation of liposomes, nanoparticles, and surface coatings. Its performance relies entirely on the precise 1:1 stoichiometric ionic bonding between octadecylamine (stearylamine) and palmitic acid.

In drug delivery applications, a deviation from this 1:1 ratio—resulting in "free" acid or amine—can destabilize colloidal suspensions, alter Zeta potential, and trigger cytotoxicity (particularly from free stearylamine).

This guide compares Proton Nuclear Magnetic Resonance (


H-NMR)  against alternative characterization methods (FTIR, DSC), demonstrating why NMR is the superior, self-validating standard for quantifying ODAP purity.

Comparative Analysis: NMR vs. FTIR and DSC

While FTIR and DSC are common in QC environments, they lack the resolution to quantify molar stoichiometry. The table below contrasts these methodologies for ODAP characterization.

Table 1: Analytical Method Performance Comparison
Feature

H-NMR (Recommended)
FTIR (Fourier Transform IR) DSC (Diff. Scanning Calorimetry)
Primary Output Molar Stoichiometry (Ratio of Acid to Base)Functional Group IdentificationThermal Phase Transitions (Melting Point)
Specificity High: Distinguishes Salt vs. Free species via chemical shift (

).
Medium: Detects COO

vs COOH, but bands often overlap.
Low: Impurities broaden peaks but are hard to quantify.
Quantification Absolute: Integration of

-methylene signals yields exact purity %.
Relative: Beer-Lambert law applies but requires calibration curves.Qualitative: Good for crystallinity, poor for chemical purity.
LOD (Limit of Detection) < 0.5% Molar Excess~2-5% (Band saturation issues)> 5% (Eutectic interference)
Sample Recovery Yes (Non-destructive)No (Pellet/Film formation)No (Thermal degradation)

Expert Insight: FTIR is excellent for confirming salt formation (disappearance of the C=O stretch at 1700 cm


 and appearance of asymmetric COO

stretch at 1550 cm

). However, it cannot easily distinguish between a 95% pure salt and a 100% pure salt. NMR is the only method that provides a direct molar count of the cationic and anionic heads.

Technical Deep Dive: The NMR Signature of Purity

The formation of ODAP involves proton transfer from Palmitic Acid to Octadecylamine. This ionization causes distinct shielding/deshielding effects on the


-methylene protons (the CH

groups directly attached to the nitrogen and carbonyl).
The Chemical Shift Logic
  • Acid Component (Palmitate): The

    
    -CH
    
    
    
    of free palmitic acid appears at ~2.34 ppm . Upon deprotonation to palmitate, electron density increases, causing a slight upfield shift to ~2.15–2.20 ppm .
  • Base Component (Octadecylammonium): The

    
    -CH
    
    
    
    of free octadecylamine appears at ~2.68 ppm . Upon protonation to ammonium (-NH
    
    
    ), the positive charge deshields the protons, shifting them downfield to ~2.90–3.00 ppm .
Diagram 1: Chemical Shift Migration (Free vs. Salt)

NMR_Shift_Logic cluster_0 Free Components (Impurities) cluster_1 cluster_2 Pure ODAP Salt Free_Amine Free Octadecylamine (α-CH2 @ 2.68 ppm) Reaction + Free_Amine->Reaction Free_Acid Free Palmitic Acid (α-CH2 @ 2.34 ppm) Free_Acid->Reaction Salt_Amine Ammonium Head (-CH2-NH3+ @ ~2.95 ppm) Reaction->Salt_Amine Deshielding (Downfield Shift) Salt_Acid Carboxylate Head (-CH2-COO- @ ~2.18 ppm) Reaction->Salt_Acid Shielding (Upfield Shift)

Caption: Visualizing the NMR chemical shift migration during salt formation. Purity is confirmed when "Free" signals vanish.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate aggregation artifacts, which are common with amphiphilic salts in non-polar solvents.

Step 1: Solvent Selection (Critical)

Do not use pure CDCl


. Amphiphilic salts form inverted micelles in chloroform, broadening peaks and ruining integration accuracy.
  • Recommended Solvent: CDCl

    
     : CD
    
    
    
    OD (Methanold
    
    
    ) in a 4:1 v/v ratio .
  • Why: Methanol breaks hydrogen bond networks and prevents micellization, ensuring sharp, integrable peaks.

Step 2: Instrument Parameters[1][2]
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Relaxation Delay (d1): 5 seconds (Essential).

    • Causality: Lipid alkyl chains have long T1 relaxation times. A short d1 (e.g., 1s) will under-quantify the protons, skewing the integration.

  • Scans: 64 (to detect minor impurities <1%).

Step 3: Data Processing & Integration
  • Reference: Set the residual CHCl

    
     peak to 7.26 ppm (or MeOH to 3.31 ppm).
    
  • Baseline Correction: Apply automatic phase and Bernstein polynomial baseline correction.

  • Integration Zones:

    • Zone A (Terminal Methyls): 0.85–0.90 ppm (Triplet). Value = 6.00 H (Reference).

    • Zone B (Salt Carboxylate

      
      -CH
      
      
      
      ):
      2.15–2.25 ppm. Target = 2.00 H.
    • Zone C (Salt Ammonium

      
      -CH
      
      
      
      ):
      2.90–3.05 ppm. Target = 2.00 H.
    • Zone D (Impurity - Free Amine): 2.60–2.75 ppm. Target = 0.00 H.

    • Zone E (Impurity - Free Acid): 2.30–2.40 ppm. Target = 0.00 H.

Purity Calculation & Interpretation

The "Product" (Method) delivers a quantitative purity metric.

Diagram 2: Purity Decision Tree

Purity_Workflow Start Acquire 1H-NMR Spectrum (CDCl3/MeOD 4:1) Check_Split Check α-CH2 Regions (2.1-3.1 ppm) Start->Check_Split Decision_1 Are peaks present at 2.34 ppm or 2.68 ppm? Check_Split->Decision_1 Fail_1 FAIL: Free Acid/Amine Detected Incomplete Reaction Decision_1->Fail_1 Yes Pass_1 PASS: Only Salt Peaks Visible Decision_1->Pass_1 No Calc_Stoich Calculate Integration Ratio: Area(NH3+) / Area(COO-) Pass_1->Calc_Stoich Decision_2 Is Ratio 1.0 ± 0.02? Calc_Stoich->Decision_2 Success HIGH PURITY ODAP Suitable for Pharma Use Decision_2->Success Yes Fail_2 FAIL: Non-Stoichiometric Salt Recrystallization Required Decision_2->Fail_2 No

Caption: Decision tree for validating ODAP purity. Strict integration criteria ensure stoichiometric balance.

Calculation Formula

To determine the Molar Excess of either component:



Where


 represents the integration area of the specific chemical shift.

References

  • Magritek. (2021). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate. JACS Au.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). Phase behavior of the palmitic acid/palmitin system: A 2H NMR study. Biophysical Journal. Retrieved from [Link]

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of Illinois. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[1][2] Chem. Retrieved from [Link]

Sources

DSC thermal analysis of palmitic acid vs octadecylamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DSC Thermal Analysis of Palmitic Acid vs. Octadecylamine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

An Expert Guide to Physicochemical Characterization

Executive Summary

In the development of lipid-based drug delivery systems (e.g., solid lipid nanoparticles, liposomes) and phase change materials (PCMs), the interaction between fatty acids and alkylamines is critical. This guide provides a technical comparison of the thermal behaviors of Palmitic Acid (PA) , Octadecylamine (ODA) , and their resultant Octadecylammonium Palmitate (PA-ODA) Salt .[1]

Differential Scanning Calorimetry (DSC) serves as the primary validation tool to confirm salt formation.[1] The successful synthesis of the salt is thermodynamically evidenced by the disappearance of the individual component melting endotherms and the emergence of a distinct, higher-temperature phase transition characteristic of the ionic lattice.

Chemical Context & Interaction Mechanism

The formation of the salt involves a proton transfer from the carboxylic acid group of Palmitic Acid to the amine group of Octadecylamine. This acid-base reaction results in an ionic headgroup (


) stabilized by the van der Waals forces between the long alkyl chains.[1]

Reaction Scheme:


[1]
Diagram 1: Molecular Interaction Pathway

SaltFormation PA Palmitic Acid (PA) (C16 Fatty Acid) Tm ~63°C Mix Physical Mixture (No Reaction) PA->Mix Cold Mix Salt Octadecylammonium Palmitate (Ionic Salt Complex) Tm > Components PA->Salt Melt/Solvent Proton Transfer ODA Octadecylamine (ODA) (C18 Amine) Tm ~53°C ODA->Mix Cold Mix ODA->Salt Mix->Salt Heating (DSC)

Caption: Pathway from individual components to ionic salt formation via proton transfer.[1]

Experimental Protocol (DSC)

To ensure reproducibility and valid data interpretation, the following protocol is recommended for analyzing these lipidic systems.

Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-Series, Mettler Toledo DSC 3).[1] Purge Gas: Nitrogen (


) at 50 mL/min to prevent oxidation of the amine at high temperatures.
Step-by-Step Methodology:
  • Sample Preparation:

    • Components: Weigh 2–5 mg of pure PA and ODA into separate aluminum pans.

    • Salt Synthesis (In-situ): Weigh equimolar amounts of PA and ODA into a single pan. Hermetically seal the pan. Heat to 80°C (above both melting points) to allow fusion, then cool to room temperature to crystallize the salt before the analytical run.

    • Salt Synthesis (Ex-situ): Dissolve equimolar amounts in hot ethanol, crystallize, filter, and dry. Weigh 2–5 mg of the purified salt into a pan.

  • Calibration: Calibrate temperature and enthalpy using an Indium standard (

    
    , 
    
    
    
    ).
  • Thermal Cycle:

    • Equilibrate: at 0°C.

    • Heating Ramp: 5°C/min or 10°C/min to 100°C (First Heat).

    • Cooling Ramp: 5°C/min or 10°C/min to 0°C (to observe crystallization hysteresis).

    • Re-Heat: 10°C/min to 100°C (Second Heat).

  • Data Analysis: Integrate the endothermic peaks on the Second Heat to determine

    
    , 
    
    
    
    , and Enthalpy of Fusion (
    
    
    ).

Results & Discussion: Comparative Thermal Analysis

A. Palmitic Acid (Pure)[1]
  • Behavior: Palmitic acid exhibits a sharp, single endothermic peak corresponding to the melting of its crystalline lattice.

  • Key Metrics:

    • 
      : ~61.5 °C[1]
      
    • 
      : 62.9 °C [1]
      
    • 
      : ~208–212 J/g[1]
      
B. Octadecylamine (Pure)[1]
  • Behavior: ODA melts at a lower temperature than PA.[1] Impurities or absorption of

    
     (forming carbonates) can broaden this peak, so fresh samples are critical.[1]
    
  • Key Metrics:

    • 
      : ~51.0 °C[1]
      
    • 
      : 52.9 °C [1]
      
    • 
      : ~240–250 J/g[1]
      
C. Octadecylammonium Palmitate (The Salt)
  • Behavior: The salt is a distinct chemical entity. In a successful synthesis, the individual peaks at 53°C and 63°C must disappear .

  • New Phase Transition: The salt typically exhibits a higher melting point than its components due to the strong ionic interaction between the headgroups, which reinforces the crystal lattice.

  • Liquid Crystallinity: Alkylammonium salts often pass through a smectic liquid crystalline phase before becoming an isotropic liquid.[1] This may result in a small pre-transition peak or a broader melting endotherm.[1]

  • Observed Metric (Typical):

    • 
      : ~70°C – 85°C  (Dependent on specific polymorph and purity).[1]
      
    • Note: If a peak remains at ~63°C, the reaction is incomplete, and free Palmitic Acid is present.

Diagram 2: DSC Experimental Decision Tree

DSCWorkflow Start Run DSC Scan (2nd Heating) CheckPeaks Analyze Endothermic Peaks Start->CheckPeaks SinglePeakLow Single Peak ~53°C CheckPeaks->SinglePeakLow SinglePeakMid Single Peak ~63°C CheckPeaks->SinglePeakMid TwoPeaks Two Peaks (53°C & 63°C) CheckPeaks->TwoPeaks NewPeak Single New Peak (>70°C) CheckPeaks->NewPeak ResultODA Result: Pure ODA (No Reaction) SinglePeakLow->ResultODA ResultPA Result: Pure PA (No Reaction) SinglePeakMid->ResultPA ResultMix Result: Physical Mixture (Incomplete Reaction) TwoPeaks->ResultMix ResultSalt Result: PURE SALT (Octadecylammonium Palmitate) NewPeak->ResultSalt

Caption: Logic flow for interpreting DSC thermograms to verify salt formation.

Data Summary Table

MaterialMolecular FormulaMelting Point (

)
Enthalpy (

)
Thermal Event Type
Palmitic Acid

62.9 °C ~210 J/gCrystalline Melt
Octadecylamine

52.9 °C ~245 J/gCrystalline Melt
PA-ODA Salt

> 70 °C (Typical)Variable*Ionic Melt / Liquid Crystal Transition

*Note: Enthalpy of the salt is often lower than the sum of components due to the energy required to break the ionic lattice being offset by the formation of the liquid crystal phase.

Conclusion

For researchers formulating lipid nanoparticles or characterizing phase change materials, DSC is the definitive tool for verifying the interaction between Palmitic Acid and Octadecylamine.

  • Success Indicator: The complete disappearance of the 53°C and 63°C endotherms.

  • New Entity: The appearance of a new endotherm (typically

    
    ) confirms the formation of Octadecylammonium Palmitate .
    
  • Implication: This salt provides higher thermal stability and different solubility profiles compared to the free acid or amine, making it valuable for controlled release and structural stability in formulations.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 985, Palmitic Acid. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15793, Octadecylamine. Retrieved from [Link][1]

  • Mehnert, W., & Mäder, K. (2001).[1] Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews. (Grounding for lipid characterization techniques).

  • Venkatesh, G., et al. (2020).[1] Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters. MDPI.[1][2] Retrieved from [Link] (Context for fatty acid thermal derivatives).[1]

  • Sigma-Aldrich. Palmitic Acid, Octadecylamine Salt Product Information. (Verification of chemical entity CAS 87141-14-8).[1]

Sources

X-ray diffraction (XRD) patterns of octadecylammonium palmitate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Lipid Excipients: A Comparative XRD Guide to Octadecylammonium Palmitate

Introduction: The Case for Ionic Lipid Matrices

In the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), the crystallographic stability of the lipid matrix is the primary determinant of drug retention and shelf-life. Octadecylammonium palmitate (ODAP) represents a highly specialized class of lipidic excipients: the alkylammonium carboxylates. Formed via the stoichiometric proton transfer from palmitic acid (a C16 fatty acid) to octadecylamine (a C18 primary amine), ODAP functions as a "pseudo-soap" or protic ionic liquid/salt .

Unlike traditional covalent esters (e.g., cetyl palmitate) or complex triglycerides, ODAP's structure is governed by a robust, two-dimensional hydrogen-bonded ionic network at the polar headgroups. This guide objectively compares the X-ray diffraction (XRD) profiles of ODAP against conventional lipid alternatives, providing mechanistic insights into why ionic pinning offers superior polymorphic stability for advanced drug development.

Mechanistic Insights: The Causality of Phase Stability

As an Application Scientist, one of the most common failure modes I observe in nanomedicine formulation is the premature leakage of active pharmaceutical ingredients (APIs). Why do standard lipid nanoparticles leak over time? The answer lies in polymorphism.

Triglycerides typically crystallize in a thermodynamically unstable


-form (hexagonal subcell) immediately after hot-melt extrusion or sonication. Over time, they transition to the denser 

-form (orthorhombic) and finally to the highly ordered

-form (triclinic). This lattice densification physically squeezes the encapsulated API out of the matrix.

In contrast, ODAP leverages strong electrostatic interactions between the primary ammonium cation (


) and the carboxylate anion (

). This "ionic pinning" restricts the conformational freedom of the alkyl chains, locking the system into a highly ordered Smectic A (SmA) lamellar phase . The energy barrier required to disrupt this ionic network is significantly higher than the weak van der Waals forces governing triglyceride polymorphism. As a result, the matrix resists structural rearrangement. Furthermore, these alkylammonium-carboxylate couples have proven highly effective in passivating and stabilizing sensitive nanocrystal surfaces under completely aprotic conditions, showcasing their robust binding affinity .

Comparative Data: ODAP vs. Conventional Lipid Alternatives

To quantify these structural differences, Small-Angle X-ray Scattering (SAXS) is utilized to determine the lamellar d-spacing (interlayer distance), while Wide-Angle X-ray Scattering (WAXS) identifies the lateral subcell packing.

Table 1: Crystallographic and Performance Comparison of Lipid Matrices

ExcipientChemical ClassificationSAXS d-spacing (Å)WAXS Subcell PackingPolymorphic TendencyAPI Expulsion Risk
Octadecylammonium Palmitate (ODAP) Alkylammonium Carboxylate (Ionic)~38.5 - 41.2Hexagonal / OrthorhombicVery Low (Ionically pinned)Low
Cetyl Palmitate Wax Ester (Covalent)~40.5 - 42.0Orthorhombic

Triclinic
High (

)
Moderate
Glyceryl Behenate (Compritol® 888) Triglyceride Mixture~45.0 - 48.5Complex (Multiple subcells)Very High (

)
High

Data Synthesis: ODAP exhibits a d-spacing of ~39 Å. Because the fully extended theoretical length of the combined C18 and C16 chains is ~45 Å, this reduced experimental d-spacing indicates a tilted bilayer or interdigitated chain packing, stabilized by the ionic headgroups. Its resistance to transitioning into a triclinic subcell makes it a superior candidate for long-term API retention.

Experimental Protocol: Self-Validating SAXS/WAXS Workflow

To ensure reproducibility and trustworthiness in your crystallographic data, the following self-validating protocol must be used when profiling ODAP-based formulations.

Step 1: Sample Preparation & Thermal History Erasure

  • Synthesize ODAP by dissolving equimolar amounts of octadecylamine and palmitic acid in hot ethanol, followed by solvent evaporation and vacuum drying.

  • Melt the resulting ODAP powder at 85°C (well above its Krafft point/melting transition).

  • Cool the sample at a controlled rate of 2°C/min to 25°C. Equilibrate for 24 hours. Causality: This slow cooling and resting period ensures the erasure of thermal history and the establishment of the thermodynamic equilibrium phase, preventing false-positive readings of metastable states.

Step 2: Instrument Calibration (Self-Validation Step)

  • Prior to analyzing the lipid, load a Silver Behenate (AgBeh) standard into the diffractometer.

  • Acquire the SAXS pattern. AgBeh possesses a highly regular lamellar structure with a strictly known d-spacing of 58.38 Å.

  • Calibrate the

    
     zero-point shift. Causality: Because SAXS operates at very low angles, even a 0.05° misalignment can result in massive d-spacing calculation errors. The AgBeh standard structurally validates the instrument's geometry before the unknown ODAP sample is tested.
    

Step 3: XRD Data Acquisition

  • Mount the ODAP sample in a temperature-controlled capillary stage set to 25°C.

  • Expose the sample to Cu K

    
     radiation (
    
    
    
    Å) operating at 40 kV and 40 mA.
  • SAXS Acquisition: Scan from

    
     to 
    
    
    
    at a step size of 0.01°. Identify the primary (
    
    
    ) and secondary (
    
    
    ) lamellar reflections.
  • WAXS Acquisition: Scan from

    
     to 
    
    
    
    . Look for the characteristic sharp peak at ~4.1 Å (indicative of a hexagonal
    
    
    -like packing) or a doublet at 4.1 Å and 3.7 Å (orthorhombic
    
    
    -packing).

Step 4: Data Reduction

  • Apply Bragg's Law (

    
    ) to convert the 
    
    
    
    peak positions into d-spacing values.
  • Cross-reference the ratio of the SAXS peaks. A ratio of

    
     confirms a highly ordered Smectic A lamellar phase.
    

System Architecture & Workflow Visualization

G N1 ODAP Synthesis & Equilibration (Octadecylamine + Palmitic Acid) N2 Thermal Treatment (Erase Thermal History) N1->N2 24h at 25°C N3 X-Ray Diffraction (XRD) Profiling N2->N3 Cu Kα radiation N4 SAXS (1° - 10° 2θ) Lamellar d-spacing N3->N4 N5 WAXS (15° - 30° 2θ) Subcell Lateral Packing N3->N5 N6 Smectic A Phase Confirmation (Bilayer / Interdigitation) N4->N6 Bragg's Law N7 Polymorphic Stability Assessment (α vs. β' vs. β forms) N5->N7 Peak Indexing

Fig 1: Experimental workflow for the structural characterization of ODAP using SAXS and WAXS.

References

  • Greaves, T. L., & Drummond, C. J. (2015). "Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications." Chemical Reviews. URL:[Link]

  • Tanaka, S., et al. (2002). "A Novel Organic Intercalation System with Layered Polymer Crystals as the Host Compounds Derived from 1,3-Diene Carboxylic Acids." Journal of the American Chemical Society. URL:[Link]

  • Saura, A., et al. (2024). "Probing the Structural Degradation of CsPbBr3 Perovskite Nanocrystals in the Presence of H2O and H2S: How Weak Interactions and HSAB Matter." ACS Omega. URL:[Link]

Formulation Guide: Octadecylamine Palmitate vs. Stearylamine Palmitate in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipid-based drug delivery, one of the most frequent sources of formulation failure I encounter stems from a fundamental misunderstanding of lipid excipient grading. When developing cationic liposomes or solid lipid nanoparticles (SLNs) for targeted therapies—such as the delivery of indomethacin for rheumatoid arthritis[1] or nucleic acids—researchers often use the terms "octadecylamine" and "stearylamine" interchangeably.

Chemically, 1-aminooctadecane (CAS 124-30-1) is the identical base molecule for both[2]. Consequently, their palmitate salts (CAS 87141-14-8)[3] share the same theoretical molecular structure. However, in the reality of pharmaceutical sourcing, their commercial purity grades dictate radically different thermodynamic behaviors in a lipid bilayer .

This guide objectively compares high-purity Octadecylamine Palmitate with technical-grade Stearylamine Palmitate , providing the causality behind their performance differences and a self-validating experimental protocol for your next formulation.

The Nomenclature Paradox: Purity and Bilayer Dynamics

To engineer a stable liposome, you must control the packing parameter of the lipid bilayer. The distinction between these two excipients lies entirely in their synthesis and resulting acyl chain homogeneity:

  • Octadecylamine Palmitate (High-Purity): Synthetically refined to contain >99% pure C18 aliphatic chains. When hydrated, these uniform chains maximize van der Waals interactions, forming a highly ordered, rigid

    
     gel phase.
    
  • Stearylamine Palmitate (Technical Grade): Typically derived from natural sources (e.g., tallow), this grade is a heterogeneous mixture containing approximately 65-70% C18 (stearyl) and 30-35% C16 (cetyl) chains[4].

The Causality of Failure: When a technical-grade mixture is used, the mismatch in carbon chain lengths (C16 vs. C18) introduces steric hindrance and packing defects within the hydrophobic core of the liposome[5]. While this increased membrane fluidity can sometimes be exploited for rapid pH-triggered drug release, it generally leads to poor shelf-life, high polydispersity, and premature leakage of encapsulated APIs[6].

G cluster_0 Bilayer Packing Dynamics N1 Octadecylamine Palmitate (>99% C18) N3 Uniform Acyl Chains (Tight Packing) N1->N3 N2 Stearylamine Palmitate (~70% C18, ~30% C16) N4 Chain Length Mismatch (Packing Defects) N2->N4 N5 Cationic Surface Charge (+) N3->N5 High Stability N4->N5 Premature Release N6 Cellular Internalization N5->N6

Mechanistic impact of acyl chain purity on lipid bilayer dynamics and cellular uptake.

Comparative Performance Data

To illustrate the impact of these packing defects, below is a synthesized dataset comparing the physicochemical properties of indomethacin-loaded liposomes formulated with Phosphatidylcholine (PC), Cholesterol (Chol), and either Octadecylamine Palmitate or Stearylamine Palmitate (molar ratio 1:0.5:0.1)[1].

Physicochemical ParameterOctadecylamine Palmitate (>99%)Stearylamine Palmitate (~70%)Analytical Impact (Causality)
Phase Transition (

)
54.5 °C (Sharp peak)48.0 - 52.0 °C (Broad)Broad

indicates phase separation and requires wider heating margins during hydration.
Vesicle Size (Post-Extrusion) 118 ± 4 nm135 ± 8 nmUniform chains yield tighter radii of curvature and smaller vesicles.
Polydispersity Index (PDI) 0.08 ± 0.020.18 ± 0.04Packing defects in the technical grade lead to heterogeneous vesicle populations.
Zeta Potential +42.5 mV+38.2 mVSurface charge density is slightly diluted by irregular lipid domain formations.
Encapsulation Efficiency (EE%) 86.4%71.2%Tight packing traps small molecules via electrostatic and hydrophobic retention.
24h Drug Leakage (in vitro) < 12%> 25%Mismatched C16/C18 chains increase membrane permeability, causing rapid API loss.

Self-Validating Experimental Protocol: Cationic Liposome Assembly

When formulating lipid nanoparticles, a protocol must be a self-validating system. If a step fails, the protocol should alert you before you waste expensive APIs. The following thin-film hydration method utilizes built-in Quality Control (QC) checkpoints.

G A Lipid Mixture (PC:Chol:Amine) B Solvent Dissolution (CHCl3/MeOH) A->B C Rotary Evaporation (Thin Film) B->C D Hydration > Tm (Buffer + Drug) C->D E Extrusion (Size Reduction) D->E F Cationic LUVs (Validation) E->F

Step-by-step thin-film hydration workflow for cationic liposome formulation.

Step 1: Lipid Dissolution & Homogenization
  • Action: Dissolve PC, Cholesterol, and the chosen Amine Palmitate (1:0.5:0.1 molar ratio) in a 2:1 (v/v) mixture of Chloroform and Methanol.

  • Causality: The co-solvent system is critical. Chloroform dissolves the neutral lipids, while methanol ensures the complete solvation of the polar palmitate salts, preventing localized concentration gradients.

  • QC Checkpoint 1: Inspect the flask against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution of the amine salt, requiring gentle sonication.

Step 2: Thin-Film Formation
  • Action: Transfer the mixture to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40 °C and 150 RPM for 1 hour.

  • Causality: Rapid rotation creates a high-surface-area lipid film, which is essential for uniform hydration.

  • QC Checkpoint 2 (Gravimetric Validation): Weigh the flask before and after a secondary 2-hour vacuum desiccation step. A constant weight confirms the complete removal of cytotoxic residual solvents.

Step 3: High-Temperature Hydration
  • Action: Add the aqueous buffer (containing the API) to the lipid film. Rotate at 150 RPM for 45 minutes at 60 °C .

  • Causality: Hydration must occur strictly above the phase transition temperature (

    
    ) of the lipid with the highest melting point (Octadecylamine Palmitate 
    
    
    
    ~54.5 °C). Hydrating below this temperature forces the lipids into a solid-gel state, resulting in massive, insoluble lipid aggregates rather than vesicles.
  • QC Checkpoint 3: The resulting suspension should be milky and homogeneous, free of macroscopic lipid flakes.

Step 4: Size Reduction via Extrusion
  • Action: Pass the multilamellar vesicle (MLV) suspension sequentially through 400 nm, 200 nm, and 100 nm polycarbonate membranes (10 passes each) using a heated extruder (maintained at 60 °C).

  • Causality: Sequential extrusion applies sheer stress to break MLVs down into Large Unilamellar Vesicles (LUVs), ensuring a monodisperse size distribution suitable for cellular uptake.

Step 5: Final Validation & Dialysis
  • Action: Dialyze the extruded liposomes against the continuous phase buffer (MWCO 10 kDa) for 12 hours to remove unencapsulated API.

  • QC Checkpoint 4 (DLS/ELS): Perform Dynamic Light Scattering (DLS). If the PDI is > 0.15, the extrusion process was flawed or the technical-grade stearylamine caused packing defects. Do not proceed to in vitro assays until PDI is optimized.

Formulation Guidelines & Conclusion

The choice between Octadecylamine Palmitate and Stearylamine Palmitate is not merely a matter of semantics; it is a critical Quality by Design (QbD) decision.

  • For Commercial Therapeutics & Scale-Up: Always specify Octadecylamine Palmitate (>99% purity) . The uniform C18 chains guarantee reproducible

    
    , tight bilayer packing, and minimal drug leakage.
    
  • For Cost-Effective Proof-of-Concept: Stearylamine Palmitate can be utilized, provided you account for its broader phase transition and higher baseline permeability. It is particularly useful if your goal is to design a highly fluid, pH-sensitive liposome where packing defects are intentionally leveraged for rapid endosomal escape[5].

By aligning your chemical sourcing with the thermodynamic realities of lipid bilayers, you transform unpredictable nanoparticle formulations into robust, reproducible delivery systems.

References

  • National Institutes of Health (NIH). "Octadecylamine | C18H39N | CID 15793". PubChem. URL:[Link]

  • United States Department of Agriculture (USDA). "Octadecylamine - Technical Evaluation Report". Agricultural Marketing Service. URL:[Link]

  • Chemsrc. "Octadecylamine, palmitate | CAS#:87141-14-8". Chemsrc Chemical Database. URL:[Link]

  • Srinath, P. et al. "Effect of Lipid Composition of Liposomes on Biodisposition of Indomethacin in Arthritic Rats". ResearchGate. URL:[Link]

  • Belsare, P. et al. "Application of Liposomes in Treatment of Rheumatoid Arthritis: Quo Vadis". PubMed Central (PMC). URL:[Link]

  • Bastos, M. et al. "Formation of pH-Sensitive Cationic Liposomes from a Binary Mixture of Monoalkylated Primary Amine and Cholesterol". ResearchGate. URL:[Link]

Sources

A Senior Application Scientist's Guide to Contact Angle Measurement for Validating Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of materials science and drug development, the term "hydrophobic" is not merely a qualitative descriptor but a quantifiable performance metric. For researchers, scientists, and drug development professionals, the ability to precisely and accurately validate the hydrophobicity of a coating is paramount. This guide provides an in-depth, technically-grounded comparison of contact angle measurement techniques, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our focus is on establishing a self-validating system for robust and reproducible characterization of hydrophobic coatings.

The Cornerstone of Hydrophobicity: Understanding the Contact Angle

The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[1] It provides a quantitative measure of a surface's wettability.[1][2][3] For aqueous solutions, a contact angle greater than 90° indicates a hydrophobic surface, where the liquid minimizes contact and beads up.[1][3] Conversely, a contact angle less than 90° signifies a hydrophilic surface, where the liquid spreads.[1] A superhydrophobic surface, a highly desirable characteristic for applications like self-cleaning and anti-icing, is defined by a static water contact angle greater than 150° and low contact angle hysteresis.[3][4]

The fundamental principle governing this behavior is the balance of interfacial tensions, described by Young's equation:

γsv = γsl + γlv cos(θ)

where γsv, γsl, and γlv represent the solid-vapor, solid-liquid, and liquid-vapor interfacial tensions, respectively.[1][2][5][6] This equation, however, assumes an ideal surface—one that is perfectly smooth, chemically homogeneous, rigid, and non-reactive.[5][7][8] Real-world surfaces are rarely ideal, which necessitates more sophisticated measurement techniques to obtain meaningful data.

Static vs. Dynamic Contact Angle: A Critical Distinction

The most common and straightforward measurement is the static contact angle , often measured using the sessile drop method.[1][5][9][10] In this technique, a droplet of liquid is placed on the solid surface, and the stationary angle is measured.[5][11][12] While simple and quick, static measurements provide only a snapshot of the surface's properties at a single location and may not fully capture the complexities of real-world surfaces.[5][13]

Dynamic contact angle measurements, on the other hand, provide a more comprehensive understanding of a surface's wetting behavior by observing the contact line as it moves.[2][7] This is crucial for hydrophobic coatings, as it reveals information about surface heterogeneity, roughness, and the presence of contaminants.[1][7][13] The two key parameters in dynamic measurements are the advancing contact angle (θA) and the receding contact angle (θR) .

  • Advancing Contact Angle (θA): This is the maximum stable contact angle, measured as the liquid front advances over a dry surface.[1][9][11]

  • Receding Contact Angle (θR): This is the minimum stable contact angle, measured as the liquid front recedes from a wetted surface.[9][11][14]

The difference between the advancing and receding angles is known as contact angle hysteresis (CAH) .[1][2][9][11]

CAH = θA - θR

Low hysteresis is a key indicator of a high-quality, homogeneous hydrophobic surface, where droplets can easily roll off.[1][3][15] Significant hysteresis suggests surface defects, chemical heterogeneity, or roughness that can "pin" the contact line.[1][16][17]

Key Factors Influencing Contact Angle Measurements

To ensure the integrity of your validation data, it is crucial to understand and control the variables that can affect contact angle measurements.

  • Surface Roughness: Roughness can amplify the inherent wetting properties of a surface.[18][19][20][21] For a hydrophobic material, increasing roughness will generally increase the apparent contact angle.[19][20] This is described by the Wenzel and Cassie-Baxter models.[1][22]

  • Chemical Heterogeneity: Variations in the chemical composition of the surface can lead to a range of contact angles and significant hysteresis.[1][19]

  • Liquid Properties: The surface tension, viscosity, and density of the test liquid directly impact the contact angle.[23] It is essential to use pure, well-characterized liquids for testing.

  • Environmental Conditions: Temperature, humidity, and atmospheric pressure can all influence measurements.[18][23] For instance, temperature changes can alter the surface tension of the liquid.[18][23]

Comparison of Contact Angle Measurement Methodologies

Several techniques are available for measuring contact angles, each with its own advantages and limitations. The choice of method should be dictated by the specific application, sample geometry, and the desired level of detail.

Method Principle Measures Advantages Limitations
Sessile Drop An optical goniometer captures the profile of a stationary liquid droplet on a solid surface.[1][9]Static Contact AngleSimple, fast, and widely used for routine quality control.[10][24]Provides limited information on surface heterogeneity; sensitive to placement.[5]
Tilting Base A droplet is placed on a surface that is gradually tilted. The angles at the leading (advancing) and trailing (receding) edges are measured just as the droplet begins to move.[1][5][25]Advancing and Receding Angles, Roll-off AngleProvides dynamic information and a direct measure of droplet adhesion.Can be influenced by droplet volume and tilting speed.
Needle-in/Volume Changing The volume of a sessile drop is gradually increased (for advancing angle) or decreased (for receding angle) through a needle inserted into the drop.[1][5][9][14][26]Advancing and Receding AnglesPrecise control over the contact line movement.The needle can sometimes disturb the droplet shape.
Wilhelmy Plate A force tensiometer measures the force exerted on a thin plate as it is immersed into or withdrawn from a liquid. The contact angle is calculated from the measured force.[23][25]Advancing and Receding AnglesHighly accurate and reproducible for uniform surfaces; provides an average over the wetted perimeter.Requires samples with a uniform perimeter and is not suitable for localized measurements.[2]
Captive Bubble An air bubble is injected beneath a solid surface submerged in a liquid.[27][28][29]Static and Dynamic AnglesIdeal for samples that must remain hydrated (e.g., hydrogels, contact lenses) or for studying solid-liquid-liquid interfaces.[5][27][28]The setup is more complex than the sessile drop method.

Experimental Workflow for Hydrophobic Coating Validation

A robust validation protocol should be a self-validating system, incorporating multiple measurement types and rigorous data analysis.

G cluster_prep 1. Sample Preparation cluster_measure 2. Contact Angle Measurement cluster_analysis 3. Data Analysis & Validation Prep1 Clean Substrate Prep2 Apply Hydrophobic Coating Prep1->Prep2 Prep3 Cure/Dry Coating Prep2->Prep3 Static Static Contact Angle (Sessile Drop) (n >= 5 locations) Prep3->Static Conditioned Sample Dynamic Dynamic Contact Angle (Tilting Base or Needle-in) (n >= 3 locations) Prep3->Dynamic Roughness Surface Roughness Measurement (Optional but Recommended) Prep3->Roughness Stats Calculate Mean, Standard Deviation Static->Stats Hysteresis Calculate Contact Angle Hysteresis Dynamic->Hysteresis SFE Calculate Surface Free Energy (Optional) Roughness->SFE Report Generate Report Stats->Report Hysteresis->Report SFE->Report

Caption: A comprehensive workflow for validating hydrophobic coatings.

Protocol 1: Static Contact Angle Measurement (Sessile Drop Method)

  • Instrument Calibration: Ensure the goniometer is calibrated using a standard calibration grid.

  • Sample Preparation: Place the coated substrate on the sample stage. Ensure the surface is level and free of dust or contaminants.

  • Droplet Deposition: Using a high-precision syringe, dispense a droplet of deionized water (typically 2-5 µL) onto the surface. The needle should be close to the surface to minimize the impact velocity.

  • Image Capture: Immediately capture a high-resolution image of the droplet profile.

  • Angle Measurement: Use the instrument's software to fit the droplet shape and calculate the static contact angle.

  • Statistical Validation: Repeat the measurement at a minimum of five different locations on the sample surface to assess uniformity.[11]

Protocol 2: Dynamic Contact Angle Measurement (Tilting Base Method)

  • Sample Setup: Mount the coated substrate on the tilting stage of the goniometer.

  • Droplet Placement: Dispense a water droplet of a specified volume (e.g., 10 µL) onto the center of the surface.

  • Tilting and Recording: Gradually increase the tilt angle of the stage at a constant rate (e.g., 1°/second). Record a video of the droplet.

  • Data Extraction: From the video, identify the frame just before the droplet begins to move. Measure the contact angle at the advancing (downhill) and receding (uphill) edges of the droplet. The angle of the stage at this point is the roll-off angle.

  • Replication: Repeat the measurement at least three times on different areas of the surface.

Beyond Contact Angle: Surface Free Energy (SFE)

For a deeper understanding of the surface chemistry, the contact angles of several probe liquids with known surface tension components (polar and dispersive) can be used to calculate the Surface Free Energy (SFE) of the solid coating.[24][30][31][32] SFE is a measure of the excess energy at the surface compared to the bulk and is a fundamental property of the material.[31][33][34]

Commonly used models for SFE calculation include:

  • Owens-Wendt-Rabel-Kaelble (OWRK): This popular model separates SFE into dispersive and polar components.[31][34][35][36] It requires measuring the contact angle with at least two liquids, typically one polar (like water) and one non-polar (like diiodomethane).[32]

  • Acid-Base (van Oss-Chaudhury-Good): This model further divides the polar component into Lewis acid and Lewis base parameters, providing more detailed insight into the surface's interaction potential.[31][33][37][38] This method requires at least three probe liquids with known acid-base characteristics.[33]

G cluster_input Inputs cluster_output Outputs CA1 Contact Angle (Liquid 1) Model SFE Calculation Model (e.g., OWRK) CA1->Model CA2 Contact Angle (Liquid 2) CA2->Model ST1 Surface Tension (Liquid 1) ST1->Model ST2 Surface Tension (Liquid 2) ST2->Model SFE_total Total Surface Free Energy SFE_polar Polar Component SFE_disp Dispersive Component Model->SFE_total Model->SFE_polar Model->SFE_disp

Caption: Relationship between inputs and outputs for SFE calculation.

Conclusion: A Framework for Trustworthy Validation

The validation of hydrophobic coatings demands more than a single static contact angle measurement. By employing a combination of static and dynamic techniques, understanding the critical factors that influence these measurements, and, where necessary, delving into surface free energy calculations, researchers can build a comprehensive and reliable picture of their coating's performance. This multi-faceted approach, grounded in the principles of causality and self-validation, ensures that the data generated is not just a number, but a true reflection of the surface's interaction with its environment. This robust framework provides the trustworthiness required for critical applications in research and drug development.

References

  • Contact Angle Hysteresis Characterization of Textured Super-Hydrophobic Surfaces. (n.d.).
  • Contact angle – What is it and how do you measure it?. (n.d.).
  • Contact Angle Measurement. (n.d.). Measurlabs.
  • Contact Angle: Definition, Equation, and Factors Affecting It. (2023, July 13). Science Facts.
  • ASTM F22-13 Standard Test Method for Hydrophobic Surface Films by Water Breakage Test. (n.d.).
  • A Review of Factors that Affect Contact Angle and Implications for Flotation Practice. (n.d.).
  • Surface Energy: Formula & Definition. (n.d.). Ossila.
  • Contact Angle Measurement: The Definitive Guide (2026). (2024, August 17). Droplet Lab.
  • Captive bubble method. (n.d.). Wikipedia.
  • Calculation of surface free energy (SFE) from contact angle results. (n.d.).
  • Sessile drop technique. (n.d.). Wikipedia.
  • Estimating advancing and receding contact angles for pure and mixed liquids on smooth solid surfaces using the PCP-SAFT equation of state. (2025, February 19). RSC Publishing.
  • 10 Essential Steps for Achieving Reproducible Contact Angle. (n.d.). Droplet Lab.
  • Receding angle. (n.d.). KRÜSS Scientific.
  • 7 ways to measure contact angle. (2021, May 25). Biolin Scientific.
  • Contact Angle Measurements and Wettability. (n.d.). Nanoscience Instruments.
  • How does Surface Roughness Affect Contact Angle Measurements?. (n.d.).
  • Dynamic vs. Static Contact Angle Test: Which to Choose. (2025, July 28). KeyLink.
  • Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. (n.d.).
  • The Captive Bubble Method Explained. (n.d.). DataPhysics Instruments.
  • Static and dynamic contact angles and their measurement techniques. (n.d.). HubSpot.
  • All About Superhydrophobicity Oleophobicity And Contact Angle. (2026, March 4). Infinita Lab.
  • Surface free energy with Acid-Base method. (2024, June 25). Biolin Scientific.
  • Beyond the Static: The Importance of Measuring Dynamic Contact Angles. (2024, August 14).
  • Standard and Norms. (n.d.). KRÜSS Scientific.
  • Surface Energy vs Acid/Base Properties: Effect on Adhesion. (2026, February 26). Patsnap Eureka.
  • Contact Angle in Surface Treatment. (n.d.). NTSN - NanoTech Solutions.
  • ASTM C813 Standard Test Method for Hydrophobic Contamination on Glass by Contact Angle Measurement US Lab. (2025, June 7). MaTestLab.
  • Contact Angle Hysteresis on Regular Pillar-like Hydrophobic Surfaces. (2007, December 8). Langmuir.
  • Sessile Drop Method: Critical Analysis and Optimization for Measuring the Contact Angle of an Ion-Exchange Membrane Surface. (2022, August 4). PMC.
  • High contact angle hysteresis of superhydrophobic surfaces: Hydrophobic defects. (2009, August 11). Applied Physics Letters.
  • How can I calculate surface energy from contact angle measurement?. (2017, September 23). ResearchGate.
  • Captive bubble method – Knowledge and References. (n.d.). Taylor & Francis.
  • What is a sessile drop method?. (2021, April 27). Biolin Scientific.
  • Contact Angle Measurements. (n.d.). Ebatco Lab Services.
  • Roughness effects on contact angle measurements. (n.d.).
  • Static and dynamic contact angle measurements. (A) Diagram of the... (n.d.). ResearchGate.
  • ramé-hart Standards. (n.d.).
  • a different view and a trivial recipe for low hysteresis hydrophobic surfaces. (n.d.). Faraday Discussions.
  • Contact-Angle Hysteresis on Super-Hydrophobic Surfaces. (2004, October 2). Langmuir - ACS Publications.
  • Study on the Surface Energy of Graphene by Contact Angle Measurements. (2014, July 1). Langmuir.
  • How to utilize contact angles in surface characterization: Roughness corrected contact angle. (2022, July 5).
  • Surface Roughness in Contact Angle Measurements - A Theoretical Perspective. (n.d.).
  • Influence of surface roughness on contact angle and wettability. (n.d.). HubSpot.
  • Acid–base surface free energies of solids and the definition of scales in the Good–van Oss–Chaudhury theory. (2012, April 2). Taylor & Francis.
  • Surface energy. (n.d.). Wikipedia.

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TGA degradation profiles of palmitic acid octadecylamine salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermogravimetric Degradation Profiles of Palmitic Acid Octadecylamine Salt

This guide provides a comprehensive comparison of the thermal degradation profiles of palmitic acid, octadecylamine, and their resulting ionic salt, as characterized by Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals who utilize fatty acid-amine salts in formulations and require a deep understanding of their thermal stability. The insights provided herein are derived from established principles of thermal analysis and data on analogous compounds, offering a predictive framework for the behavior of palmitic acid octadecylamine salt.

Introduction

Long-chain fatty acid-amine salts are gaining traction in advanced material science and pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The formation of an ionic salt between a fatty acid like palmitic acid (PA) and a long-chain amine such as octadecylamine (ODA) can significantly alter the physicochemical properties of the individual components, including melting point, solubility, and, critically, thermal stability.

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability and decomposition profile of materials.[1] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial data on decomposition temperatures, the presence of volatiles, and compositional analysis.[2] Understanding the TGA profile of palmitic acid octadecylamine (PA-ODA) salt is vital for defining processing limits, predicting shelf-life, and ensuring the integrity of final products.

This guide will first detail the individual thermal behaviors of palmitic acid and octadecylamine. It will then present a synthesized degradation profile for the PA-ODA salt, explaining the mechanistic differences in decomposition compared to its precursors. Finally, a standardized experimental protocol for obtaining these profiles is provided, ensuring data integrity and reproducibility.

Thermal Profiles of the Precursors

The thermal stability of the PA-ODA salt is best understood by first examining its constituent parts. The acid-base reaction between the carboxylic acid group of palmitic acid and the primary amine group of octadecylamine forms an ammonium-carboxylate salt. The thermal degradation of this salt is intrinsically linked to the properties of these precursors.

Palmitic Acid (Hexadecanoic Acid)

Palmitic acid is a common 16-carbon saturated fatty acid.[3] Its thermal degradation under an inert atmosphere is primarily characterized by a single-stage mass loss corresponding to its volatilization.

  • TGA Profile: The degradation of palmitic acid begins at temperatures above 130°C, with the main decomposition event occurring as it boils. Studies have shown a single, well-defined mass loss step. For instance, one study observed the decomposition of palmitic acid starting at 136 °C and ending at 420 °C, with a maximum decomposition rate at 250 °C.[4] Another analysis reported volatilization and degradation patterns for use in biodiesel production research.[5]

Octadecylamine (1-Aminooctadecane)

Octadecylamine is an 18-carbon primary alkyl amine.[6] Like palmitic acid, its thermal behavior in an inert environment is dominated by volatilization.

  • TGA Profile: As a pure compound, octadecylamine is expected to exhibit a single, sharp mass loss event corresponding to its boiling point, which is approximately 347°C at atmospheric pressure.[7][8] The onset of mass loss in a TGA experiment would occur at a lower temperature, consistent with the start of significant vapor pressure generation.

Predicted TGA Degradation Profile of Palmitic Acid Octadecylamine Salt

The formation of an ionic bond between palmitic acid and octadecylamine creates a new entity with distinct thermal properties. The salt is predicted to have a higher initial degradation temperature than its individual components due to the energy required to break the ionic interaction. The degradation is likely to be a multi-step process.

  • Initial Decomposition (Salt Dissociation): The first thermal event is the dissociation of the salt back into its constituent free fatty acid and amine. This step requires overcoming the electrostatic attraction of the ammonium-carboxylate bond. This dissociation is expected to occur at a temperature significantly higher than the melting point of either precursor.

  • Volatilization of Components: Following dissociation, the now-liberated palmitic acid and octadecylamine will volatilize, resulting in a significant mass loss. This stage may appear as a single, broad event or two overlapping events in the TGA curve, reflecting the respective volatilities of the acid and the amine.

  • Alternative Pathway (Amide Formation): At elevated temperatures, an alternative degradation pathway exists for amine salts: dehydration to form an amide.[9] This reaction involves the formation of a covalent bond between the acyl group of the acid and the nitrogen of the amine, with the elimination of a water molecule. The resulting N-octadecylpalmitamide would have a much higher boiling point and would degrade at a significantly higher temperature than either of the precursors. This would be observed as a later, higher-temperature mass loss event in the TGA profile.

Comparative Analysis of TGA Profiles

The key distinctions in the thermal degradation profiles are summarized below. The values for the PA-ODA salt are predictive and serve as a basis for experimental verification.

CompoundOnset Temp. (T_onset) (°C)Peak Degradation Temp. (°C)Primary Degradation MechanismExpected Mass Loss Steps
Palmitic Acid ~140 - 180~250 - 300Volatilization1
Octadecylamine ~180 - 220~300 - 350Volatilization1
PA-ODA Salt (Predicted) ~220 - 260>300Salt dissociation followed by volatilization, potential for amide formation1 to 2

Standardized Experimental Protocol for TGA

To ensure the acquisition of accurate and reproducible data, a standardized protocol is essential. This methodology is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[10][11][12]

Instrumentation and Materials
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of a heating rate of at least 10 °C/min up to 600 °C.

  • Sample Pans: Inert pans, typically platinum or alumina.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

  • Samples: Palmitic acid, octadecylamine, and pre-synthesized palmitic acid octadecylamine salt.

  • Analytical Balance: Accurate to ±0.01 mg.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_run Execution & Analysis cluster_post Post-Processing A 1. Sample Weighing (5-10 mg) C 3. TGA Setup (Gas Flow, Program) A->C B 2. Instrument Calibration (Mass and Temperature) B->C D 4. Equilibrate at 30°C (Isothermal) C->D E 5. Temperature Ramp (10 °C/min to 600 °C) D->E F 6. Data Acquisition (Mass vs. Temperature) E->F G 7. Data Analysis (Plot TGA & DTG curves) F->G H 8. Determine Key Metrics (Tonset, Tpeak, Mass Loss %) G->H

Caption: Standardized workflow for Thermogravimetric Analysis of lipid-based materials.

Step-by-Step Procedure
  • Instrument Preparation: Turn on the TGA instrument and the nitrogen purge gas. Allow the system to stabilize. Perform mass and temperature calibrations as per manufacturer guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan. Record the exact mass.

  • Loading and Sealing: Place the sample pan into the TGA furnace. Ensure the instrument is properly sealed.

  • TGA Program Setup:

    • Purge Gas: Set the nitrogen flow rate to 50 mL/min.[13]

    • Initial Step: Equilibrate the sample at 30 °C for 10 minutes to ensure thermal stability before ramping.

    • Heating Step: Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.[5][13] This rate provides a good balance between resolution and experiment time.

    • Data Collection: Record mass, time, and temperature throughout the experiment.

  • Post-Analysis: Once the run is complete, allow the furnace to cool. Analyze the resulting data by plotting the percentage of mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss.[14]

Mechanistic Degradation Pathway

The thermal degradation of the PA-ODA salt involves competing pathways that are dictated by kinetics and temperature. The primary expected pathway is the dissociation of the salt, while the secondary pathway involves amide formation.

Degradation_Pathway cluster_path1 Pathway 1: Dissociation (Major) cluster_path2 Pathway 2: Amide Formation (Minor) Salt Palmitic Acid Octadecylamine Salt (Solid) PA Palmitic Acid (Gas/Liquid) Salt->PA ΔT ODA Octadecylamine (Gas/Liquid) Salt->ODA ΔT Amide N-Octadecylpalmitamide (Liquid) Salt->Amide ΔT, -H₂O Water Water (Gas)

Caption: Potential thermal degradation pathways for palmitic acid octadecylamine salt.

This dual-pathway nature explains why the TGA curve for the salt may be more complex than for the individual components. The relative contribution of each pathway can be influenced by factors such as the heating rate and the surrounding atmosphere.

Conclusion

The thermal stability of palmitic acid octadecylamine salt is superior to that of its individual precursors, palmitic acid and octadecylamine. TGA reveals that while the precursors undergo a simple, single-step volatilization, the salt is predicted to exhibit a more complex, higher-temperature degradation profile initiated by the dissociation of the ionic bond. A secondary, competing pathway involving amide formation may also occur at elevated temperatures.

This guide provides a foundational understanding and a robust experimental framework for researchers working with fatty acid-amine systems. By employing the standardized TGA protocol outlined herein, scientists can accurately characterize the thermal stability of their materials, enabling informed decisions in process development and formulation design for pharmaceutical and material science applications.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [10][11][12][15]

  • Intertek, Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [2]

  • Onwudili, J. A., & Williams, P. T. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Aston Publications Explorer. [5]

  • López, J., et al. (2018). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. [9]

  • BenchChem, An In-depth Technical Guide to the Thermal Properties and Melting Point of Stearyl Palmitate. [1]

  • Sari, A., & Al-Sulaiman, F. A. (2021). Study of Capric–Palmitic Acid/Clay Minerals as Form-Stable Composite Phase-Change Materials for Thermal Energy Storage. ACS Omega. [4]

  • Martinez-Abreu, J., et al. (2021). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. PMC. [13]

  • Wikipedia, Palmitic acid. [3]

  • Sigma-Aldrich, Octadecylamine 97. [6]

  • Good Scents Company, Octadecylamine. [7]

  • Ataman Kimya, OCTADECYLAMINE.

  • Lei, Z., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. [14]

  • Agricultural Marketing Service, Octadecylamine. [8]

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Technical Guide: Octadecylammonium Palmitate vs. Standard Cationic Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Octadecylammonium Palmitate (a representative catanionic surfactant system) and Standard Cationic Surfactants (e.g., CTAB, DOTAP).

This analysis focuses on the application of these materials in drug delivery , specifically regarding vesicle formation, thermodynamic stability, and cytotoxicity profiles.

Executive Summary

Octadecylammonium Palmitate is a catanionic surfactant formed by the electrostatic ion-pairing of octadecylamine (stearylamine, cationic) and palmitic acid (anionic). Unlike standard quaternary ammonium surfactants (e.g., CTAB, DOTAP) which are permanently charged and often cytotoxic, Octadecylammonium Palmitate forms spontaneous, thermodynamically stable vesicles with tunable pH sensitivity and reduced toxicity.

This guide compares the physicochemical behavior of this ion-pair amphiphile against traditional cationic surfactants, providing protocols for the generation of stable catanionic vesicles ("Catanosomes") for drug encapsulation.

Comparative Analysis: Catanionic vs. Cationic Systems

The fundamental difference lies in the thermodynamic state of the assemblies. Standard cationic liposomes are kinetically trapped (metastable) and require energy (sonication/extrusion) to form. Octadecylammonium Palmitate vesicles form spontaneously due to the unique geometry of the ion pair.

Table 1: Physicochemical Performance Matrix
FeatureOctadecylammonium Palmitate (Catanionic)Standard Cationic Surfactants (CTAB, DOTAP)
Molecular Class Ion-Pair Amphiphile (Weak Acid + Weak Base)Quaternary Ammonium Salt (Permanently Charged)
Vesicle Formation Spontaneous (Equilibrium Structure)Energy-Dependent (Requires Extrusion/Sonication)
Thermodynamic Stability High (Stable for months/years)Low to Moderate (Prone to fusion/aggregation)
Zeta Potential pH-Dependent (Tunable: + / 0 / -)Permanently Positive (typically > +30 mV)
Cytotoxicity (

)
Lower (Charge shielding in bilayer)High (Membrane disruption/lysis)
Critical Aggregation Very Low CMC (Strong hydrophobic effect)Moderate CMC (e.g., CTAB ~0.9 mM)
Drug Release Mechanism pH-Triggered (Ion-pair dissociation)Diffusion or Degradation
Key Mechanistic Insight: The "Pseudo-Double Tail" Effect

In Octadecylammonium Palmitate, the electrostatic attraction between the cationic head (


) and the anionic head (

) effectively neutralizes the headgroup repulsion. This allows the two single-chain surfactants to pack tightly, mimicking a double-tailed phospholipid .
  • Standard Cationics (CTAB): Large headgroup repulsion

    
     High curvature 
    
    
    
    Forms Micelles .
  • Octadecylammonium Palmitate: Zero/Low headgroup repulsion

    
     Low curvature 
    
    
    
    Forms Bilayers/Vesicles .

Visualizing the Assembly Mechanism

The following diagram illustrates the formation pathway differences between the spontaneous catanionic assembly and the forced cationic assembly.

G cluster_0 Precursors cluster_1 cluster_2 Assembly Outcome SA Octadecylamine (Cationic C18) IonPair Ion-Pair Formation (Headgroup Neutralization) SA->IonPair Mix 1:1 PA Palmitic Acid (Anionic C16) PA->IonPair CTAB CTAB / DOTAP (Standard Cationic) Repulsion Headgroup Repulsion (High Curvature) CTAB->Repulsion Hydration Vesicle Spontaneous Vesicle (Thermodynamically Stable) IonPair->Vesicle Self-Assembly (No Energy Input) Repulsion->Vesicle Requires Energy (Sonication/Extrusion) Micelle Micelle / Unstable Liposome (Kinetically Trapped) Repulsion->Micelle Spontaneous

Caption: Comparative assembly pathways. Octadecylammonium palmitate forms stable vesicles spontaneously via ion-pairing, whereas standard cationics favor micelles or require energy to form vesicles.

Experimental Protocols

Protocol A: Preparation of Octadecylammonium Palmitate Vesicles

This protocol relies on the solvent injection method modified for ion-pair formation. This system yields vesicles with a mean diameter of 150–300 nm.

Materials:

  • Octadecylamine (Stearylamine), >98% purity.

  • Palmitic Acid, >99% purity.

  • Ethanol (Absolute).

  • Deionized Water (Milli-Q).

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of Octadecylamine and Palmitic Acid separately in absolute ethanol. Warm to 45°C to ensure complete dissolution.

  • Ion-Pair Mixing: Mix the two stock solutions in a 1:1 molar ratio in a glass vial. The solution should remain clear.

    • Note: Varying the ratio (e.g., 1.2:1) will impart a net charge and affect zeta potential.

  • Solvent Injection: Inject the ethanolic mixture rapidly into a magnetically stirred volume of deionized water (pre-heated to 50°C) using a syringe. The solvent:water ratio should be 1:10 (v/v).

  • Spontaneous Assembly: A milky turbidity will appear immediately, indicating vesicle formation. Continue stirring for 30 minutes at 50°C.

  • Solvent Removal: Remove ethanol using a rotary evaporator under reduced pressure at 50°C, or by dialysis against water for 24 hours.

  • Characterization: Measure size and zeta potential using Dynamic Light Scattering (DLS). The expected Zeta Potential at pH 7.0 is near neutral or slightly positive due to amine protonation.

Protocol B: Cytotoxicity Assessment (MTT Assay)

To validate the safety profile compared to CTAB.

  • Cell Line: Use fibroblasts (e.g., L929) or macrophages (RAW 264.7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment: Treat cells with increasing concentrations (1–100

    
    M) of:
    
    • Group A: Octadecylammonium Palmitate Vesicles.

    • Group B: CTAB micelles.

    • Group C: DOTAP liposomes.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation: The

    
     for CTAB should be 
    
    
    
    M (highly toxic). The
    
    
    for Octadecylammonium Palmitate should be significantly higher (
    
    
    M), demonstrating improved biocompatibility.

Critical Analysis of Stability & pH Sensitivity

Thermodynamic Stability

Standard cationic liposomes (e.g., DOTAP/Cholesterol) are metastable . Over time, they tend to aggregate or fuse to reduce surface energy, leading to drug leakage.[1]

  • Evidence: Octadecylammonium palmitate vesicles have been reported to remain stable for months without phase separation because the vesicle state is the equilibrium phase for this catanionic mixture [1].

pH-Triggered Release

The Octadecylammonium Palmitate system is dual pH-sensitive:

  • Acidic pH (< 5): The Palmitic Acid carboxyl group becomes protonated (

    
    ), breaking the ion pair. The vesicle destabilizes, releasing the payload.
    
  • Basic pH (> 10): The Octadecylamine ammonium group deprotonates (

    
    ), also breaking the ion pair.
    
  • Application: This is ideal for endosomal escape (acidic environment) or tumor-targeted delivery [2].

References

  • Kaler, E. W., et al. (1989). "Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants." Science, 245(4924), 1371-1374. Link

  • Hao, J., et al. (2004). "Vesicle formation in the catanionic mixtures of octadecyl trimethyl ammonium chloride and sodium laurate." Langmuir, 20(26), 11359-11362. Link

  • Liu, Y., et al. (2012). "Formation of pH-Sensitive Cationic Liposomes from a Binary Mixture of Monoalkylated Primary Amine and Cholesterol." Langmuir, 28(38), 13668–13674.[2] Link

  • Vyas, S. P., et al. (2014). "Liposomal toxicity: A 'seem to be' concern for formulation technologists." Journal of Drug Delivery and Therapeutics, 4(4), 137-144.[3] Link

Sources

Validation of Salt Formation: A Comparative Guide to Proton Transfer Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone strategy to enhance its physicochemical and biopharmaceutical properties.[1][2] Properties such as solubility, dissolution rate, stability, and manufacturability can be significantly improved through judicious salt selection.[1][2][3] However, the mere combination of an acidic and a basic molecule does not guarantee the formation of a salt. The critical event is the transfer of a proton from the acid to the base, resulting in the formation of an ion pair. Distinguishing a true salt from a cocrystal, where the components are held together by non-ionic interactions like hydrogen bonding, is a critical analytical challenge with profound implications for a drug's performance and patentability.[4][5]

This guide provides a comprehensive comparison of analytical techniques used to validate salt formation by confirming proton transfer. We will delve into the theoretical underpinnings, practical applications, and relative strengths and weaknesses of each method, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their salt screening and selection processes.

The Guiding Principle: The pKa Rule

A fundamental guideline for predicting salt formation is the "pKa rule." This rule states that for a stable salt to form, the pKa of the basic component should be at least two to three pH units higher than the pKa of the acidic component (ΔpKa = pKa(base) - pKa(acid) > 2-3).[1][6] This difference in acidity and basicity creates a strong driving force for proton transfer. While a ΔpKa greater than 3 almost always results in salt formation, and a ΔpKa less than 0 typically leads to a cocrystal, the region between 0 and 3 is ambiguous and requires experimental verification.[5][7] It's also important to note that the pKa rule is an empirical guideline and can be influenced by factors such as solvent and temperature.[5]

Definitive Confirmation: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining whether a salt or a cocrystal has been formed.[5] By providing a three-dimensional map of the electron density within a crystal, SCXRD can precisely locate the positions of all atoms, including hydrogen atoms, and thus directly visualize the protonation state of the acidic and basic functional groups.[8][9]

Core Strengths:
  • Unambiguous Determination: Provides direct evidence of proton transfer by locating the proton on the base.

  • Detailed Structural Information: Elucidates bond lengths, angles, and intermolecular interactions, offering a complete picture of the crystal structure.[9]

  • Absolute Configuration: Can determine the absolute stereochemistry of chiral molecules.[8][10][11][12]

Limitations:
  • Crystal Growth: The primary challenge is the necessity of growing single crystals of suitable size and quality, which can be a time-consuming and often unsuccessful process.[5]

  • Resource Intensive: Requires specialized equipment and expertise.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for SCXRD analysis.

Spectroscopic Techniques: Probing the Molecular Environment

When single crystals are not available, a suite of spectroscopic techniques can provide strong indirect evidence of proton transfer by probing changes in the molecular vibrations and electronic environments of the functional groups involved in the potential salt formation.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceuticals.[13][14][15] It is particularly adept at distinguishing between salts and cocrystals by examining the local chemical environment of specific atomic nuclei, most commonly ¹³C and ¹⁵N.[4]

Key Principles for Salt Validation:
  • Chemical Shift Changes: Protonation of a basic nitrogen atom leads to a significant change in its electronic environment, resulting in a measurable shift in its ¹⁵N NMR signal.[4] Similarly, changes in the chemical shifts of carbon atoms adjacent to the acidic and basic groups can also be indicative of proton transfer.

  • ¹H-¹⁵N Dipolar Coupling: The presence of a covalent N-H bond in a salt can be confirmed by measuring the dipolar coupling between the proton and the nitrogen nucleus.[4]

Advantages:
  • High Sensitivity to Local Environment: Provides detailed information about the immediate surroundings of the nuclei being studied.[4]

  • Quantitative Analysis: Can be used to determine the stoichiometry of the salt.[15]

  • Amenable to Powdered Samples: Does not require single crystals.

Limitations:
  • Lower Resolution than Solution NMR: Spectra can have broader lines, sometimes making interpretation more complex.

  • Sensitivity: Natural abundance of ¹⁵N is low, which can lead to long acquisition times, though techniques like Dynamic Nuclear Polarization (DNP) can significantly enhance sensitivity.[4]

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[16][17][18][19] The formation of a salt leads to distinct changes in the vibrational spectra of the acidic and basic functional groups.

Key Spectral Signatures of Proton Transfer:
  • Carboxylic Acids: In a cocrystal, the C=O stretching vibration of a carboxylic acid is typically observed around 1700 cm⁻¹. Upon salt formation, the carboxylate anion (COO⁻) is formed, which exhibits two characteristic stretches: an asymmetric stretch around 1610-1550 cm⁻¹ and a symmetric stretch around 1420-1300 cm⁻¹.

  • Amines: The N-H stretching vibrations of a primary or secondary amine in a cocrystal appear in the 3500-3300 cm⁻¹ region. Upon protonation to form an ammonium salt (NH₃⁺ or NH₂⁺R), these bands shift to lower frequencies and broaden, often appearing in the 3200-2800 cm⁻¹ range.

Advantages:
  • Rapid and Non-destructive: Analysis is typically fast and requires minimal sample preparation.

  • Widely Available: IR and Raman spectrometers are common in analytical laboratories.

  • Complementary Information: IR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability, providing a more complete vibrational picture.[18]

Limitations:
  • Spectral Overlap: In complex molecules, spectral features can overlap, making definitive assignments challenging.

  • Water Interference in IR: Water has strong IR absorption bands that can obscure important spectral regions, whereas Raman is less sensitive to water.[16]

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide direct evidence of the protonation state of atoms, particularly nitrogen.[20][21]

Principle of Salt Validation:
  • Core-Level Binding Energy Shifts: The binding energy of core electrons is sensitive to the chemical state of an atom. Protonation of a nitrogen atom in an amine to form an ammonium ion results in a distinct increase in the N 1s binding energy, providing a clear signature of salt formation.[20][22]

Advantages:
  • Direct Observation of Protonation: Provides a clear and direct measure of the degree of proton transfer.[20]

  • Complementary to ssNMR and SCXRD: Offers an alternative and confirmatory method.[20]

Limitations:
  • Surface Sensitivity: Probes only the top few nanometers of the sample, which may not be representative of the bulk material.

  • Requires High Vacuum: Samples must be compatible with high vacuum conditions.

Thermal Analysis: Clues from Physical Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide supporting evidence for salt formation by characterizing the thermal properties of the material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point of a salt is typically significantly different from the melting points of the individual acid and base components. A single, sharp melting endotherm at a temperature distinct from the starting materials is often indicative of the formation of a new, single-phase crystalline material, which could be a salt or a cocrystal.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates.[23] In some cases, the decomposition profile of a salt may differ from that of the free acid or base.

While thermal analysis alone cannot definitively confirm proton transfer, it is an essential tool in salt screening for identifying the formation of new solid phases and assessing their thermal stability.[24][25]

Comparison of Analytical Techniques for Salt Formation Validation

Technique Principle Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) X-ray diffraction from a single crystal3D atomic structure, proton locationUnambiguous, definitive, detailed structural informationRequires single crystals, resource-intensive
Solid-State NMR (ssNMR) Nuclear magnetic resonance of solid samplesChemical shifts, dipolar couplingsHigh sensitivity to local environment, quantitative, no single crystals neededLower resolution than solution NMR, can have long acquisition times
Vibrational Spectroscopy (IR & Raman) Molecular vibrationsCharacteristic functional group frequenciesRapid, non-destructive, widely available, complementarySpectral overlap, water interference in IR
X-ray Photoelectron Spectroscopy (XPS) Core-level electron binding energiesDirect measure of protonation stateDirect evidence of proton transfer, complementary to other techniquesSurface sensitive, requires high vacuum
Thermal Analysis (DSC & TGA) Heat flow and mass changes with temperatureMelting point, thermal stability, stoichiometry of solvatesRapid, widely available, good for screeningIndirect evidence of salt formation

Decision-Making Workflow for Salt Validation

Salt_Validation_Workflow Start Start: New Solid Form pKa_Rule ΔpKa > 3? Start->pKa_Rule Ambiguous_pKa 0 < ΔpKa < 3? pKa_Rule->Ambiguous_pKa No Salt_Confirmed Salt Confirmed pKa_Rule->Salt_Confirmed Yes Cocrystal_Likely Likely Cocrystal Ambiguous_pKa->Cocrystal_Likely No Spectroscopic_Screen Spectroscopic & Thermal Screening (IR, Raman, DSC) Ambiguous_pKa->Spectroscopic_Screen Yes Evidence_of_New_Phase Evidence of New Phase? Spectroscopic_Screen->Evidence_of_New_Phase No_New_Phase Physical Mixture Evidence_of_New_Phase->No_New_Phase No Definitive_Analysis Definitive Proton Transfer Analysis (ssNMR, XPS) Evidence_of_New_Phase->Definitive_Analysis Yes Proton_Transfer_Confirmed Proton Transfer Confirmed? Definitive_Analysis->Proton_Transfer_Confirmed Proton_Transfer_Confirmed->Salt_Confirmed Yes Cocrystal_Confirmed Cocrystal Confirmed Proton_Transfer_Confirmed->Cocrystal_Confirmed No SCXRD_Attempt Attempt Single Crystal Growth for SCXRD Salt_Confirmed->SCXRD_Attempt Cocrystal_Confirmed->SCXRD_Attempt SCXRD_Successful SCXRD Successful? SCXRD_Attempt->SCXRD_Successful SCXRD_Successful->Salt_Confirmed No, rely on spectroscopic data SCXRD_Structure Definitive Structure SCXRD_Successful->SCXRD_Structure Yes

Caption: Decision-making workflow for validating salt formation.

Conclusion

The validation of salt formation through the confirmation of proton transfer is a critical step in pharmaceutical development. While single-crystal X-ray diffraction provides the most definitive answer, its reliance on high-quality single crystals makes it not always feasible. A combination of spectroscopic techniques, including solid-state NMR, vibrational spectroscopy (IR and Raman), and XPS, offers a powerful and often more practical approach to confidently distinguish between salts and cocrystals.[2] Thermal analysis methods serve as valuable screening tools to identify the formation of new solid phases. By understanding the principles, advantages, and limitations of each technique, researchers can employ a strategic and efficient analytical workflow to ensure the selection and development of the optimal solid form for a new drug candidate.

References

  • Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available at: [Link]

  • Applications of solid-state NMR spectroscopy to pharmaceuticals. European Pharmaceutical Review. Available at: [Link]

  • Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. Available at: [Link]

  • Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. PMC. Available at: [Link]

  • Characterizing Pharmaceutical Formulations Using Solid-State NMR Spectroscopy. Bruker. Available at: [Link]

  • Salt or co-crystal? Determination of protonation state by X-ray photoelectron spectroscopy (XPS). PubMed. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

  • Amorphous Drug–Polymer Salts: Maximizing Proton Transfer to Enhance Stability and Release. PMC. Available at: [Link]

  • The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule. Faraday Discussions (RSC Publishing). Available at: [Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. PMC. Available at: [Link]

  • Salt or Co-Crystal? Determination of Protonation State by X-Ray Photoelectron Spectroscopy (XPS). ResearchGate. Available at: [Link]

  • Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED Via Chiral Salt Formation. NanoImaging Services. Available at: [Link]

  • Crystallization of organic salts from the gas phase: When does proton transfer take place?. Zenodo. Available at: [Link]

  • Thermal Analysis of Molten Salts. C-Therm. Available at: [Link]

  • Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]

  • Experimental Screening of Salt Hydrates for Thermochemical Energy Storage for Building Heating Application. OSTI.GOV. Available at: [Link]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters - ACS Publications. Available at: [Link]

  • Salt Screening. Improved Pharma. Available at: [Link]

  • Salt and Co-crystal Screening at Sygnature Discovery. Sygnature Discovery. Available at: [Link]

  • INORGANIC MATERIALS SCIENCES CERAMICS, CERMETS, COMPOSITES. Setaram. Available at: [Link]

  • Tracking Ultrafast Vibrational Cooling during Excited-State Proton Transfer Reaction with Anti-Stokes and Stokes Femtosecond Stimulated Raman Spectroscopy. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Vibrational Spectroscopic Applications of Fourier Transform Infrared and Raman Spectroscopy in Biochemistry and Microbiology. White Rose eTheses Online. Available at: [Link]

  • Technical Note - Vibrational Spectroscopy: Infrared vs. Raman. StellarNet, Inc.. Available at: [Link]

  • The Basics - How vibrational spectroscopy works. Experiment. Available at: [Link]

  • Theoretical Calculations of Organic Salts and Their Correlation with Proton Conductivity. MDPI. Available at: [Link]

  • Proton transfer reaction mass spectrometry. Spectroscopy Europe/World. Available at: [Link]

  • Proton Transfer Reaction Mass Spectrometric Investigations of Compounds of Relevance to Homeland Security and Breath Analysis. University of Birmingham. Available at: [Link]

  • Development of Proton-transfer reaction mass spectrometry techniques. SciSpace. Available at: [Link]

  • Spectroscopic snapshots of the proton-transfer mechanism in water. ResearchGate. Available at: [Link]

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Safety Operating Guide

Palmitic acid, octadecylamine salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of Palmitic Acid-Octadecylamine Salt

Executive Summary & Operational Context

The Palmitic Acid-Octadecylamine (PA-ODA) salt is an amphiphilic complex formed by the neutralization of palmitic acid (C16) with octadecylamine (C18). While palmitic acid is a benign fatty acid, octadecylamine (ODA) is a hazardous, aquatic toxin and corrosive agent.

The Core Directive: You must treat this salt as a Hazardous Chemical Waste . The safety profile is dictated by the amine component. Under no circumstances should this material, or solutions containing it, be discharged into the sanitary sewer.[1][2]

Hazard Identification & Mechanism

To manage disposal effectively, you must understand the dissociation mechanics. In the presence of water or physiological media, the salt exists in equilibrium with its free acid and base forms.

Table 1: Physicochemical Hazard Profile

ComponentCAS No.Key Hazard Classifications (GHS)Critical Risk Factor
Palmitic Acid 57-10-3Skin Irrit. 2 (H315)Low risk; acts as a lipophilic carrier.
Octadecylamine 124-30-1Asp.[3][4][5][6] Tox. 1 (H304) Skin Corr. 1B (H314) Aquatic Acute/Chronic 1 (H400/H410) High Risk. Corrosive to tissue; lethal to aquatic life at low concentrations.
PA-ODA Salt MixtureTreat as Octadecylamine Dissociates to release toxic amine.

Scientific Insight: The salt is often used in Langmuir-Blodgett films or nanoparticle synthesis. The long alkyl chains render it highly lipophilic. If poured down the drain, it will not only coat plumbing (causing blockages) but will persist in the water table, where the free amine disrupts the gill function of aquatic organisms [1].

Waste Segregation & Compatibility

Before disposal, the waste must be segregated correctly to prevent "cocktail" reactions in the waste drum.

  • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides).

    • Reasoning: Amines can react with nitrosating agents (like nitrites/nitrous acid) to form carcinogenic nitrosamines. They react violently with strong oxidizers.[7]

  • Compatible With: Non-halogenated organic solvents (Ethanol, Methanol, Hexane).

Disposal Workflow (Decision Matrix)

The following flowchart illustrates the mandatory decision logic for disposing of PA-ODA salt.

DisposalWorkflow Start Waste Generation: PA-ODA Salt StateCheck Determine Physical State Start->StateCheck SolidPath Solid Residue (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Solution/Suspension (in Solvent) StateCheck->LiquidPath Dissolved SolidBin Container Type: Solid Hazardous Waste Bin (Wide-mouth HDPE) SolidPath->SolidBin LiquidCarboy Container Type: Organic Solvent Carboy (Tag: Toxic/Irritant) LiquidPath->LiquidCarboy Labeling Labeling Requirement: 'Contains Octadecylamine' Check: Aquatic Toxin SolidBin->Labeling LiquidCarboy->Labeling Handoff Final Disposal: High-Temperature Incineration (Licensed Contractor) Labeling->Handoff

Figure 1: Decision matrix for the segregation and packaging of PA-ODA waste streams.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Salt)

Scope: Expired reagents, synthesis failures, or contaminated weighing boats.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Collection: Transfer solid material into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Note: Do not use metal containers if moisture is present, as the amine can be corrosive to certain alloys over time.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Palmitic Acid, Octadecylamine."

    • Hazard Checkboxes: Toxic, Irritant, Ecotoxic.

  • Self-Validating Check: Ensure the lid is screw-tight. Wipe the exterior with an ethanol-dampened wipe to ensure no residue remains on the bottle surface.

Protocol B: Disposal of Liquid Waste (Mother Liquor/Washings)

Scope: Solvents used to wash glassware or reaction mixtures.

  • Solvent Identification: Determine the primary solvent (e.g., Ethanol, Chloroform).

  • Segregation:

    • If solvent is Halogenated (e.g., Chloroform/DCM): Use the "Halogenated Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Ethanol/Methanol): Use the "Non-Halogenated Organic" carboy.

  • pH Check (The Safety Stop):

    • If the solution is highly acidic (pH < 3) due to other reagents, neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the organic waste carboy to prevent drum corrosion or gas evolution.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Rinsing: Rinse the original vessel with a small volume of ethanol and add the rinse to the waste carboy. Do not rinse into the sink.

Protocol C: Emergency Spillage Procedures

If PA-ODA salt is spilled on the bench or floor:

  • Isolate: Mark the area. The solid is waxy and can create a significant slip hazard.

  • Dry Clean-Up: Do not add water initially. Water will spread the lipophilic amine and make it harder to contain.

  • Sweep/Scoop: Use a dustpan or stiff card to collect the bulk solid. Place in the Solid Hazardous Waste bin.

  • Solvent Wipe: Clean the surface with paper towels soaked in Ethanol or Isopropanol to solubilize the remaining waxy residue.

  • Disposal: Place contaminated paper towels into the Solid Hazardous Waste bin.

Regulatory Compliance (RCRA & EPA)

In the United States, while Octadecylamine is not always listed on the specific "P" or "U" lists (40 CFR 261.33), it is regulated under the "Characteristic" definitions if it exhibits corrosivity, and strictly regulated under clean water acts due to aquatic toxicity.

  • Waste Code Assignment:

    • If mixed with flammable solvents: D001 (Ignitable).[8]

    • If the amine concentration renders the waste corrosive (pH > 12.5): D002 (Corrosive).[8]

    • Best Practice: Even if "Non-Regulated" by strict RCRA definition in your specific state, manage as hazardous waste due to the H410 (Very toxic to aquatic life) classification [2].

References

  • European Chemicals Agency (ECHA). Octadecylamine - Registration Dossier: Ecotoxicological Information. Retrieved from [Link]

  • PubChem. Octadecylamine - Safety and Hazards (GHS Classification). National Library of Medicine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.